1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPEYXFODAMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725529 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-28-8 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Foreword: The Analytical Imperative in Drug Discovery
In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone. Its structural analogy to endogenous purines makes it a privileged core for developing potent kinase inhibitors and other therapeutic agents.[1] The precise characterization of novel derivatives is not merely an academic exercise; it is a critical prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property, and advancing a compound through the development pipeline. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative: 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid . Our approach is grounded in the principle of orthogonal verification, where data from disparate analytical techniques converge to build an irrefutable structural model.
The Strategic Approach to Structure Elucidation
The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation.[2] For a heterocyclic system like this compound, our strategy integrates several analytical pillars: Mass Spectrometry to define the molecular formula, Vibrational Spectroscopy (FT-IR) to identify key functional groups, Nuclear Magnetic Resonance (NMR) Spectroscopy to map the molecular skeleton and connectivity, and ultimately, X-ray Crystallography for definitive three-dimensional confirmation.
The logical flow of this process is designed to be self-validating. Each step provides data that informs the next, progressively refining our structural hypothesis until all experimental observations are consistent with a single, unambiguous structure.
Caption: A strategic workflow for structure elucidation.
Synthesis and Sample Preparation
While numerous pathways exist for pyrazolopyrimidine synthesis, a common and reliable method for obtaining the target carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[3][4]
Protocol 1: Synthesis via Saponification
-
Dissolution: Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: Add an excess of an aqueous base (e.g., 2M NaOH or LiOH) to the solution.[5]
-
Reaction Monitoring: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product should precipitate out of the solution.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water or by preparative HPLC.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Causality: Before delving into complex connectivity, we must first establish the elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of a unique molecular formula.[6][7][8]
Protocol 2: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-Negative
-
Capillary Voltage: -3.5 kV
-
Fragmentor Voltage: 120 V
-
Mass Range: 50-500 m/z
-
Internal Calibrant: Use a known reference standard (e.g., purine, H-P-G) to ensure sub-ppm mass accuracy.
-
-
Data Analysis: Identify the deprotonated molecule [M-H]⁻. Compare the measured accurate mass with the theoretical mass for the proposed formula C₆H₄N₄O₂.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₄N₄O₂ | Based on hypothesized synthesis. |
| Monoisotopic Mass | 164.0338 g/mol | Calculated for C₆H₄N₄O₂. |
| Observed Ion [M-H]⁻ | ~163.0265 m/z | The carboxylic acid is expected to readily deprotonate. |
| Mass Accuracy | < 5 ppm | Standard for confirming elemental composition.[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Causality: FT-IR provides rapid and unambiguous evidence for the presence of key functional groups.[9][10] For our target molecule, we are specifically looking for confirmation of the carboxylic acid moiety (O-H and C=O stretches) and the N-H bonds of the pyrazole ring.
Protocol 3: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance for Structure |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad, strong band | Confirms the presence of the highly hydrogen-bonded hydroxyl group.[11] |
| ~3100 | N-H stretch (Pyrazole) | Medium, sharp band | Indicates the N-H bond on the pyrazole ring. |
| ~1720-1700 | C=O stretch (Carboxylic Acid) | Strong, sharp band | Confirms the carbonyl of the carboxylic acid, conjugated with the pyrimidine ring. |
| 1640-1550 | C=N, C=C stretches (Aromatic) | Multiple strong to medium bands | Characteristic of the fused heterocyclic ring system.[12] |
| 1300-1200 | C-O stretch (Carboxylic Acid) | Medium to strong band | Corresponds to the carbon-oxygen single bond of the acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[13] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows us to piece together the entire molecular framework, proton by proton, carbon by carbon.
Protocol 4: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (N-H and COOH).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiments to Run:
-
¹H NMR
-
¹³C NMR {¹H decoupled}
-
DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Interpretation and Predicted Spectra
¹H NMR (400 MHz, DMSO-d₆):
-
~13.0-14.0 ppm (s, 1H, br): This very broad singlet, which is exchangeable with D₂O, is characteristic of the carboxylic acid proton.
-
~8.8 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H6).
-
~8.3 ppm (s, 1H): Aromatic proton on the pyrazole ring (H3).
-
~14.5 ppm (s, 1H, br): The N-H proton of the pyrazole ring, often broad and exchangeable with D₂O. Its chemical shift can be highly variable.
¹³C NMR (101 MHz, DMSO-d₆):
-
~165 ppm: Carboxylic acid carbonyl carbon (C4-COOH).[14]
-
~158 ppm: Quaternary carbon C4.
-
~155 ppm: Quaternary carbon C7a.
-
~152 ppm: CH carbon C6.
-
~135 ppm: CH carbon C3.
-
~105 ppm: Quaternary carbon C3a.
2D NMR - The Connectivity Puzzle: The true power of NMR lies in 2D correlation experiments, which connect the proton and carbon skeletons.[15][16]
-
HSQC: This experiment will show direct, one-bond correlations. We expect to see cross-peaks connecting the proton at ~8.8 ppm to the carbon at ~152 ppm (H6 to C6) and the proton at ~8.3 ppm to the carbon at ~135 ppm (H3 to C3). This definitively assigns the protonated carbons.
-
HMBC: This is the key experiment for establishing the overall framework by showing correlations over 2-3 bonds. It validates the fusion of the rings and the position of the carboxylic acid.
Caption: Predicted key 2- and 3-bond ¹H-¹³C HMBC correlations.
Self-Validation through HMBC: The observation of a correlation from the pyrimidine proton (H6) to the pyrazole-pyrimidine fusion carbon (C7a) and from the pyrazole proton (H3) to the same carbon (C7a) provides undeniable proof of the fused ring system. Crucially, a correlation from H6 to the quaternary carbon C4, which is adjacent to the carboxylic acid carbonyl, confirms the substituent's position.
Single-Crystal X-ray Crystallography: The Final Word
Protocol 5: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution (e.g., in ethanol or DMF), or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[14] Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data to achieve a low R-factor, indicating a good fit between the model and the data.[17]
The resulting crystal structure will provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding network involving the carboxylic acid and the pyrazole N-H, confirming the planarity of the fused ring system.
Conclusion
The structure elucidation of this compound is a case study in modern analytical chemistry. By strategically employing a suite of orthogonal techniques—HRMS, FT-IR, multidimensional NMR, and X-ray crystallography—we move from a molecular formula to a complete, validated 3D structure. Each experiment is chosen for the specific and complementary information it provides, creating a self-validating workflow that ensures the highest degree of scientific confidence. This rigorous approach is fundamental to advancing chemical research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. azooptics.com [azooptics.com]
- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tugraz.at [tugraz.at]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. youtube.com [youtube.com]
- 16. emerypharma.com [emerypharma.com]
- 17. fiveable.me [fiveable.me]
- 18. dl.asminternational.org [dl.asminternational.org]
The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively mimic adenosine triphosphate (ATP) and other key biological molecules, making it a versatile framework for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[3,4-d]pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this remarkable chemical entity. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the anticancer, anti-inflammatory, antimicrobial, and other significant biological properties of these compounds.
Anticancer Activity: A Cornerstone of Pyrazolo[3,4-d]pyrimidine Research
The pursuit of novel anticancer agents has been a major driver of research into pyrazolo[3,4-d]pyrimidine derivatives. Their ability to function as ATP-competitive inhibitors has led to the development of numerous potent kinase inhibitors, a class of targeted cancer therapeutics that has revolutionized oncology.
Mechanism of Action: Targeting the Kinome
Protein kinases are crucial regulators of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of a wide range of kinases implicated in cancer, including:
-
Tyrosine Kinases:
-
Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in multiple signaling pathways that promote tumor progression. Pyrazolo[3,4-d]pyrimidine derivatives, such as the well-known inhibitor PP2, have been shown to effectively inhibit Src kinase activity.[1]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Numerous pyrazolo[3,4-d]pyrimidine-based compounds have been designed and synthesized as potent EGFR inhibitors, including those active against resistant mutants.[2][3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-angiogenic activity through the inhibition of VEGFR-2.
-
Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. The FDA-approved drug Ibrutinib (Imbruvica) , a potent and irreversible BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine scaffold and has transformed the treatment of chronic lymphocytic leukemia and other B-cell cancers.[4][5]
-
-
Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of various CDKs, including CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[6]
-
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be finely tuned by modifying the substituents at various positions of the heterocyclic core. Key SAR observations include:
-
N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring significantly influences kinase inhibitory activity and selectivity. Bulky and hydrophobic groups are often favored for potent inhibition.
-
C4-Substitution: Modifications at the C4 position of the pyrimidine ring are crucial for interacting with the hinge region of the kinase ATP-binding pocket. Amino and substituted amino groups are common functionalities at this position.
-
C3 and C6-Substitutions: Substituents at the C3 and C6 positions can be modified to enhance potency, improve physicochemical properties, and modulate selectivity against different kinases.
Data Summary: Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50/GI50 (µM) | Cell Line(s) | Reference |
| Ibrutinib | BTK | 0.005 | Various B-cell lines | [Clinical Data] |
| PP2 | Src Family Kinases | 0.004-0.005 | LSTRA | [1] |
| Compound 7d | EGFR, ErbB2 | 1.74 | OVCAR-4 | [7] |
| Compound 12b | VEGFR-2 | 0.063 | HUVEC | [8] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | - | [6] |
| Compound 10e | - | 11 | MCF-7 | [4][9] |
| Compounds P1 & P2 | DNA Topoisomerase | 22.7-40.75 | HCT 116, HepG2, MCF-7 | [1] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazolo[3,4-d]pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: Targeting COX, LOX, and Inflammatory Signaling
-
Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to selectively inhibit COX-2, offering the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
-
Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase (5-LOX) is another important enzyme in the inflammatory cascade, responsible for the production of leukotrienes. Dual inhibitors of COX-2 and 5-LOX are of particular interest as they can provide broader anti-inflammatory coverage.
-
Modulation of Inflammatory Cytokines: Pyrazolo[3,4-d]pyrimidine derivatives have also been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Data Summary: Anti-inflammatory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target(s) | IC50 (µM) | In vivo Model | Reference |
| Compound 8e | COX-2, 5-LOX | 1.837 (COX-2), 2.662 (5-LOX) | Carrageenan-induced paw edema | [10] |
| Compound 7 | COX-2 | 0.53 | Carrageenan-induced paw edema | [11] |
| Compound 3a | COX-2 | 42 | - | [12] |
| Compounds 2, 7d | COX-2 | - | Formalin-induced paw edema, Cotton pellet-induced granuloma | [13] |
Antimicrobial and Antiviral Activities
The structural similarity of pyrazolo[3,4-d]pyrimidines to purines also makes them attractive candidates for the development of antimicrobial and antiviral agents, as they can interfere with nucleic acid synthesis and other essential metabolic pathways in microorganisms and viruses.
Mechanism of Action: Disrupting Microbial and Viral Replication
-
Antibacterial Activity: Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. Their mechanisms of action are believed to involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.
-
Antiviral Activity: Certain pyrazolo[3,4-d]pyrimidine nucleoside analogs have shown broad-spectrum antiviral activity against both DNA and RNA viruses. These compounds can act as chain terminators during viral replication or inhibit key viral enzymes.
Data Summary: Antimicrobial and Antiviral Activity
| Compound | Activity | Organism/Virus | Reference |
| N10169 | Antiviral | Adeno, vaccinia, influenza B, paramyxo, picorna, and reoviruses | [3][14] |
| Various derivatives | Antibacterial | S. aureus, E. coli | [6] |
| Compounds 2e, 2f, 2g | Antimicrobial | Selected bacteria and fungi | [2] |
Central Nervous System (CNS) Activity
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may also have therapeutic potential for neurological disorders. Their ability to modulate kinase signaling pathways and inflammatory responses in the brain is a key area of investigation. One novel pyrazolo[3,4-d]pyrimidine, KKC080096, has been shown to induce heme oxygenase-1 (HO-1) and exert anti-inflammatory and neuroprotective effects in a model of Parkinson's disease.[15]
Experimental Protocols
General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
A common and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold starts from substituted 5-aminopyrazole-4-carbonitriles or -carboxylates.
DOT Script for a Representative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.
Step-by-Step Protocol for the Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent).
-
Reagent Addition: Add an excess of formic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[16]
In Vitro Kinase Inhibition Assay (General Protocol)
DOT Script for Kinase Inhibition Assay Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a specific peptide substrate, ATP, and the test pyrazolo[3,4-d]pyrimidine inhibitor in a suitable kinase assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Include appropriate controls (no inhibitor, no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™), fluorescence polarization, or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.[7][9][10]
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The success of Ibrutinib in the treatment of B-cell malignancies serves as a powerful testament to the clinical potential of this heterocyclic system. Future research in this area will likely focus on the development of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets and the application of innovative drug design strategies will undoubtedly unlock new therapeutic opportunities for this versatile and enduring scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. scispace.com [scispace.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Mechanistic Landscape of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, lauded as a "privileged scaffold" for its remarkable versatility and therapeutic potential. Its structural resemblance to the endogenous purine, adenine, positions it as a powerful bioisostere capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this scaffold, with a particular focus on the derivatives synthesized from the highly versatile intermediate, 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. We will dissect its role in the competitive inhibition of protein kinases and xanthine oxidase, providing a comprehensive overview of the signaling pathways it modulates and the experimental methodologies required to validate these interactions. This document serves as a foundational resource for researchers aiming to leverage this potent chemical architecture in the development of next-generation therapeutics.
Part 1: The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Adenine
The therapeutic efficacy of the 1H-pyrazolo[3,4-d]pyrimidine scaffold is fundamentally rooted in its structural analogy to adenine, a key component of adenosine triphosphate (ATP).[1] This bioisosteric relationship allows molecules built upon this framework to function as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases.[1][2]
This compound is a pivotal building block in the exploration of this scaffold.[3] The carboxylic acid moiety at the 4-position provides a chemically reactive "handle," enabling chemists to systematically synthesize extensive libraries of derivatives through techniques like amide bond formation.[3] This strategic modification is crucial for conducting detailed structure-activity relationship (SAR) studies, fine-tuning the potency, selectivity, and pharmacokinetic properties of lead compounds.[3]
Part 2: Primary Mechanism of Action: Protein Kinase Inhibition
A predominant mechanism of action for 1H-pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][5] Derivatives of this scaffold have been shown to target a diverse range of kinases, including those critical for tumor cell proliferation, survival, and angiogenesis.[5][6][7]
Key Kinase Targets and Their Pathways:
-
Src and Abl Kinases: These non-receptor tyrosine kinases are implicated in various cancers, including chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual Src/Abl inhibitors, demonstrating efficacy in cell lines resistant to other treatments.[8]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target in B-cell malignancies like mantle cell lymphoma (MCL).[6] Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent BTK inhibition and robust anti-proliferative effects in MCL cell lines.[6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can drive the growth of numerous solid tumors. The 1H-pyrazolo[3,4-d]pyrimidine framework is a building block for potent EGFR inhibitors, including those active against clinically relevant mutant forms like EGFRT790M.[7][9][10]
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 can halt the proliferation of cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop CDK2 inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This kinase is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Derivatives have been synthesized to act as VEGFR-2 inhibitors, thereby blocking this critical pathway.[7]
-
Breast Tumor Kinase (BRK/PTK6): Overexpressed in a high percentage of breast cancers, BRK promotes metastasis. Recently designed 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds have yielded selective BRK inhibitors with low nanomolar potency.[11]
Caption: ATP-Competitive Kinase Inhibition by Pyrazolopyrimidine Derivatives.
Part 3: Alternative Mechanism: Xanthine Oxidase Inhibition
Beyond kinase inhibition, the 1H-pyrazolo[3,4-d]pyrimidine scaffold is the core structure of Allopurinol, a cornerstone medication for the management of hyperuricemia and gout.[12] In this context, the mechanism of action is the inhibition of xanthine oxidase.[13][14] This enzyme catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[12][13]
By acting as a structural analog of the natural purine substrate hypoxanthine, Allopurinol and its active metabolite, oxypurinol, bind to the active site of xanthine oxidase, effectively blocking its function.[15] This inhibition leads to a significant reduction in the production of uric acid, preventing its crystallization in joints and tissues.[12]
Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.
Part 4: Experimental Protocols for Mechanistic Validation
Elucidating the precise mechanism of action of a novel 1H-pyrazolo[3,4-d]pyrimidine derivative requires a multi-faceted experimental approach. The following protocols represent a self-validating system for confirming target engagement and cellular effects.
Protocol 1: Enzymatic Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a target kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions according to manufacturer specifications. Prepare a serial dilution of the test compound (1H-pyrazolo[3,4-d]pyrimidine derivative).
-
Kinase Reaction: In a multi-well plate, pre-incubate the target kinase (e.g., BRK/PTK6) with varying concentrations of the test compound.
-
Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an ADP-Glo™ Enzymatic Kinase Inhibition Assay.
Protocol 2: Cell-Based Anti-Proliferative Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HCT-116, MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1H-pyrazolo[3,4-d]pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence according to the reagent used. The signal is proportional to the number of viable cells.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Target Phosphorylation
This technique confirms that the compound inhibits the target kinase within the cellular environment by detecting a decrease in the phosphorylation of the kinase or its downstream substrates.
Methodology:
-
Cell Treatment & Lysis: Treat cultured cells with the test compound at various concentrations for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add a chemiluminescent HRP substrate and detect the emitted light using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) target protein as a loading control. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Part 5: Conclusion and Future Outlook
The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a validated and highly fruitful starting point for the design of potent and selective enzyme inhibitors. Its bioisosteric relationship with adenine provides a powerful foundation for targeting ATP-binding sites in both kinases and other critical enzymes like xanthine oxidase. The strategic utility of this compound as a synthetic intermediate ensures that the exploration of this chemical space will continue to yield novel therapeutic candidates. Future research will undoubtedly focus on leveraging this scaffold to overcome drug resistance, improve selectivity profiles, and develop multi-target inhibitors for complex diseases. The integration of robust experimental workflows, from enzymatic assays to in-cellulo target validation, remains paramount to the successful translation of these promising molecules from the laboratory to the clinic.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1095822-28-8 [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. study.com [study.com]
- 14. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid analogs and derivatives
An In-Depth Technical Guide to 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid Analogs and Derivatives
Foreword
The 1H-Pyrazolo[3,4-d]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry. Its intrinsic structural similarity to endogenous purines has rendered it a cornerstone for the development of a multitude of pharmacologically active agents. This guide provides a comprehensive exploration of this scaffold, with a specific focus on analogs and derivatives originating from the versatile this compound intermediate. As a Senior Application Scientist, my objective is to bridge theoretical chemistry with practical application, offering researchers and drug development professionals a robust framework for understanding and leveraging this remarkable molecular architecture. We will delve into the causality behind synthetic choices, the molecular logic of its mechanism of action, and the empirical data that validate its therapeutic potential.
The 1H-Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Therapeutic Innovation
The Adenine Bioisostere: A Key to Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2][3][4] This structural mimicry is the key to its profound biological activity. Comprised of fused pyrazole and pyrimidine rings, it can effectively compete with ATP for binding to the hinge region of the kinase domain, a ubiquitous mechanism for regulating cellular signaling pathways.[1][3] This ability to act as an ATP-competitive inhibitor has established the scaffold as a premier platform for designing kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2][3]
Broad-Spectrum Pharmacological Value
While its application in oncology as a source of kinase inhibitors is most prominent, the therapeutic reach of pyrazolo[3,4-d]pyrimidine derivatives is remarkably broad.[1][2] These compounds have demonstrated a wide array of biological activities, including antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.[5][6][7] This versatility underscores the scaffold's drug-like properties and its adaptability to various therapeutic targets. Numerous derivatives have progressed to clinical trials, with notable successes like the BTK inhibitor ibrutinib, which is approved for treating several B-cell cancers.[2][4]
The 4-Carboxylic Acid: A Versatile Handle for Chemical Exploration
The introduction of a carboxylic acid group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring transforms the core scaffold into a highly versatile intermediate.[8] This functional group serves as a strategic anchor point for chemical modification, most commonly through amide bond formation. This allows for the systematic synthesis of large libraries of analogs, which is essential for conducting detailed structure-activity relationship (SAR) studies.[8] By coupling diverse amine-containing fragments, chemists can precisely modulate the compound's physicochemical properties, target selectivity, and potency.
Synthetic Strategies: From Core Construction to Functionalization
The synthesis of this compound derivatives is a well-established field, typically following a convergent strategy. The core is first assembled, followed by diversification at the C4 position.
Assembly of the Bicyclic Core
Two primary retrosynthetic approaches dominate the construction of the pyrazolo[3,4-d]pyrimidine nucleus.
-
Route A: Annulation of the Pyrimidine Ring onto a Pyrazole Precursor: This is the most common and versatile method. It typically begins with a 5-aminopyrazole-4-carboxylate or 4-carbonitrile derivative.[4][9] The pyrimidine ring is then formed by cyclization with a one-carbon synthon like formamide, urea, or formic acid.[10] This approach allows for pre-functionalization of the pyrazole ring, which can be advantageous for controlling substitution patterns in the final product.
-
Route B: Annulation of the Pyrazole Ring onto a Pyrimidine Precursor: A less frequent but equally valid strategy involves constructing the pyrazole ring from a suitably substituted pyrimidine. For instance, the reaction of a 4,6-dichloropyrimidine-5-carbaldehyde with a substituted hydrazine can yield the desired bicyclic system in a single step.[4]
The following diagram illustrates the more common synthetic logic, starting from a pyrazole precursor.
Caption: General synthetic logic for pyrazolo[3,4-d]pyrimidine derivatives.
Protocol: Synthesis of this compound
This protocol provides a representative method for synthesizing the key carboxylic acid intermediate, often starting from a commercially available pyrazole ester and proceeding through a pyrazoloxazinone intermediate.
-
Step 1: Hydrolysis of the Ester.
-
To a solution of ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in methanol, add an aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture, acidify with HCl to precipitate the product, and filter to obtain the 5-amino-1H-pyrazole-4-carboxylic acid.[9]
-
-
Step 2: Cyclization to Pyrazoloxazinone.
-
Step 3: Conversion to the Final Carboxylic Acid.
-
While the oxazinone can be used to form amides directly, a more direct route to the title acid involves hydrolysis of a 4-cyano or 4-ester pyrazolo[3,4-d]pyrimidine, which can be formed via different cyclization conditions. The specific route depends on the desired substituents on the core rings.
-
Protocol: Derivatization via Amide Coupling
This protocol details the standard procedure for creating novel analogs from the carboxylic acid intermediate.
-
Objective: To synthesize a novel 1H-pyrazolo[3,4-d]pyrimidine-4-carboxamide derivative.
-
Materials:
-
This compound (1.0 eq)
-
Target amine (1.1 eq)
-
Coupling agents: EDCI (1.2 eq), HOBt (1.2 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).
-
Add the coupling agents (EDCI, HOBt) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the target amine, followed by the base (TEA or DIPEA).
-
Allow the reaction to stir at room temperature for 18-24 hours. Monitor progress using TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final amide derivative.[12]
-
Mechanism of Action: Targeting Cellular Signaling
The Kinase Inhibition Paradigm
The primary mechanism of action for the vast majority of pyrazolo[3,4-d]pyrimidine derivatives is competitive inhibition at the ATP-binding site of protein kinases.[4]
Caption: Competitive inhibition of kinase activity by the pyrazolo[3,4-d]pyrimidine scaffold.
This competitive binding prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are often hyperactive in cancer cells. Key kinase targets include:
-
Tyrosine Kinases: EGFR, VEGFR, FLT3, RET, and Src family kinases.[3][13][14][15][16]
-
Serine/Threonine Kinases: Protein Kinase D (PKD) and Cyclin-Dependent Kinases (CDKs).[7][11]
Alternative Mechanisms: Beyond Kinase Inhibition
While kinase inhibition is the most studied mechanism, the scaffold is not a "one-trick pony." Researchers have successfully designed derivatives to act on other important cellular targets. A notable example is the development of pyrazolo[3,4-d]pyrimidine-based Dihydrofolate Reductase (DHFR) inhibitors. By replacing the pteridine ring of the classic antifolate drug methotrexate with the pyrazolo[3,4-d]pyrimidine nucleus, researchers created potent DHFR inhibitors with significant antitumor activity.[17]
Structure-Activity Relationships (SAR): A Guide to Rational Design
SAR studies are crucial for optimizing lead compounds. For the 1H-pyrazolo[3,4-d]pyrimidine scaffold, several key positions have been identified that critically influence biological activity.
-
The Core Scaffold: The integrity of the pyrazolo[3,4-d]pyrimidine nucleus is paramount. Its replacement typically leads to a dramatic loss of antiproliferative activity, confirming its role as the essential pharmacophore.[5]
-
N1-Position: Substitution at the N1 position with various alkyl and aryl groups is a common strategy to probe hydrophobic pockets within the kinase active site. This can significantly impact both potency and selectivity.[11]
-
C4-Position: As discussed, this is the primary point for diversification. The nature of the substituent attached via the carboxylic acid (or its derivative) is a major determinant of target specificity. For example, linking a 4-chloro-3-(trifluoromethyl)phenyl)urea moiety at this position led to a potent multikinase inhibitor of FLT3 and VEGFR2.[14][15]
-
C6-Position: Modifications at other positions, such as the introduction of a methyl group at C6, can also influence activity and are often explored during lead optimization.[9][18]
Caption: Key positions for Structure-Activity Relationship (SAR) studies.
Experimental Data and Protocols
Protocol: Cell-Based Antiproliferative (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds.
-
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[5]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
-
Representative Biological Activity Data
The following table summarizes IC50/GI50 values for representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Target Cell Line | Scaffold/Key Feature | IC50 / GI50 (µM) | Reference |
| Compound 1a | A549 (Lung) | Pyrazolo[3,4-d]pyrimidine | 2.24 | [5] |
| Compound 1d | MCF-7 (Breast) | Pyrazolo[3,4-d]pyrimidine | 1.74 | [5] |
| Compound 16 | Various | Imidazole linked to core | 0.018 - 9.98 | [13] |
| Compound 12b | MDA-MB-468 (Breast) | Phenylurea derivative | 3.343 | [19] |
| Compound 33 | MV4-11 (Leukemia) | 4-yloxy-phenylurea | Potent (nM range) | [14][15] |
Conclusion and Future Outlook
The this compound scaffold and its derivatives continue to be a highly productive platform in drug discovery. Its success is rooted in its bioisosteric relationship with adenine, making it a natural fit for targeting the vast and therapeutically relevant kinome. The 4-carboxylic acid moiety provides an invaluable tool for medicinal chemists, enabling rapid and systematic exploration of chemical space to optimize for potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects and associated toxicities. Furthermore, the application of this scaffold in novel drug modalities, such as Proteolysis-Targeting Chimeras (PROTACs) where it can serve as a warhead to induce targeted protein degradation, represents an exciting and promising frontier.[20] The foundational principles and protocols outlined in this guide will continue to support these efforts, solidifying the legacy of the pyrazolo[3,4-d]pyrimidine core in modern medicine.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 8. This compound|CAS 1095822-28-8 [benchchem.com]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
spectroscopic analysis of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
Introduction: The Significance of the Pyrazolopyrimidine Core
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development. As a purine analog, this core is integral to numerous compounds that exhibit a wide range of pharmacological activities, including the inhibition of kinases, which are crucial targets in cancer therapy.[1][2] this compound is a key derivative and building block within this class. Its structural integrity and purity are paramount, necessitating a robust and multi-faceted analytical approach for its characterization.
This guide provides a comprehensive exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation of this compound. We will delve into the causality behind experimental choices and the interpretation of spectral data, offering a framework rooted in established scientific principles for researchers and drug development professionals.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound (Molecular Formula: C₆H₄N₄O₂, Molecular Weight: 164.12 g/mol ) is a fusion of a pyrazole and a pyrimidine ring, with a carboxylic acid substituent at the C4 position.[3] Each functional group within this molecule provides a unique spectroscopic signature.
Caption: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.
Expertise & Experience: Causality in Experimental Design
The choice of solvent is critical for analyzing this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for several reasons.[4] Firstly, its high polarity effectively dissolves the carboxylic acid. Secondly, and more importantly, it allows for the observation of exchangeable protons (N-H and O-H), which would be lost in solvents like D₂O or CD₃OD. The use of a high-field spectrometer (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic region.[4]
Trustworthiness: A Self-Validating Protocol
A key validation step in the protocol is the D₂O exchange experiment. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the signals corresponding to the N-H and COOH protons to disappear. This confirms their assignment and distinguishes them from non-exchangeable C-H protons.[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400-600 MHz NMR spectrometer.
-
D₂O Exchange (Validation): After the initial acquisition, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to identify exchangeable protons.
Caption: Workflow for ¹H NMR analysis.
Expected Spectral Data
The aromatic protons on the heterocyclic core are expected to appear significantly downfield due to the deshielding effects of the electronegative nitrogen atoms and ring currents. The acidic protons will be the most deshielded.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | ~13.0 - 14.0 | Broad Singlet | Highly deshielded, disappears upon D₂O exchange.[5] |
| N1-H (Pyrazole) | ~12.0 - 13.5 | Broad Singlet | Deshielded due to aromaticity, disappears upon D₂O exchange. |
| C6-H (Pyrimidine) | ~8.5 - 9.0 | Singlet | Located on the electron-deficient pyrimidine ring. |
| C3-H (Pyrazole) | ~8.0 - 8.5 | Singlet | Located on the pyrazole ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Every magnetically distinct carbon atom produces a peak, offering direct insight into the molecule's framework.
Expertise & Experience: Causality in Experimental Design
A standard ¹³C NMR experiment is run with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio. For a molecule like this with several quaternary carbons (C3a, C4, C7a), which often give weak signals due to longer relaxation times, increasing the relaxation delay and number of scans during acquisition is crucial for their reliable detection.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 125 MHz for a 500 MHz ¹H instrument).
-
Technique: Employ a standard proton-decoupled pulse sequence.
-
Parameters: Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons, including quaternary ones.
Expected Spectral Data
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal, while the carbons of the heterocyclic rings will appear in the aromatic region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~165 - 175 | Most deshielded carbon due to the double bond to oxygen.[6] |
| C4, C6, C7a | ~145 - 160 | Carbons in the pyrimidine ring are generally downfield.[7] |
| C3, C3a | ~110 - 140 | Carbons in the pyrazole ring.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: Causality in Experimental Design
For this compound, the most informative regions of the IR spectrum are the O-H, N-H, and C=O stretching regions. The carboxylic acid O-H stretch is typically very broad, often spanning from 2500 to 3300 cm⁻¹, and can overlap with other signals. This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The C=O stretch provides a strong, sharp, and unambiguous signal confirming the presence of the carbonyl group.
Trustworthiness: A Self-Validating Protocol
The presence of a very broad band centered around 3000 cm⁻¹ coupled with a strong, sharp band around 1700 cm⁻¹ is a self-validating signature for a carboxylic acid functional group. The simultaneous observation of both features provides high confidence in the assignment.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Record the spectrum using an FTIR (Fourier Transform Infrared) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the pure KBr pellet or empty ATR crystal must be acquired and subtracted from the sample spectrum.
Caption: Workflow for IR spectroscopy analysis.
Expected Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic of hydrogen-bonded O-H. |
| N-H Stretch (Pyrazole) | 3200 - 3400 | Medium | Typical for N-H in heterocyclic rings.[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Aromatic C-H bonds. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Conjugation may shift it to a slightly lower wavenumber.[5] |
| C=N and C=C Stretches | 1450 - 1650 | Medium-Strong | Aromatic ring skeletal vibrations.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern offers valuable structural clues, acting like a molecular fingerprint.
Expertise & Experience: Causality in Experimental Design
High-Resolution Mass Spectrometry (HRMS) is superior to standard low-resolution MS for structural confirmation. HRMS provides a highly accurate mass measurement (to within 0.001 Da), which allows for the unambiguous determination of the elemental formula (C₆H₄N₄O₂), ruling out other potential formulas with the same nominal mass. Electrospray Ionization (ESI) is a suitable soft ionization technique, which typically yields the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode, with minimal fragmentation.
Trustworthiness: A Self-Validating Protocol
The observation of the molecular ion with an m/z value corresponding to the exact mass of the expected formula (e.g., 165.0462 for [C₆H₅N₄O₂]⁺) provides extremely high confidence in the compound's identity. This is validated by analyzing the isotopic pattern, which must match the theoretical pattern for a compound containing six carbons and four nitrogens.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Use ESI as the ionization source.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
Expected Spectral Data
-
Molecular Weight: 164.12 g/mol
-
High-Resolution Data:
-
[M+H]⁺ (Positive Mode): Calculated m/z = 165.0462
-
[M-H]⁻ (Negative Mode): Calculated m/z = 163.0316
-
-
Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group.
-
Loss of H₂O (18 Da): Can occur under certain conditions.
-
Loss of CO₂ (44 Da): A common fragmentation from the [M-H]⁻ ion.
-
Loss of COOH (45 Da): Loss of the entire carboxylic acid radical from the molecular ion.[9]
-
| Ion | Calculated Exact Mass (m/z) | Ionization Mode | Notes |
| [M+H]⁺ | 165.0462 | ESI (+) | Protonated molecular ion. |
| [M-H]⁻ | 163.0316 | ESI (-) | Deprotonated molecular ion. |
| [M-COOH]⁺ | 119.0407 | ESI (+) | Fragment after loss of the carboxyl group. |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system.
Expertise & Experience: Causality in Experimental Design
The pyrazolopyrimidine core is a conjugated aromatic system that is expected to exhibit strong π→π* transitions. The choice of solvent can influence the absorption maximum (λ_max). Protic solvents like ethanol or methanol are commonly used. It is also insightful to measure the spectrum at different pH values (e.g., acidic, neutral, and basic buffers), as the ionization state of the carboxylic acid and the ring nitrogens will alter the electronic structure and thus shift the λ_max.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Further dilute to obtain an absorbance reading between 0.2 and 1.0 AU.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
-
Scan: Scan the sample over a range of 200-400 nm to identify all absorption maxima (λ_max).
Expected Spectral Data
The compound is expected to show strong absorbance in the UV region, characteristic of its heterocyclic aromatic structure.
| Transition Type | Expected λ_max (nm) | Notes |
| π→π* | ~250 - 320 nm | Intense absorption bands related to the conjugated pyrazolopyrimidine system. The exact position will be influenced by the solvent and pH.[11][12] |
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, high-resolution mass spectrometry validates the elemental composition and molecular weight, and UV-Visible spectroscopy characterizes the electronic properties of the conjugated system. Together, these methods provide a comprehensive and definitive analytical profile, ensuring the identity, purity, and structural integrity of this important heterocyclic compound for its application in research and development.
References
- 1. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C6H4N4O2 | CID 57415837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, derivatives of this class, including 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, are frequently characterized by poor aqueous solubility, a significant impediment to their preclinical and clinical development.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining and understanding the solubility of this compound. We will delve into the physicochemical principles governing its solubility, provide detailed, field-proven experimental protocols for accurate solubility measurement, and discuss the critical role of pH and the compound's ionization state. This guide is intended to equip researchers with the necessary knowledge and methodologies to confidently assess and address the solubility challenges associated with this important class of molecules.
Introduction: The Solubility Challenge of a Privileged Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is an isostere of adenine, allowing it to effectively compete with ATP for the binding sites of various kinases.[1] This has led to the development of potent inhibitors targeting a range of oncogenic kinases. However, the planar, aromatic nature of this heterocyclic system often results in strong crystal lattice forces and low solvation, leading to poor aqueous solubility. This low solubility can hinder biological screening, lead to inaccurate structure-activity relationship (SAR) data, and ultimately cause poor bioavailability and therapeutic efficacy.[1]
This compound (CAS: 1095822-28-8) incorporates a carboxylic acid moiety, which introduces an ionizable group that can significantly influence its solubility in a pH-dependent manner. Understanding this relationship is paramount for developing effective formulation strategies and for predicting its behavior in biological systems.
Theoretical Framework: Physicochemical Determinants of Solubility
The solubility of this compound is governed by a complex interplay of its solid-state properties and its interactions with the solvent.
Solid-State Properties
The crystal lattice energy, which is the energy required to break apart the crystal structure, is a primary determinant of solubility. The planar structure of the pyrazolopyrimidine core can facilitate strong π-π stacking interactions in the solid state, contributing to a high lattice energy and consequently, low solubility. The presence of the carboxylic acid group can introduce hydrogen bonding networks within the crystal, further stabilizing the solid form.
Solute-Solvent Interactions
For dissolution to occur, the energy gained from solute-solvent interactions must overcome the crystal lattice energy and the energy required to create a cavity in the solvent.
-
Aqueous Solubility: In aqueous media, the solubility is influenced by the polarity of the molecule and its ability to form hydrogen bonds with water. The pyrazole and pyrimidine rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the carboxylic acid can act as both a hydrogen bond donor and acceptor.
-
Organic Solubility: Pyrazolo[3,4-d]pyrimidine derivatives are often readily soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] This is due to the ability of these solvents to disrupt the crystal lattice and effectively solvate the molecule.
The Critical Role of pH and pKa
As this compound is an ionizable compound, its aqueous solubility is highly dependent on the pH of the solution.[4] The key to understanding this relationship lies in the acid dissociation constant (pKa).
The molecule possesses at least two key ionizable groups:
-
The carboxylic acid group (-COOH) , which is acidic and will be deprotonated to the carboxylate form (-COO⁻) at pH values above its pKa.
-
The pyrazolo[3,4-d]pyrimidine core , which contains basic nitrogen atoms that can be protonated at pH values below their pKa.
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. The solubility of the ionized form is typically significantly higher than that of the neutral form due to the strong ion-dipole interactions with water.
Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the compound.[4] It is a fundamental property that is independent of pH. The overall pH-solubility profile can be predicted if the intrinsic solubility and the pKa values are known.
Due to the absence of experimentally determined pKa values for this compound in publicly available literature, in silico prediction methods are a valuable tool for estimation. Various software packages and online tools can provide reasonably accurate pKa predictions based on the molecule's structure.[5][6]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug. This section provides a detailed, self-validating protocol for determining the thermodynamic solubility of this compound.
Core Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached.[7] At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
High-purity (>98%) this compound
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes like PVDF or PTFE)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Solvents:
-
Aqueous buffers (e.g., phosphate, citrate) covering a pH range of 2 to 10.
-
Organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile).
-
Reagent grade water.
-
Procedure:
-
Preparation of Solutions:
-
Prepare a series of aqueous buffers at desired pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Ensure all solvents are of high purity.
-
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this is typically 24 to 48 hours.[8] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of excess solid in each vial.
-
Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Use a syringe to draw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the initial portion of the filtrate to saturate any binding sites on the filter.
-
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant.
-
Measure the pH of the saturated aqueous solutions to confirm the final pH at equilibrium.
-
Dilute the supernatant with an appropriate mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC-UV method. A pre-established calibration curve is essential for accurate quantification.
-
Analytical Method: HPLC-UV for Quantification
A reversed-phase HPLC method is suitable for the quantification of this compound.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid is a good starting point to ensure good peak shape for the carboxylic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for the compound. The λmax can be determined using a UV-Vis spectrophotometer.
-
Calibration: Prepare a series of standard solutions of known concentrations in the mobile phase to construct a calibration curve.
Data Presentation and Interpretation
Tabulated Solubility Data
All quantitative solubility data should be presented in a clear and organized table.
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate Buffer | 2.0 | 25 | [Insert Data] | [Insert Data] |
| Phosphate Buffer | 6.8 | 25 | [Insert Data] | [Insert Data] |
| Phosphate Buffer | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Water | ~7.0 | 25 | [Insert Data] | [Insert Data] |
| Ethanol | N/A | 25 | [Insert Data] | [Insert Data] |
| DMSO | N/A | 25 | [Insert Data] | [Insert Data] |
| DMF | N/A | 25 | [Insert Data] | [Insert Data] |
pH-Solubility Profile
A graphical representation of the pH-solubility profile is highly informative.
Caption: Illustrative pH-Solubility Profile.
The shape of this curve will be directly related to the pKa values of the molecule. A significant increase in solubility is expected as the pH rises above the pKa of the carboxylic acid, due to its ionization to the more soluble carboxylate form.
Strategies for Solubility Enhancement
Given the likely low aqueous solubility of this compound, several strategies can be employed to improve it for research and development purposes.
-
pH Adjustment: For in vitro assays, adjusting the pH of the buffer to a value where the compound is ionized can significantly increase its solubility.
-
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, DMSO) can increase solubility, but their concentration should be kept to a minimum as they can have their own biological effects.
-
Formulation with Polymers: Creating amorphous solid dispersions by dispersing the compound in a hydrophilic polymer can improve the apparent solubility and dissolution rate.[1][3]
-
Prodrug Approach: Chemical modification of the carboxylic acid to a more soluble promoiety that is cleaved in vivo to release the active drug is a common and effective strategy.[2]
Conclusion
The solubility of this compound is a critical physicochemical property that must be thoroughly characterized to enable its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding the factors that govern its solubility and a detailed, practical protocol for its experimental determination. By applying these principles and methodologies, researchers can obtain accurate and reliable solubility data, which is essential for making informed decisions throughout the drug discovery and development process.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. enamine.net [enamine.net]
An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid: Starting Materials and Core Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a crucial scaffold in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine core is a well-established purine isostere, lending itself to the design of potent kinase inhibitors and other therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of starting materials, reaction mechanisms, and validated experimental protocols for the synthesis of this key molecule. We will explore the most prevalent and efficient synthetic routes, focusing on the strategic construction of the bicyclic core and the subsequent installation or unmasking of the C4-carboxylic acid functionality.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine framework is a privileged heterocyclic system in drug discovery, largely due to its structural analogy to the natural purine bases, such as adenine.[2] This similarity allows molecules based on this scaffold to act as competitive inhibitors for enzymes that bind ATP, most notably a wide range of protein kinases that are critical targets in oncology.[1][3] Derivatives have shown potent activity as inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), among others.[4][5]
The inclusion of a carboxylic acid group at the 4-position of this scaffold provides a versatile chemical handle. This functional group can be used to modulate solubility, introduce key hydrogen bonding interactions with target proteins, or serve as a strategic attachment point for further chemical elaboration and structure-activity relationship (SAR) studies. This guide focuses on the fundamental chemistry required to access this valuable building block, emphasizing the logic behind the selection of starting materials and reaction conditions.
Strategic Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic pathways. The core challenge lies in the efficient construction of the fused pyrimidine ring onto a pre-formed pyrazole, followed by or concurrent with the establishment of the C4-carboxylic acid. Two primary and logically sound strategies have emerged as the most viable, revolving around key pyrazole-based precursors.
Core Precursors:
-
5-Amino-1H-pyrazole-4-carbonitrile: A versatile and common starting material for building the pyrazolo[3,4-d]pyrimidine core.[6][7]
-
Ethyl 5-Amino-1H-pyrazole-4-carboxylate: This precursor already contains the C4-substituent in the correct oxidation state (as an ester), providing a more direct route to the final carboxylic acid.[8][9]
The choice of precursor dictates the subsequent steps required to achieve the target molecule. We will dissect the two most efficient routes originating from these starting materials.
Route A: Synthesis via a C4-Ester Intermediate and Subsequent Hydrolysis
This is arguably the most direct and reliable route. It involves the initial synthesis of an ester derivative, typically the ethyl ester, which is then hydrolyzed in a final step to yield the desired carboxylic acid.
Caption: Synthetic workflow for Route A.
Causality and Mechanistic Insights:
-
Pyrazole Ring Formation: The synthesis begins with the cyclocondensation reaction between an appropriate hydrazine and a β-electrophilic reagent like ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds via a Michael-type addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and elimination of ethanol to furnish the stable 5-aminopyrazole ring system.[8]
-
Pyrimidine Ring Formation: The 5-amino group of the pyrazole acts as a nucleophile, attacking a one-carbon electrophile to form the pyrimidine ring. Formamide is a common and effective reagent for this transformation, serving as both the solvent and the source of the required carbon atom.[8][10] The reaction, typically performed at high temperatures (e.g., 190°C), involves the formation of a formimidamide intermediate which then undergoes intramolecular cyclization and dehydration to yield the fused pyrazolo[3,4-d]pyrimidinone core, which tautomerizes to the corresponding pyrimidin-4-ol. When starting with the carboxylate, subsequent reaction forms the ester of the target molecule.
-
Ester Hydrolysis (Saponification): The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction, typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a co-solvent like methanol or ethanol.[11] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and furnish the final this compound.[11]
Route B: Synthesis via a C4-Nitrile Intermediate and Subsequent Hydrolysis
An alternative strategy involves the use of a nitrile precursor. This route can be advantageous if the 5-amino-1H-pyrazole-4-carbonitrile starting material is more readily available or cost-effective.
Caption: Synthetic workflow for Route B.
Causality and Mechanistic Insights:
-
Pyrimidine Ring Formation: Similar to Route A, the pyrimidine ring is formed by reacting the 5-aminopyrazole precursor with a one-carbon source. For instance, heating 5-amino-1H-pyrazole-4-carbonitrile with formic acid or formamide leads to the formation of the pyrazolo[3,4-d]pyrimidine ring system.[7] When using formic acid, the reaction proceeds via formylation of the amino group, followed by cyclization and dehydration.
-
Nitrile Hydrolysis: The conversion of the C4-nitrile to a carboxylic acid is a critical step that requires careful control. Nitrile hydrolysis can be performed under either acidic or basic conditions.[12]
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated by a strong acid (e.g., H₂SO₄ or HCl), which activates the carbon atom toward nucleophilic attack by water. Tautomerization of the resulting intermediate leads to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[12]
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent proton transfers lead to the formation of an amide intermediate. This amide is then hydrolyzed by the base to a carboxylate salt, which must be neutralized with acid in a final workup step to yield the free carboxylic acid.[12] This method is often preferred for substrates sensitive to strong acid.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Ester Hydrolysis) | Route B (Nitrile Hydrolysis) |
| Starting Material | Ethyl 5-Amino-1H-pyrazole-4-carboxylate | 5-Amino-1H-pyrazole-4-carbonitrile |
| Key Steps | Pyrazole formation, Pyrimidine cyclization, Saponification | Pyrimidine cyclization, Nitrile hydrolysis |
| Advantages | More direct as the C4 carbon is already at the correct oxidation state. Saponification is often a high-yielding and clean reaction. | The nitrile starting material can be more accessible. Provides an alternative if the ester route is problematic. |
| Challenges | Requires synthesis of the specific ester precursor. | Nitrile hydrolysis can sometimes require harsh conditions (strong acid/base, high temperatures) which may not be compatible with other functional groups on the molecule. The reaction can sometimes stop at the intermediate amide stage. |
| Overall Efficiency | Generally considered more reliable and higher yielding for the final conversion step. | Can be very efficient, but conditions for hydrolysis need careful optimization for the specific substrate. |
Detailed Experimental Protocols
The following protocols are representative examples based on established literature procedures and provide a validated pathway to the target compound.
Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Precursor for Route A)
This protocol is adapted from the synthesis of related pyrazole carboxylates.[8]
-
Reaction Setup: To a solution of phenylhydrazine (1.08 g, 10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol).
-
Reaction Execution: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from ethanol.
-
Expected Yield: 75-85%.
Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Cyclization Step)
This protocol is based on the cyclization of aminopyrazole precursors with formamide.[8]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, place ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2.45 g, 10 mmol) and formamide (20 mL).
-
Reaction Execution: Heat the mixture to 190°C and maintain this temperature under reflux for 8 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Pour the mixture into ice water (50 mL) to ensure complete precipitation. Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum.
-
Expected Yield: 70-80%.
(Note: The direct synthesis of ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate would follow a similar cyclization, potentially using different reagents like triethyl orthoformate, followed by hydrolysis.)
Protocol 3: Hydrolysis of an Ester to this compound (Final Step of Route A)
This is a general saponification protocol that would be applied to the ethyl ester of the target molecule.[11]
-
Reaction Setup: Dissolve ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (10 mmol) in a mixture of methanol or ethanol (50 mL) and a 30% aqueous solution of sodium hydroxide (15 mL).
-
Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and pour it into water (100 mL). Perform an extraction with a non-polar solvent like diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
-
Acidification: Carefully acidify the aqueous phase to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum.
-
Expected Yield: >90%.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that hinges on the strategic selection of a key 5-aminopyrazole precursor. The route proceeding through an ethyl ester intermediate (Route A) offers a robust and high-yielding pathway, with the final saponification step being particularly efficient. While the nitrile hydrolysis route (Route B) is a viable alternative, it may require more rigorous optimization to avoid intermediate amide formation and ensure complete conversion under conditions compatible with the heterocyclic core.
As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the development of more efficient, scalable, and environmentally benign methods for synthesizing this core scaffold will remain an area of active research. Future efforts may focus on one-pot procedures that combine cyclization and functional group manipulation, or the use of novel catalytic systems to perform these transformations under milder conditions. The foundational chemistry detailed in this guide provides the essential knowledge base for any scientist working toward these important goals.
References
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterizing Novel Kinase Inhibitors Derived from the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the application of inhibitors derived from the 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid scaffold in kinase assays.
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent protein kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows molecules built upon this framework to act as competitive inhibitors, effectively targeting the ATP-binding site of a wide array of kinases.[1][2][3] this compound serves as a versatile chemical precursor, providing a strategic functional group for the synthesis of diverse compound libraries aimed at discovering novel therapeutics.[4] This guide provides a comprehensive overview of the underlying principles and a detailed, field-proven protocol for characterizing the inhibitory activity of novel compounds derived from this scaffold using a robust, luminescence-based in vitro kinase assay.
The Scientific Rationale: Why the Pyrazolo[3,4-d]pyrimidine Scaffold?
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The development of small molecule inhibitors that can selectively block the activity of specific kinases is a major focus of drug discovery.[6][7]
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, enabling it to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of adenine.[1][3][8] This fundamental interaction anchors the inhibitor, while modifications at other positions of the scaffold allow for the optimization of potency and selectivity against specific kinase targets.[1][3] Derivatives of this scaffold have been successfully developed into inhibitors for numerous important oncogenic kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, an FDA-approved drug for B-cell malignancies, is a prominent example.[2][9][10]
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases regulates cell growth, migration, and survival.[7][11][12] The first identified pyrazolopyrimidine kinase inhibitors, PP1 and PP2, targeted this family.[2][9]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in several cancers, and pyrazolopyrimidine derivatives have been designed as potent EGFR inhibitors.[13][14]
-
Other Important Targets: The versatility of this scaffold has led to the development of inhibitors for PI3K, CDKs, RET, and many other kinases.[3][15]
The this compound molecule is not itself a potent inhibitor but is a key starting material. The carboxylic acid group serves as a chemical handle for synthetic chemists to attach various functional groups, enabling the exploration of structure-activity relationships (SAR) and the generation of novel, highly potent drug candidates.[4]
Foundational Principles of In Vitro Kinase Assays
To evaluate the potency of a novel inhibitor, a robust and reliable assay is required. The goal is to determine the inhibitor's IC50 value , which is the concentration required to reduce the kinase's enzymatic activity by 50%.[16][17]
The Core Reaction
A kinase assay quantifies the fundamental enzymatic reaction: Kinase + ATP + Substrate → Phosphorylated Substrate + ADP
The rate of this reaction can be measured by monitoring either the depletion of a substrate (ATP) or the formation of a product (ADP or the phosphorylated substrate).
Choosing the Right Assay: Luminescence-Based ADP Detection
While various methods exist (e.g., radiometric, fluorescence polarization), luminescence-based assays offer a superior combination of sensitivity, safety, and high-throughput compatibility.[18][19] The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced, which is directly proportional to kinase activity.[17]
Why measure ADP? Measuring product formation (ADP) is often more sensitive and less prone to interference than measuring substrate (ATP) depletion. To detect a signal in an ATP depletion assay, a significant portion of the initial ATP must be consumed, which may require longer incubation times or higher enzyme concentrations.[19] The ADP-Glo™ assay can detect very small amounts of product, making it ideal for characterizing potent inhibitors.
The assay is a two-step process:
-
Kinase Reaction Termination: After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Detection: A second reagent converts the ADP produced into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Detailed Protocol: IC50 Determination of a Novel Pyrazolopyrimidine-Derived Inhibitor
This protocol provides a step-by-step method for determining the biochemical IC50 value of a test compound (hereafter "Compound X") against a target kinase (e.g., Src).
Materials and Reagents
-
Test Compound: Compound X, synthesized from this compound.
-
Kinase: Purified, active recombinant human Src kinase.
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for Src.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega or similar).
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: High purity ATP solution.
-
Control Inhibitor: Dasatinib or another known potent Src inhibitor.[20]
-
Plates: White, opaque, 96-well or 384-well assay plates.
-
DMSO: Anhydrous, molecular biology grade.
-
Multichannel pipettes, reagent reservoirs, and a plate-reading luminometer.
Experimental Workflow
Caption: Experimental workflow for determining inhibitor IC50 values.
Step-by-Step Methodology
Step 1: Prepare Inhibitor Serial Dilutions
-
Prepare a 10 mM stock solution of Compound X and the control inhibitor (Dasatinib) in 100% DMSO.
-
Perform a serial dilution series in DMSO. For a 10-point curve, a 1:3 dilution is common. This creates a range of concentrations to test (e.g., from 100 µM down to low nM).
-
Causality: Starting with a high concentration in pure DMSO ensures the compound is fully solubilized before it is diluted into aqueous buffer, preventing precipitation.
Step 2: Set Up the Assay Plate
-
Add 1 µL of each inhibitor dilution from Step 1 to the appropriate wells of the assay plate.
-
Self-Validation (Controls):
-
0% Inhibition (High Signal): Add 1 µL of DMSO only. This represents maximum kinase activity.
-
100% Inhibition (Low Signal): Add 1 µL of DMSO to wells that will not receive enzyme. This is the background control.
-
Step 3: Prepare Kinase Reaction Master Mix and Dispense
-
Prepare a master mix containing kinase buffer, Src enzyme, and the peptide substrate at 2X the final desired concentration.
-
Dispense 12.5 µL of this master mix into each well (including the 0% inhibition control wells).
-
For the 100% inhibition (background) wells, add 12.5 µL of a mix containing only buffer and substrate (no enzyme).
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Step 4: Initiate the Kinase Reaction
-
Prepare a 2X solution of ATP in kinase buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate, competitive IC50 determination.[16]
-
Add 12.5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 25 µL.
-
Mix the plate gently and incubate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.
Step 5: Stop Reaction and Detect Signal
-
Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
Data Analysis and Interpretation
-
Subtract Background: Subtract the average luminescence signal of the 100% inhibition (no enzyme) control from all other data points.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))
-
Plot and Determine IC50:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[17][21]
-
Case Study: Selectivity Profiling of a Novel Src Inhibitor
While potency against the primary target is crucial, selectivity is equally important to minimize off-target effects.[22] A key advantage of the pyrazolopyrimidine scaffold is that it can be modified to achieve high selectivity.[3] To assess this, Compound X should be tested against a panel of related kinases.
Src Signaling Pathway Context
Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from cell surface receptors to intracellular pathways that control critical cellular processes like proliferation, migration, and survival.[11][12] Its dysregulation is frequently implicated in cancer progression.[7]
Caption: Simplified Src kinase signaling pathway and point of inhibition.
Example IC50 Data Table
The table below presents hypothetical data for Compound X, demonstrating its high potency for Src and selectivity over other common kinases.
| Kinase Target | Compound X IC50 (nM) | Dasatinib IC50 (nM) (Control) | Selectivity Ratio (Off-Target IC50 / Src IC50) |
| Src | 5.2 | 0.8 | 1 |
| Lyn | 8.1 | 1.1 | 1.6 |
| Lck | 15.6 | 2.2 | 3.0 |
| EGFR | > 10,000 | 180 | > 1,923 |
| VEGFR2 | 850 | 25 | 163 |
| Abl | 1,200 | < 1.0 | 230 |
Interpretation: The hypothetical Compound X is a potent inhibitor of Src kinase. It shows some activity against other Src family members (Lyn, Lck) but is highly selective against EGFR, VEGFR2, and Abl, demonstrating a desirable selectivity profile for a targeted therapeutic candidate. Dasatinib is shown as a reference, a known multi-kinase inhibitor with high potency against both Src and Abl.[12]
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold remains a highly valuable starting point for the design of next-generation kinase inhibitors. By leveraging its inherent ability to bind the kinase hinge region, medicinal chemists can create potent and selective drug candidates. The detailed protocol provided herein, utilizing a sensitive and robust luminescence-based assay, offers a reliable framework for the accurate determination of inhibitor potency (IC50). This systematic approach, incorporating proper controls and selectivity profiling, is fundamental to the successful progression of novel pyrazolopyrimidine-based compounds in the drug discovery pipeline.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. This compound|CAS 1095822-28-8 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 11. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. login.medscape.com [login.medscape.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid and its Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid and its derivatives in cancer research. This document outlines the core mechanisms of action, provides quantitative data on their efficacy, and details experimental protocols for their evaluation as potential anti-cancer agents.
Introduction: The Promise of a Privileged Scaffold
The 1H-Pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, bearing a strong structural resemblance to the endogenous purine ring system. This similarity allows it to function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] Consequently, derivatives of this scaffold are adept at competing with ATP for the binding sites of various kinases, many of which are implicated in oncogenic signaling pathways.[1][2] The versatility of this core structure allows for chemical modifications that can fine-tune selectivity and potency against specific kinase targets, leading to the development of targeted cancer therapies.[1][2] Notably, the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, features a pyrazolo[3,4-d]pyrimidine core, underscoring the clinical significance of this class of compounds.[1][2]
Mechanism of Action: Targeting Oncogenic Kinases
The primary anti-cancer mechanism of 1H-Pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases that are crucial for tumor growth, proliferation, and survival.[1][3] By competitively binding to the ATP-binding pocket of these enzymes, these compounds block the transfer of phosphate groups to their downstream substrates, thereby disrupting the signaling cascades that drive cancer progression.
Several key kinase families have been identified as targets for various pyrazolo[3,4-d]pyrimidine derivatives:
-
Epidermal Growth Factor Receptor (EGFR): Many derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[4][5][6] Inhibition of EGFR blocks downstream pathways like RAS/MAPK and PI3K/AKT, leading to decreased cell proliferation and survival.[5] Some compounds have shown efficacy against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation inhibitors.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting VEGFR-2, a key regulator of angiogenesis, certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8] This anti-angiogenic activity can stifle tumor growth and metastasis.[8]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[9] Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest, typically at the S or G2/M phase, and subsequent apoptosis.[8][9][10]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including proliferation, survival, and migration.[11] Inhibition of Src kinases by pyrazolo[3,4-d]pyrimidine compounds has shown promise in aggressive cancers like glioblastoma.[11]
Beyond kinase inhibition, some derivatives have been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[6][7][12]
Signaling Pathway Overview
Caption: Mechanism of action for 1H-Pyrazolo[3,4-d]pyrimidine derivatives.
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of various 1H-Pyrazolo[3,4-d]pyrimidine derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.
| Compound Class/Derivative | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference |
| Compound 12b | MDA-MB-468 (Breast) | VEGFR-2 | 3.343 | [8][10] |
| T-47D (Breast) | VEGFR-2 | 4.792 | [8][10] | |
| A549 (Lung) | EGFR | 8.21 | [6][13] | |
| HCT-116 (Colon) | EGFR | 19.56 | [6][13] | |
| Compound 10e | MCF-7 (Breast) | Not Specified | 11 | [3][14] |
| Compound 1a | A549 (Lung) | Not Specified | 2.24 | [15][16] |
| MCF-7 (Breast) | Not Specified | 42.3 | [16] | |
| Compound 1d | MCF-7 (Breast) | Not Specified | 1.74 | [16] |
| Compound 7 | A549 (Lung) | Not Specified | 17.50 | [17] |
| Caco-2 (Colon) | Not Specified | 43.75 | [17] | |
| SI306 | Glioblastoma | Src | Low µM range | [11] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the anti-cancer properties of this compound and its derivatives. Researchers should optimize these protocols for their specific compounds and cell lines.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1H-Pyrazolo[3,4-d]pyrimidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Complete growth medium
-
1H-Pyrazolo[3,4-d]pyrimidine derivative
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a specific kinase (e.g., EGFR, VEGFR-2).
Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate produced. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
Materials:
-
Recombinant purified kinase (e.g., EGFR)
-
Specific kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
1H-Pyrazolo[3,4-d]pyrimidine derivative
-
Detection reagent (dependent on the assay format, e.g., ADP-Glo™ reagents)
-
Microplate (e.g., white 384-well plate for luminescence)
-
Plate reader (capable of measuring the appropriate signal)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.
-
Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the kinase activity (or signal) against the log of the inhibitor concentration. Determine the IC₅₀ value using non-linear regression.
Conclusion
This compound and its derivatives represent a highly promising class of compounds in cancer research. Their ability to be chemically tailored to inhibit specific oncogenic kinases provides a powerful platform for the development of targeted therapies. The protocols detailed in these application notes offer a robust framework for researchers to evaluate the anti-cancer potential of novel derivatives and to elucidate their mechanisms of action. As research continues, this versatile scaffold is poised to yield further breakthroughs in the fight against cancer.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chemical Modification of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its purine-like architecture. This structural similarity allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites in kinases, making it a focal point in the development of novel therapeutics for oncology, inflammation, and viral diseases.[1] 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a key intermediate, offering multiple strategic points for chemical modification. This guide provides an in-depth exploration of the techniques to functionalize this core structure at three primary locations: the pyrazole nitrogen (N1), the C4-carboxylic acid, and the C6-position of the pyrimidine ring. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and support mechanistic claims with authoritative references.
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, where the imidazole ring of the purine is replaced by pyrazole. This substitution maintains key hydrogen bonding features necessary for interaction with many enzymes, while offering unique vectors for chemical diversification that are not accessible in the natural purine scaffold.[2] The carboxylic acid at the C4 position provides a versatile handle for the introduction of various functionalities, most commonly through amide bond formation, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.
This guide is structured to provide a logical workflow for the diversification of the title compound, focusing on the most synthetically accessible and biologically relevant positions.
Figure 1: Strategic modification sites on the core scaffold.
Modification of the Pyrazole N1-Position: Alkylation and Arylation
Functionalization at the N1 position of the pyrazole ring is a primary strategy to modulate the biological activity and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives. Substituents at this position can influence kinase selectivity and potency by extending into solvent-exposed regions or making additional contacts within the ATP-binding pocket.
Regioselectivity of N-Alkylation: A Matter of Control
The pyrazolo[3,4-d]pyrimidine core possesses multiple nitrogen atoms (N1, N2, N5, N7) that could potentially undergo alkylation. However, N1-alkylation is often the major product observed under many conditions. This preference can be attributed to a combination of thermodynamic and kinetic factors. The anion formed upon deprotonation of the pyrazole NH is delocalized, but the N1 position is generally more nucleophilic and sterically accessible compared to N2. While reaction conditions can influence the N1/N2 ratio, N1-alkylation is typically the thermodynamically favored outcome. Some studies have shown that the choice of solvent can dramatically influence the regioselectivity, with polar aprotic solvents like DMSO favoring N1-alkylation, while less polar solvents like THF may lead to mixtures or favor N2-alkylation under certain conditions.[3]
Protecting Group Strategy for the Carboxylic Acid
To prevent unwanted side reactions, such as esterification of the carboxylic acid by the alkylating agent or interference with the basic conditions, it is highly recommended to protect the C4-carboxylic acid, typically as a methyl or ethyl ester, prior to N-alkylation. This ester can be readily hydrolyzed back to the carboxylic acid at a later stage.
Protocol 2.1: Esterification of the C4-Carboxylic Acid
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Methanol (or Ethanol), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous methanol (or ethanol) (20 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1 equiv) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the corresponding ester.
Protocol 2.2: N1-Alkylation with Alkyl Halides
This protocol details a general procedure for the N1-alkylation of the protected pyrazolo[3,4-d]pyrimidine core.[4]
Materials:
-
Methyl/Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylate
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, water, brine
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the ester from Protocol 2.1 (1.0 equiv) in anhydrous DMF (10 mL per gram).
-
Add the base (Cs₂CO₃ or K₂CO₃, 1.5 equiv) to the solution.
-
Add the alkyl halide (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if necessary) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x V).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N1-alkylated product.
| Alkylating Agent | Base | Temperature | Typical Reaction Time | Notes |
| Iodomethane | K₂CO₃ | Room Temp. | 2-4 h | Highly reactive, often gives high yields. |
| Benzyl bromide | Cs₂CO₃ | Room Temp. | 4-8 h | Cs₂CO₃ is a stronger base and can accelerate slower reactions. |
| Ethyl bromoacetate | K₂CO₃ | 50 °C | 6-12 h | Heating may be required for less reactive halides. |
Modification of the C4-Carboxylic Acid: Amide Bond Formation
The carboxylic acid at the C4 position is an excellent handle for introducing a wide array of substituents via amide bond formation. This is one of the most common and impactful modifications, as the resulting amide group can form crucial hydrogen bonds with biological targets and significantly influence the molecule's solubility and cell permeability. Modern peptide coupling reagents have made this transformation highly efficient and reliable.
Causality in Coupling Reagent Selection
The direct condensation of a carboxylic acid and an amine is kinetically slow. Coupling reagents work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[5] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective because they form a reactive OAt-active ester, which is less prone to racemization (a key concern when coupling chiral amines) and reacts rapidly with the amine.[6][7]
Figure 2: General workflow for HATU-mediated amide coupling.
Protocol 3.1: HATU-Mediated Amide Coupling
This protocol provides a robust method for coupling a diverse range of primary and secondary amines to the C4-carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF (15 mL per gram of acid).
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water, 1N HCl (if the product is stable to acid), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.[8]
C6-Position Functionalization via Cross-Coupling
The C6 position of the pyrimidine ring is another key site for introducing molecular diversity. A common and powerful strategy involves an initial halogenation of the scaffold, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.
The Halogenation Handle: A Prerequisite for Coupling
To enable cross-coupling, a halogen (typically chlorine or bromine) must first be installed at the C6 position. This is typically achieved by treating the corresponding 4-hydroxy (or 4-oxo) precursor with a halogenating agent like phosphorus oxychloride (POCl₃).[9] The 4-carboxylic acid starting material can be converted to the 4-hydroxy analogue through known synthetic routes, often involving initial construction of the pyrimidine ring from a pyrazole precursor bearing a cyano or ester group at C4, which is then cyclized and hydrolyzed. For the purpose of this guide, we will assume the availability of the 4-hydroxy-1-substituted-pyrazolo[3,4-d]pyrimidine intermediate.
Figure 3: Workflow for C6-functionalization.
Protocol 4.1: Chlorination at C4 and C6 Positions
This protocol describes the conversion of a 4-hydroxypyrazolo[3,4-d]pyrimidine to the corresponding 4,6-dichloro derivative.
Materials:
-
1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as HCl scavenger)
-
Round-bottom flask, reflux condenser
Procedure:
-
Carefully add the 1-substituted pyrazolo[3,4-d]pyrimidin-4-one (1.0 equiv) to an excess of POCl₃ (10-20 equiv).
-
Add N,N-diethylaniline (1.0 equiv) dropwise if desired.
-
Heat the mixture to reflux (approx. 110 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base like sodium bicarbonate or an aqueous solution of NaOH until the pH is ~7-8.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling the 6-chloro intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base.
Protocol 4.2: C6-Arylation via Suzuki Coupling
This protocol is adapted from general procedures for Suzuki couplings on chloro-heterocycles.[10][11]
Materials:
-
1-Substituted-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ or other suitable Pd catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add the 6-chloro-pyrazolo[3,4-d]pyrimidine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and 2M aqueous Na₂CO₃ solution in a 4:1 ratio).
-
Heat the reaction mixture at 80-110 °C for 4-18 hours (or use microwave irradiation at 120-150 °C for 15-60 minutes). Monitor by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the C6-arylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the 6-chloro intermediate with a wide range of primary and secondary amines.[3][12]
Protocol 4.3: C6-Amination via Buchwald-Hartwig Coupling
This protocol provides a general method for the C-N cross-coupling at the C6 position.
Materials:
-
1-Substituted-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the 6-chloro-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 90-110 °C for 8-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel compounds with significant therapeutic potential. By employing a strategic combination of functional group protection, N1-alkylation, C4-amide coupling, and C6-cross-coupling reactions, researchers can efficiently generate large libraries of diverse analogues. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery to rationally design and synthesize next-generation pyrazolo[3,4-d]pyrimidine-based therapeutics.
References
- 1. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vivo Studies Using 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid Derivatives
Introduction: The Therapeutic Promise of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents.[1][2] Its structural resemblance to endogenous purines allows it to function as a "hinge-binding" motif, competitively inhibiting the ATP-binding sites of various protein kinases.[1][3] This has led to the development of potent inhibitors targeting critical signaling pathways implicated in cancer, inflammation, and other diseases.[4][5][6]
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated significant efficacy as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), RAF kinases (BRAF, C-RAF), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4][7] These kinases are often dysregulated in various malignancies, driving tumor proliferation, angiogenesis, and metastasis. For instance, specific derivatives have shown potent activity against both wild-type EGFR and its clinically relevant T790M mutant, which is associated with acquired resistance to first-generation EGFR inhibitors.[3] The broad applicability and proven anti-proliferative effects of this scaffold in vitro necessitate robust and well-designed in vivo studies to evaluate their therapeutic potential in a physiological context.[2][8][9]
These application notes provide a comprehensive guide for researchers planning in vivo studies with 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives, with a primary focus on oncology applications using xenograft models. The protocols herein are designed to be self-validating, incorporating essential pharmacokinetic (PK) and pharmacodynamic (PD) endpoints to ensure data integrity and clinical translatability.
Part 1: Preclinical In Vivo Efficacy Evaluation in a Xenograft Model
The most common in vivo model for assessing the anticancer activity of novel compounds is the tumor xenograft mouse model. This involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Rationale and Animal Model Selection
The choice of cell line and mouse strain is critical for a successful study. The cell line should express the molecular target of the pyrazolopyrimidine derivative being tested. For example, for an EGFR inhibitor, a cell line with high EGFR expression, such as the A549 non-small cell lung cancer line or the MDA-MB-468 breast cancer line, would be appropriate.[3][10]
Recommended Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (Nu/Nu) or SCID (Severe Combined Immunodeficient) mice. These strains lack a functional adaptive immune system, preventing the rejection of human tumor xenografts.
-
Age/Weight: 6-8 weeks old, with a body weight of 18-22 grams at the start of the study.
-
Supplier: Reputable vendors such as Charles River Laboratories or The Jackson Laboratory.
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[9]
Compound Formulation for In Vivo Administration
The poor aqueous solubility of many small molecule inhibitors, including pyrazolopyrimidine derivatives, presents a significant challenge for in vivo studies.[11] A well-tolerated and stable formulation is essential for achieving adequate systemic exposure.
Protocol for Oral Gavage Formulation (Suspension):
-
Vehicle Selection: A common and generally well-tolerated vehicle is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.
-
Preparation:
-
Accurately weigh the required amount of the 1H-pyrazolo[3,4-d]pyrimidine derivative.
-
In a sterile container, prepare the vehicle by first dissolving Tween® 80 in water, followed by the gradual addition of CMC with continuous stirring until a homogenous solution is formed.
-
Levigate the powdered compound with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring or vortexing to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
-
Stability: Prepare the formulation fresh daily unless stability data indicates otherwise. Store at 4°C and protect from light.
Experimental Design and Workflow
A robust experimental design includes appropriate control groups to ensure that the observed effects are due to the test compound.
Experimental Groups:
| Group | Treatment | Number of Animals (n) | Purpose |
| 1 | Vehicle Control | 8-10 | To assess tumor growth in the absence of treatment. |
| 2 | Test Compound (Low Dose) | 8-10 | To evaluate dose-dependent efficacy. |
| 3 | Test Compound (High Dose) | 8-10 | To determine maximum tolerated dose (MTD) and efficacy. |
| 4 | Positive Control (e.g., Osimertinib for EGFR) | 8-10 | To validate the model's responsiveness to a known inhibitor. |
Experimental Workflow Diagram:
Caption: Workflow for an in vivo xenograft efficacy study.
Step-by-Step Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in the table above.
-
Treatment Administration: Administer the assigned treatment (e.g., by oral gavage) daily for 21 days.
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Study Termination: At the end of the treatment period, or when tumors reach a predetermined endpoint (e.g., >2000 mm³), euthanize the mice.
-
Endpoint Analysis: Excise the tumors, weigh them, and process them for pharmacodynamic analysis (see Section 2.2).
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
Understanding a compound's PK/PD relationship is crucial for interpreting efficacy data and guiding clinical development. PK describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion), while PD describes what the drug does to the body (target engagement and downstream effects).[12][13]
Pharmacokinetic (PK) Profiling
A satellite group of animals is typically used for PK studies to avoid interfering with the main efficacy cohort.
Protocol for a Single-Dose PK Study:
-
Animal Group: Use a separate cohort of non-tumor-bearing mice (n=3 per time point).
-
Dosing: Administer a single oral dose of the pyrazolopyrimidine derivative at a concentration equivalent to the efficacy study dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t₁/₂ | Half-life | Determines the dosing interval. |
| F% | Bioavailability (oral vs. IV) | The fraction of the oral dose that reaches systemic circulation. |
Pharmacodynamic (PD) and Mechanistic Analysis
PD analysis confirms that the compound is engaging its intended target in the tumor tissue and modulating the downstream signaling pathway.
Signaling Pathway Targeted by Pyrazolopyrimidine Kinase Inhibitors:
Caption: Inhibition of the EGFR-RAF-MEK-ERK signaling pathway.
Protocol for Western Blot Analysis of Tumor Lysates:
-
Tissue Collection: At the study endpoint, excise tumors from a subset of animals (n=3-4 per group) approximately 2-4 hours after the final dose.
-
Flash Freezing: Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve protein phosphorylation states.
-
Protein Extraction: Homogenize the frozen tumors in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-EGFR (pEGFR)
-
Total EGFR
-
Phospho-ERK (pERK)
-
Total ERK
-
β-Actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein and normalized to the vehicle control group. A significant reduction in pEGFR and pERK in the treated groups would confirm target engagement and pathway inhibition.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical in vivo evaluation of this compound derivatives. By integrating efficacy studies with rigorous PK and PD assessments, researchers can generate high-quality, interpretable data. Positive results from these studies, demonstrating a clear correlation between drug exposure, target modulation, and antitumor activity, are essential for justifying the progression of these promising compounds into further preclinical toxicology studies and eventual clinical trials.
References
- 1. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 8. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
Application Note: A Strategic Guide to Developing Soluble Prodrugs of Pyrazolo[3,4-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] A predominant challenge hindering the clinical translation of this compound class is their inherently poor aqueous solubility, which can lead to suboptimal pharmacokinetic properties, limited bioavailability, and difficulties in pharmaceutical formulation.[1][3] The prodrug approach represents a robust and validated strategy to overcome these solubility limitations.[4][5] This guide provides a comprehensive, scientifically-grounded framework for the rational design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidine prodrugs. We detail field-proven protocols for synthesis, in vitro characterization—including solubility, stability, and enzymatic conversion—and in vivo pharmacokinetic assessment, offering a complete roadmap from conceptual design to preclinical validation.
The Challenge: Overcoming the Intrinsic Insolubility of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, such as the Src/Abl inhibitor SI306, are often potent inhibitors in cell-free and cell-based assays but face a significant hurdle in clinical development due to their physicochemical properties.[6][7] The planar, aromatic, and rigid heterocyclic nature of the core scaffold contributes to strong crystal lattice energy and low aqueous solubility, often in the low µg/mL range.[3]
Consequences of Poor Solubility:
-
Reduced Bioavailability: Poor solubility limits the dissolution rate in the gastrointestinal tract, leading to incomplete absorption and low oral bioavailability.[8]
-
Formulation Hurdles: Developing parenteral (intravenous) formulations for poorly soluble compounds is challenging, often requiring harsh excipients that can have their own toxicity profiles.[4]
-
In Vitro Assay Artifacts: Low solubility can cause compound precipitation in aqueous assay buffers, leading to inaccurate measurements of biological activity.[1][3]
The prodrug strategy circumvents these issues by temporarily masking the parent molecule's unfavorable properties with a promoiety that is later cleaved in vivo to release the active drug.[9]
Rational Prodrug Design Strategy
A successful prodrug strategy relies on the judicious selection of a promoiety and a chemically cleavable linker. The goal is to create a new molecular entity with enhanced solubility that remains stable until it reaches the systemic circulation or target tissue, where it can be efficiently converted back to the active parent drug.[10]
Selecting the Promoiety
The promoiety is the portion of the prodrug responsible for the improved physicochemical properties. For enhancing aqueous solubility, promoieties are typically highly polar or ionizable at physiological pH.
Key Considerations for Promoiety Selection:
-
Solubility Enhancement: The moiety must impart a significant, multi-fold increase in aqueous solubility.
-
Biocompatibility: The promoiety and its cleavage byproducts should be non-toxic and rapidly cleared.
-
Synthetic Accessibility: It should be readily attachable to the parent drug via a suitable linker.
Table 1: Common Solubilizing Promoieties for Pyrazolo[3,4-d]pyrimidines
| Promoiety Class | Specific Example | Rationale | Key References |
|---|---|---|---|
| Ionizable Amines | N-methylpiperazine | Becomes protonated and positively charged at physiological pH, drastically increasing aqueous solubility. | [1][11] |
| Phosphates | Monophosphate esters | Highly ionizable and readily cleaved by endogenous phosphatases. | [10] |
| Amino Acids | L-Valine, L-Arginine | Can improve solubility and potentially target amino acid transporters for improved absorption. | [4][12] |
| Polyethylene Glycol (PEG) | Short-chain PEGs | Increases hydrodynamic radius and water solubility through hydrogen bonding. |[12][13] |
Choosing the Linker Chemistry
The linker connects the parent drug to the promoiety and is engineered to be cleaved by physiological mechanisms (chemical or enzymatic). The choice of linker dictates the prodrug's stability and its conversion rate. For pyrazolo[3,4-d]pyrimidines, which often feature a secondary amine at the C4 position, a carbamate linker is a highly effective and versatile choice.[1][11]
-
Carbamate Linkers: Offer a good balance of stability for formulation and shelf-life, while being susceptible to cleavage by endogenous esterases in plasma and liver.[14]
-
Ester Linkers: Generally hydrolyze faster than carbamates and are useful if rapid conversion is desired.[15]
-
Amide Linkers: More stable than esters and carbamates, leading to slower release of the parent drug.[12]
Caption: General concept of a pyrazolo[3,4-d]pyrimidine prodrug.
Protocol: Prodrug Synthesis
This protocol describes a versatile and efficient one-pot, two-step procedure for synthesizing a carbamate-linked prodrug of a C4-amino-substituted pyrazolo[3,4-d]pyrimidine.[11] This method has proven effective for various derivatives within this class.[16]
Protocol 3.1: Synthesis of a Carbamate Prodrug
Rationale: This procedure first activates the secondary amine of the parent drug with triphosgene to form a reactive carbonyl chloride intermediate. This intermediate is then immediately reacted with a solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol) without purification to yield the final prodrug. This one-pot approach improves efficiency and overall yield.[11]
Materials:
-
Parent Pyrazolo[3,4-d]pyrimidine (1 equivalent)
-
Triphosgene (0.5 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (3 equivalents)
-
2-(4-methylpiperazin-1-yl)ethanol (or other solubilizing alcohol) (2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents (water, brine, sodium sulfate, silica gel)
Procedure:
-
Step 1: Formation of Carbonyl Chloride Intermediate a. Dissolve the parent pyrazolo[3,4-d]pyrimidine (1 equiv.) and NaHCO₃ (3 equiv.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add a solution of triphosgene (0.5 equiv.) in anhydrous DCM to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a certified chemical fume hood with appropriate personal protective equipment. d. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS. e. Upon completion, filter the mixture to remove excess NaHCO₃ and other solids. f. Evaporate the filtrate under reduced pressure to yield the crude carbonyl chloride intermediate. Use this intermediate immediately in the next step without further purification.[1]
-
Step 2: Carbamate Formation a. In a separate flask under an inert atmosphere, suspend NaH (3 equiv.) in anhydrous THF and cool to 0 °C. b. Slowly add the solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol) (2 equiv.) to the NaH suspension to form the corresponding alkoxide. Stir for 30 minutes at 0 °C. c. Dissolve the crude carbonyl chloride intermediate from Step 1f in anhydrous THF. d. Add the solution of the intermediate dropwise to the activated alcohol suspension at 0 °C. e. Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS. f. Carefully quench the reaction by the slow addition of water at 0 °C. g. Perform a standard aqueous workup (e.g., extract with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄). h. Purify the crude product by silica gel column chromatography to obtain the final prodrug. i. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: One-pot, two-step synthesis workflow for a carbamate prodrug.
In Vitro Evaluation Protocols
Once synthesized, the prodrug must be rigorously characterized in vitro to confirm that the design objectives have been met. The key assays are designed to validate increased solubility, appropriate chemical stability, and efficient enzymatic conversion to the parent drug.
Caption: Workflow for the in vitro evaluation of a prodrug candidate.
Protocol 4.1: Aqueous Solubility Determination
Rationale: This assay directly measures the improvement in aqueous solubility, the primary goal of the prodrug strategy. A significant increase is required for potential improvements in bioavailability and suitability for aqueous formulations.
Method (Shake-Flask):
-
Add an excess amount of the test compound (parent drug or prodrug) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method with a standard curve.
-
Perform the experiment in triplicate for both the parent drug and the prodrug.
Data Presentation: Table 2: Example Aqueous Solubility Data (pH 7.4)
| Compound | Parent Drug | Prodrug 7 | Fold Increase |
|---|---|---|---|
| Solubility (µg/mL) | < 1.0 | 5,500 | > 5,500x |
| Solubility (µM) | < 2.5 | 10,200 | > 4,000x |
(Data is illustrative, based on typical results for this class of compounds[1])
Protocol 4.2: Chemical Stability Analysis
Rationale: The prodrug must be sufficiently stable in the stomach's acidic environment to prevent premature cleavage before absorption, yet stable enough at neutral pH to allow for formulation and storage.[15]
Method:
-
Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., DMSO).
-
Prepare buffers at relevant pH values, such as pH 2.1 (simulated gastric fluid) and pH 7.4 (physiological buffer).
-
Spike the prodrug stock solution into each buffer to a final concentration of ~10 µM (ensure final DMSO concentration is <1%).
-
Incubate the solutions at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately quench any degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the percentage of the prodrug remaining relative to the T=0 time point.
Protocol 4.3: Enzymatic Stability (Prodrug Conversion)
Rationale: This assay confirms that the prodrug is bioreversible, i.e., it is efficiently converted to the parent drug by enzymes present in the body, such as those in plasma or the liver.[17][18]
Method:
-
Prepare pooled human plasma and/or human liver S9 fractions (fortified with necessary cofactors like NADPH for S9 fractions).
-
Pre-warm the biological matrix to 37 °C.
-
Initiate the reaction by spiking the prodrug to a final concentration of 1-5 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS, monitoring for both the disappearance of the prodrug and the appearance of the parent drug.
-
Calculate the in vitro half-life (t½) by plotting the natural log of the remaining prodrug concentration versus time.
Data Presentation: Table 3: Example Prodrug Stability and Conversion Data
| Matrix / Condition | Half-life (t½) of Prodrug | Observation |
|---|---|---|
| pH 2.1 Buffer | > 24 hours | Stable in acidic conditions, suitable for oral delivery. |
| pH 7.4 Buffer | > 48 hours | Stable at physiological pH, suitable for formulation. |
| Human Plasma | ~ 45 minutes | Efficiently converted in plasma. |
| Human Liver S9 | ~ 20 minutes | Rapidly converted in a primary metabolic compartment. |
(Data is illustrative, based on typical results[15][16])
In Vivo Assessment: Pharmacokinetic (PK) Evaluation
The ultimate test of a prodrug strategy is to demonstrate improved drug exposure in vivo. A well-designed PK study in an animal model can directly compare the bioavailability of the parent drug when administered directly versus when administered as a prodrug.[19]
Protocol 5.1: Comparative Pharmacokinetic Study in Rats
Rationale: This study aims to determine key PK parameters (Cmax, Tmax, AUC) for the active parent drug following administration of the prodrug and the parent drug itself. A significantly higher Area Under the Curve (AUC) for the parent drug when delivered via the prodrug indicates successful enhancement of systemic exposure.[20]
Study Design:
-
Animals: Use male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1 (IV Parent): Parent drug administered intravenously (e.g., 2 mg/kg in a solubilizing vehicle like DMA/PEG) to determine absolute bioavailability.
-
Group 2 (PO Parent): Parent drug administered orally (e.g., 10 mg/kg, as a suspension).
-
Group 3 (PO Prodrug): Prodrug administered orally (at an equimolar dose to Group 2, dissolved in water).
-
-
Dosing: Administer the compounds via IV injection (tail vein) or oral gavage.
-
Blood Sampling: Collect blood samples (~100 µL) from the tail or jugular vein at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80 °C until analysis.
-
Bioanalysis: a. Perform a protein precipitation extraction of the plasma samples using cold acetonitrile containing an internal standard. b. Quantify the concentrations of both the prodrug and the released parent drug in each sample using a validated LC-MS/MS method.
-
PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (total drug exposure).
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion and Future Steps
The prodrug approach is a powerful, well-established method for improving the drug-like properties of potent but poorly soluble compounds like pyrazolo[3,4-d]pyrimidines.[1][16] By rationally selecting a solubilizing promoiety and a bioreversible linker, it is possible to achieve dramatic improvements in aqueous solubility. The protocols outlined in this guide provide a systematic framework for synthesizing and evaluating such prodrugs, ensuring that the improvements observed in vitro translate into enhanced systemic exposure in vivo. A successful outcome from these studies, characterized by a significant increase in the oral bioavailability of the active parent drug, provides a strong justification for advancing the prodrug candidate into further preclinical development, including efficacy and toxicology studies.[21]
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Classification of Prodrugs: Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization and in vitro release performance of the pegylated valnemulin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Trends in Clinical Trials of Prodrugs [mdpi.com]
- 15. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
Application Notes & Protocols: High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Libraries for Kinase Inhibitor Discovery
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structure is a bioisostere of the adenine ring of adenosine triphosphate (ATP), allowing it to effectively mimic the hinge-binding interactions within the highly conserved ATP-binding site of kinases.[1][3][4] This fundamental interaction is the basis for its broad utility in targeting kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[5][6]
The success of this scaffold is exemplified by clinically approved drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in treating B-cell cancers.[1] Given this therapeutic precedent, the synthesis and screening of large, diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives remain a highly promising strategy for discovering novel and selective kinase inhibitors.[7][8] High-Throughput Screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of tens of thousands of compounds to identify initial "hits" for further development.[9][10]
This guide provides a comprehensive framework for designing and executing an HTS campaign for a pyrazolo[3,4-d]pyrimidine library against a target protein kinase. It covers the principles of assay design, detailed protocols for implementation, and a robust workflow for data analysis and hit validation.
Principle of the Assay: Homogeneous Time-Resolved Fluorescence (TR-FRET)
To screen for kinase inhibitors, a robust biochemical assay that measures the catalytic activity of the target kinase is required.[5] Kinase enzymes function by transferring a phosphate group from ATP to a substrate (protein or peptide).[5] An effective HTS assay must be sensitive, reproducible, and amenable to miniaturization and automation.[11]
For this protocol, we will focus on a Homogeneous Time-Resolved Fluorescence (TR-FRET) based kinase activity assay. This format is widely used in HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[6][12][13]
The assay principle involves two key components:
-
A biotinylated peptide substrate specific to the target kinase.
-
A phospho-specific antibody labeled with a Europium (Eu) cryptate (the donor fluorophore).
A Streptavidin-conjugated fluorophore (e.g., XL665 or d2), the acceptor , is also included.
Mechanism of Signal Generation:
-
No Kinase Activity (Inhibited): The peptide substrate remains unphosphorylated. The phospho-specific antibody does not bind. Therefore, the donor (Eu-cryptate on the antibody) and acceptor (on streptavidin bound to biotin) are not in proximity. When the donor is excited (typically at 340 nm), no energy transfer occurs, and only the donor's baseline fluorescence is detected.
-
Kinase Activity (Uninhibited): The kinase phosphorylates the biotinylated peptide substrate. The Eu-cryptate-labeled antibody now binds specifically to the phosphorylated epitope on the peptide. This brings the donor and acceptor fluorophores into close proximity. Upon excitation of the donor, Förster Resonance Energy Transfer (FRET) occurs, leading to light emission from the acceptor at its characteristic wavelength (e.g., 665 nm).
The TR-FRET signal is therefore directly proportional to the amount of phosphorylated substrate, and thus, to the activity of the kinase. Inhibitors from the pyrazolo[3,4-d]pyrimidine library will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Figure 1. Principle of the TR-FRET Kinase Activity Assay.
Assay Development and Optimization
Before commencing the full HTS campaign, the assay must be rigorously optimized to ensure it is robust and suitable for screening.[6] The primary goal is to achieve a high-quality assay window, as quantified by the Z'-factor.[14][15]
Key Optimization Parameters:
-
Enzyme and Substrate Concentration: Titrate both the kinase and the peptide substrate to determine concentrations that yield a robust signal while operating under initial velocity conditions (i.e., less than 10-15% substrate turnover) to ensure linearity.
-
ATP Concentration: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors, like many pyrazolo[3,4-d]pyrimidines, which compete with ATP for the binding site.[1]
-
Reaction Time: Determine the optimal incubation time for the kinase reaction that provides a strong signal without reaching substrate depletion.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tested with varying concentrations of DMSO to find the maximum level that does not significantly impact enzyme activity.[6]
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that provides a quantitative measure of assay quality.[16][17] It accounts for both the dynamic range of the signal and the data variation.[14][15]
The formula for Z'-factor is: Z' = 1 - [ (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| ]
Where:
-
Meanmax / SDmax: Mean and standard deviation of the high signal (positive control, e.g., DMSO vehicle, full kinase activity).
-
Meanmin / SDmin: Mean and standard deviation of the low signal (negative control, e.g., a potent, known inhibitor of the kinase).
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS.[14][16] |
| 0 to 0.5 | Acceptable | Can be used, but may have higher false hit rates.[14] |
| < 0 | Unacceptable | Assay is not suitable for screening.[14][18] |
Protocol: To determine the Z'-factor, prepare a 384-well plate with half the wells dedicated to the positive control (e.g., 1% DMSO) and the other half to the negative control (a saturating concentration of a known inhibitor). Run the assay and calculate the Z'-factor from the resulting data. An assay with a Z' ≥ 0.5 is considered robust for HTS.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format, common in HTS.[11] All liquid handling steps should be performed with automated liquid handlers to ensure precision and consistency.
Materials and Reagents:
-
Target Kinase: Purified, recombinant enzyme.
-
Substrate: Biotinylated peptide substrate.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35).
-
Detection Reagents: Eu-labeled phospho-specific antibody and SA-Acceptor in a detection buffer (e.g., HTRF Detection Buffer).
-
Pyrazolo[3,4-d]pyrimidine Library: Compounds dissolved in 100% DMSO at a stock concentration (e.g., 1 mM).
-
Control Compounds: A known inhibitor (negative control) and DMSO (positive control).
-
Plates: Low-volume, 384-well white assay plates.
-
Instrumentation: Automated liquid handler, plate sealer, and a TR-FRET-capable plate reader.
Step-by-Step Methodology:
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler, dispense 50 nL of each library compound from the stock plate into the corresponding wells of the 384-well assay plate.
-
Dispense 50 nL of DMSO into the positive control wells (e.g., columns 23 & 24).
-
Dispense 50 nL of the known inhibitor into the negative control wells (e.g., columns 1 & 2).
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of the target kinase and biotinylated peptide substrate in assay buffer at 2X the final optimized concentration.
-
Dispense 5 µL of this mix into each well of the assay plate.
-
Briefly centrifuge the plate (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP in assay buffer at 2X the final optimized concentration.
-
Dispense 5 µL of the ATP solution into each well to start the reaction. The total reaction volume is now 10 µL.
-
Seal the plate and centrifuge briefly.
-
Incubate the plate at room temperature for the pre-determined optimal reaction time (e.g., 60 minutes).
-
-
Stop Reaction and Add Detection Reagents:
-
Prepare a detection mix containing the Eu-antibody and SA-acceptor in detection buffer. This buffer typically contains EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
Dispense 10 µL of the detection mix into each well. The final volume is now 20 µL.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes in the dark to allow for antibody binding and signal development.
-
-
Data Acquisition:
-
Remove the plate seal.
-
Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and simultaneous emission detection at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis and Hit Identification
HTS data analysis involves several steps to normalize the raw data and apply statistical methods to confidently identify active compounds or "hits".[11]
Data Normalization:
The raw TR-FRET ratio (Acceptor/Donor) is first converted into a measure of percent inhibition.
Percent Inhibition = 100 * [ 1 - ( (Signalcompound - Meanmin) / (Meanmax - Meanmin) ) ]
-
Signalcompound: The TR-FRET ratio from a well containing a library compound.
-
Meanmax: The average signal from the positive control wells (DMSO).
-
Meanmin: The average signal from the negative control wells (inhibitor).
Hit Selection Criteria:
A common method for hit selection in primary screens is to use a threshold based on the standard deviation (SD) of the sample population.[10]
Hit Threshold: A compound is typically classified as a "hit" if its percent inhibition value exceeds a defined threshold. A robust and common threshold is three times the standard deviation (SD) of the mean percent inhibition of all library compounds .[11]
For example, if the mean inhibition of the plate is 2% and the SD is 5%, the hit threshold would be 2% + (3 * 5%) = 17% inhibition. Any compound showing >17% inhibition would be selected as a primary hit. The hit rate for a typical HTS campaign is often in the range of 0.5-2%.[9]
Figure 2. Workflow for HTS data analysis and hit validation.
Hit Confirmation and Secondary Assays
Primary hits from an HTS campaign must undergo a rigorous validation process to eliminate false positives and confirm their activity.[9][19]
-
Hit Confirmation (Re-test): Primary hits are re-tested under the same assay conditions, often from freshly prepared solutions, to confirm their activity. This step helps to eliminate hits that were the result of random error or compound aggregation/precipitation issues.[19]
-
Dose-Response Curves (IC₅₀ Determination): Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This is a critical parameter for ranking hits and prioritizing them for further study.[20]
-
Orthogonal Assays: It is crucial to confirm the activity of hits in a different assay format that relies on an independent detection technology. This helps to rule out compounds that interfere with the primary assay components (e.g., autofluorescent compounds). An example would be a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption.[6]
-
Selectivity Profiling: Promising hits should be tested against a panel of other related and unrelated kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.[20]
By following this structured workflow of screening, analysis, and validation, researchers can effectively mine pyrazolo[3,4-d]pyrimidine libraries to discover novel, potent, and selective kinase inhibitors for progression into drug discovery programs.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Hit selection - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. As a purine isostere, the pyrazolo[3,4-d]pyrimidine core is a cornerstone in the development of various therapeutic agents, and optimizing its synthesis is critical for advancing research and development.[1]
This document provides a comprehensive overview of the synthetic pathways, with a focus on practical, field-proven insights to enhance yield, purity, and reproducibility.
I. Synthesis Overview: Pathways to the Pyrazolo[3,4-d]pyrimidine Core
The synthesis of this compound and its tautomeric form, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (commonly known as Allopurinol), typically begins with a substituted pyrazole precursor. The most common and reliable methods involve the cyclization of a 5-aminopyrazole bearing a carbonyl group or its derivative at the 4-position.
Two primary pathways are generally considered:
-
Cyclization of 5-Amino-1H-pyrazole-4-carboxamide: This is a widely used method for the synthesis of the tautomeric 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The reaction involves heating the pyrazole precursor with a one-carbon source, such as formamide or formic acid, to construct the pyrimidine ring.[2]
-
Hydrolysis of a Precursor: This pathway involves the synthesis of a stable precursor, such as a nitrile (1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile) or an ester, followed by hydrolysis to the carboxylic acid. This can be a viable alternative, though it introduces an additional synthetic step.
This guide will focus on the first pathway, as it is a more direct and commonly employed route.
II. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Low Yield in the Cyclization Reaction
Question 1: I am experiencing a low yield of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one when reacting 5-amino-1H-pyrazole-4-carboxamide with formamide. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this cyclization are a common challenge and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The cyclization may not be proceeding to completion.
-
Causality: The reaction is a condensation-cyclization that requires sufficient thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in unreacted starting material.
-
Solution:
-
Increase Reaction Temperature: The reaction is typically performed at elevated temperatures, often between 140-190°C.[3][] Carefully increase the temperature in increments of 10°C, monitoring for any signs of decomposition (darkening of the reaction mixture).
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion. A typical reaction time is around 5 hours.[]
-
-
-
Suboptimal Reaction Conditions:
-
Causality: The purity of the starting materials and the presence of additives can significantly impact the reaction.
-
Solution:
-
Purity of Starting Material: Ensure your 5-amino-1H-pyrazole-4-carboxamide is of high purity. Impurities can interfere with the cyclization. Recrystallize the starting material if necessary.
-
Use of Additives: Some protocols suggest the addition of ammonia during the cyclization with formamide to improve the economy of the process.[3]
-
-
-
Side Reactions:
-
Causality: At high temperatures, side reactions such as decomposition of formamide or the starting pyrazole can occur, leading to the formation of byproducts.
-
Solution:
-
Controlled Heating: Use a well-controlled heating mantle and a thermometer to ensure a stable reaction temperature. Avoid localized overheating.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
-
-
B. Product Purification and Isolation Issues
Question 2: My final product, this compound (or its tautomer), is difficult to purify. It seems to be highly polar and insoluble in common organic solvents. What purification strategies do you recommend?
Answer:
The target molecule is indeed a polar, heterocyclic compound that can exhibit zwitterionic character, making purification challenging. Here are some effective purification strategies:
-
Recrystallization from Polar, High-Boiling Solvents:
-
Causality: The high polarity and hydrogen bonding capabilities of the molecule necessitate the use of polar solvents for dissolution at elevated temperatures.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot, high-boiling polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
-
Heat the mixture to a temperature between 100-190°C to ensure complete dissolution.[6]
-
Add activated carbon to the hot solution to decolorize it and adsorb non-polar impurities.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.
-
-
-
Acid-Base Precipitation:
-
Causality: The amphoteric nature of the molecule (presence of both acidic carboxylic acid/enol and basic pyrimidine nitrogens) allows for purification via pH adjustment.
-
Protocol:
-
Dissolve the crude product in a dilute aqueous solution of a base (e.g., sodium hydroxide) to form the sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute acid (e.g., hydrochloric acid) to the filtrate to neutralize it and precipitate the purified product at its isoelectric point.
-
Collect the precipitate by filtration, wash thoroughly with cold water to remove any residual salts, and dry.
-
-
-
Ion-Exchange Chromatography:
-
Causality: For zwitterionic compounds that are difficult to separate from ionic impurities, ion-exchange chromatography can be a powerful technique.[7]
-
Strategy: Depending on the nature of the impurities, you can use either a cation-exchange or an anion-exchange resin. The pH of the mobile phase is critical for controlling the charge of your compound and its retention on the column.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, scalable | Requires high-boiling solvents, potential for product loss in filtrate | Removing less polar impurities and obtaining high-purity crystalline material. |
| Acid-Base Precipitation | Effective for removing non-ionizable impurities | Can be less effective for separating compounds with similar pKa values | Initial purification of crude product. |
| Ion-Exchange Chromatography | High resolution for separating ionic and zwitterionic compounds | Can be complex to develop the method, may require specialized equipment | Purifying small to medium quantities of product from ionic impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol)?
A1: 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one is the lactam tautomer of this compound (the lactim form). In the solid state and in most solutions, the pyrimidin-4-one tautomer is the predominant form. For the purpose of synthesis and characterization, they are often considered the same compound.[5]
Q2: Can I synthesize the carboxylic acid directly from the corresponding nitrile, 4-cyano-1H-pyrazolo[3,4-d]pyrimidine?
A2: Yes, hydrolysis of the nitrile is a viable synthetic route. This can be achieved under either acidic or basic conditions. However, you must be cautious as the pyrazolo[3,4-d]pyrimidine ring system can be susceptible to degradation under harsh hydrolytic conditions.[8]
-
Acidic Hydrolysis: Refluxing the nitrile with a strong acid like hydrochloric acid can yield the carboxylic acid. The reaction proceeds through an intermediate amide.
-
Basic Hydrolysis: Treatment with a base like sodium hydroxide will initially form the carboxylate salt, which can then be protonated with acid to give the carboxylic acid.
Q3: Are there any concerns about decarboxylation of the final product?
A3: Yes, decarboxylation of heterocyclic carboxylic acids can occur, especially at elevated temperatures.[9][10] During the synthesis and purification, it is advisable to avoid unnecessarily high temperatures for prolonged periods, especially under acidic or basic conditions, which can catalyze decarboxylation.
Q4: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?
A4:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the cyclization reaction. Due to the polarity of the compounds, a polar mobile phase (e.g., a mixture of dichloromethane and methanol) is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. In a solvent like DMSO-d₆, you should be able to observe the characteristic protons of the pyrazole and pyrimidine rings, as well as the exchangeable N-H protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the pyrimidinone and the N-H stretches.
IV. Experimental Protocols and Diagrams
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol is adapted from established procedures for the synthesis of Allopurinol.[2][11]
Materials:
-
5-Amino-1H-pyrazole-4-carboxamide
-
Formamide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 5-amino-1H-pyrazole-4-carboxamide.
-
Add an excess of formamide.
-
Heat the mixture with stirring to 140-150°C and maintain this temperature for 5 hours.
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., DMF/water or DMSO/water).
Diagram 1: Synthetic Pathway
Caption: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield in the cyclization reaction.
V. References
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References
- 1. researchgate.net [researchgate.net]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]
- 5. CN103896944B - Purification method of allopurinol - Google Patents [patents.google.com]
- 6. CN103896944A - Purification method of allopurinol - Google Patents [patents.google.com]
- 7. CN111848583A - Allopurinol impurity C and preparation method thereof - Google Patents [patents.google.com]
- 8. CN102643279A - Synthesis method of allopurinol - Google Patents [patents.google.com]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Allopurinol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[3,4-d]pyrimidine Compounds
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine compounds. This class of molecules, which includes many potent kinase inhibitors, is fundamental to numerous research and drug discovery programs.[1][2] However, their characteristically low aqueous solubility is a significant and recurring challenge, impacting everything from in vitro assay consistency to in vivo bioavailability.[2][3][4]
This guide is designed to provide you, our fellow researchers, with a structured, in-depth resource for diagnosing and overcoming these solubility hurdles. We will move from foundational FAQs to advanced, step-by-step troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered in the lab.
Q1: My pyrazolo[3,4-d]pyrimidine compound won't dissolve in my aqueous buffer. What is the very first thing I should do?
A1: Do not attempt to dissolve the compound directly in an aqueous medium. The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the universal starting point due to its powerful solubilizing capabilities for a wide range of organic molecules, including the pyrazolo[3,4-d]pyrimidine scaffold.[1][5]
-
Expert Insight: The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted into your final aqueous buffer, ensuring the final concentration of the organic solvent is minimal and does not interfere with your assay.
Q2: I successfully dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture medium or aqueous buffer. Why did this happen and how can I fix it?
A2: This is the most frequent problem researchers face and is a classic case of a solvent shift.[6][7] Your compound is highly soluble in the polar aprotic solvent DMSO but is poorly soluble in the highly polar, aqueous environment of your buffer.[6] When you dilute the DMSO stock, the solvent environment rapidly changes from DMSO-rich to water-rich, and the compound "crashes out" of solution.[6][7]
Here are strategies to prevent this, from simplest to most complex:
-
Optimize the Dilution Process: Vigorously vortex or stir the aqueous buffer while adding the DMSO stock solution dropwise.[7] This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Reduce Final Compound Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try lowering the final concentration in your assay.
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your media is high enough to help maintain solubility but low enough to avoid cellular toxicity. Most cell lines tolerate up to 0.5% DMSO, but sensitive lines may require ≤0.1%.[6][7] A DMSO tolerance test for your specific cell line is always recommended.[6]
-
Use an Intermediate Dilution Step: Before the final dilution into the aqueous buffer, perform an intermediate dilution of the DMSO stock into a co-solvent like ethanol or PEG 300.[5][8] This creates a less drastic polarity shift.
Q3: Can adjusting the pH of my buffer improve the solubility of my pyrazolo[3,4-d]pyrimidine compound?
A3: Absolutely. This is a powerful and often underutilized technique. The pyrazolo[3,4-d]pyrimidine core contains basic nitrogen atoms.[3] At a pH below the compound's pKa, these nitrogens become protonated, forming a more polar and thus more water-soluble salt in situ.[5]
-
Causality: Many kinase inhibitors are weak bases.[5] By lowering the pH of the buffer by 1-2 units below the pKa of the most basic nitrogen, you can significantly increase the compound's aqueous solubility.[5] For example, some inhibitors show dramatically improved solubility in buffers with a pH between 4 and 6.[5]
Q4: I've heard about using cyclodextrins. How do they work for this class of compounds?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the poorly soluble pyrazolo[3,4-d]pyrimidine molecule within this hydrophobic core, while the hydrophilic shell interacts with water, effectively solubilizing the entire complex.[9][11][12] This "host-guest" complex formation can increase the apparent water solubility by orders of magnitude.[11] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have even greater solubilizing capacity and are widely used in pharmaceutical formulations.[9][13]
Part 2: In-Depth Troubleshooting Guides & Protocols
When simple fixes are not enough, a systematic approach is required. This section provides detailed workflows and protocols for more persistent solubility challenges.
Guide 1: Systematic Approach to Solubility Enhancement
Before attempting advanced methods, it's crucial to follow a logical progression of troubleshooting steps. This workflow ensures you efficiently identify a viable solubilization strategy.
Caption: Decision tree for troubleshooting pyrazolo[3,4-d]pyrimidine solubility.
Guide 2: Advanced Strategies - Amorphous Solid Dispersions (ASDs)
One of the most effective strategies for significantly enhancing the apparent water solubility of pyrazolo[3,4-d]pyrimidines is the formation of an Amorphous Solid Dispersion (ASD).[2][14]
-
Causality & Expertise: Crystalline compounds must overcome a high energy barrier (lattice energy) to dissolve. By converting the crystalline drug into a high-energy amorphous state and dispersing it within a polymer matrix, this energy barrier is eliminated.[15][16] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing.[15][16] Upon introduction to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, leading to a state of supersaturation and enhanced bioavailability.[16]
This protocol describes a common, accessible method for preparing ASDs in a research setting using a rotary evaporator.[17][18]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound (API)
-
Polymer (e.g., PVPVA, HPMCAS)
-
Common solvent (e.g., Dichloromethane, Acetone, Methanol - must dissolve both API and polymer)[18]
-
Rotary evaporator
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Selection of Components: Choose a polymer known to form effective ASDs. A screening of different polymers may be necessary to find the optimal partner for your specific compound.[14][19]
-
Dissolution: Dissolve the API and the polymer in a suitable common organic solvent in a round-bottom flask. A typical starting drug loading is 10-25% by weight of the total solids.[18] Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Use moderate heat (e.g., 40-60°C) and vacuum to remove the solvent.[18] Continue until a thin, glassy film or solid foam is formed on the wall of the flask.
-
Secondary Drying: Scrape the solid material from the flask. To ensure complete removal of residual solvent, place the material in a vacuum oven and dry for 12-24 hours at a moderate temperature (e.g., 40°C).
-
Characterization (Self-Validation): The resulting powder should be a homogenous, amorphous solid. This should be confirmed using techniques like Powder X-Ray Diffraction (PXRD), which will show a halo pattern instead of sharp Bragg peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).
-
Solubility Testing: Assess the apparent solubility of the ASD powder in your desired aqueous buffer compared to the crystalline API. A significant increase should be observed.
Caption: Workflow for lab-scale Amorphous Solid Dispersion (ASD) preparation.
Guide 3: The Prodrug Approach
For compounds in later stages of development, a prodrug strategy can be a powerful solution.[3][20][21] This involves chemically modifying the pyrazolo[3,4-d]pyrimidine core to attach a highly soluble promoiety.[3] This moiety is designed to be cleaved in vivo by enzymes to release the active parent drug.
-
Expert Insight: A common strategy involves adding a group like N-methylpiperazine, which is protonated at physiological pH, dramatically increasing water affinity.[3] This approach not only solves solubility issues for formulation but can also improve pharmacokinetic properties.[3][21] While highly effective, this requires significant synthetic chemistry expertise and is typically reserved for promising lead candidates.[3][20]
Part 3: Data Summary & Comparison
To aid in decision-making, the following table summarizes the key strategies discussed.
| Strategy | Principle of Action | Typical Application | Advantages | Disadvantages |
| pH Adjustment | Ionization of basic functional groups on the pyrimidine core to form a soluble salt. | In vitro assays, early formulation screening. | Simple, cost-effective, easy to implement. | Only works for ionizable compounds; may not be suitable for in vivo use if extreme pH is needed. |
| Co-solvents (e.g., PEG, Ethanol) | Reduces the overall polarity of the aqueous medium, keeping the drug in solution.[8] | In vitro and in vivo preclinical studies. | Can solubilize a wide range of hydrophobic compounds. | Potential for solvent toxicity/artifacts; may require large volumes for in vivo dosing.[8] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic core.[9][12] | In vitro and in vivo studies, oral/parenteral formulations. | High solubilization capacity, good safety profile.[10] | Can be expensive; competition for the cavity can occur with other molecules. |
| Amorphous Solid Dispersion (ASD) | Conversion of the crystalline drug to a high-energy amorphous state stabilized by a polymer.[15] | Oral solid dosage form development, preclinical toxicology studies. | Dramatic increase in apparent solubility and dissolution rate.[22] | Requires formulation development; physical instability (recrystallization) is a risk.[22] |
| Prodrug Synthesis | Covalent attachment of a soluble promoiety that is cleaved in vivo.[3] | Lead optimization and clinical candidate development. | Fundamentally alters the molecule for high solubility; can improve PK properties.[3][21] | Requires extensive synthetic chemistry; prodrug may have different properties than parent drug. |
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. scispace.com [scispace.com]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. usiena-air.unisi.it [usiena-air.unisi.it]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. As an isostere of adenine, the pyrazolo[3,4-d]pyrimidine core is a cornerstone in the development of kinase inhibitors and other therapeutic agents, making the optimization of its synthesis a critical endeavor.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common synthetic challenges. It is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter at the bench.
Part 1: Troubleshooting Common Synthesis Problems
This section addresses the most frequent and challenging issues encountered during the synthesis of the pyrazolo[3,4-d]pyrimidine core, typically formed by the cyclization of a substituted 5-aminopyrazole precursor.
Scenario 1: Low or No Yield in the Final Cyclization Step
Question: I am attempting to cyclize my 5-aminopyrazole-4-carbonitrile precursor with formamide under thermal conditions, but I am consistently getting very low yields or recovering only the starting material. What are the likely causes and how can I fix this?
Answer: This is a classic and often frustrating issue. Low yields in this crucial ring-closing step can be traced back to several key parameters. The cyclization is typically a condensation reaction that requires sufficient energy to overcome the activation barrier and the removal of a small molecule (like water or ammonia). Let's break down the potential causes and solutions.
Causality Analysis & Recommended Actions:
-
Inadequate Reaction Temperature: The most common cause is insufficient thermal energy. Formamide cyclizations often require high temperatures to proceed efficiently.
-
Expert Insight: Simply setting the reaction to the boiling point of formamide (210 °C) might not be optimal and can sometimes lead to decomposition. The ideal temperature is substrate-dependent.
-
Solution:
-
Temperature Screening: Perform small-scale reactions across a temperature gradient (e.g., 160 °C, 180 °C, 200 °C) to find the sweet spot for your specific substrate.
-
Solvent Choice: If your substrate is degrading at high temperatures in formamide, consider switching to a different cyclization reagent that works under milder conditions, such as formic acid or triethyl orthoformate, though these may require different catalysts or longer reaction times.[2][3]
-
Microwave Irradiation: Microwave-assisted synthesis is an excellent alternative to conventional heating. It provides rapid, uniform heating that can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing byproduct formation.[4][5]
-
-
-
Purity of the 5-Aminopyrazole Precursor: Impurities in your starting material can significantly inhibit the cyclization reaction.
-
Expert Insight: Even minor impurities from the synthesis of the pyrazole precursor can chelate with catalysts or interfere with the condensation mechanism.
-
Solution: Ensure your 5-aminopyrazole derivative is of high purity (>95%). Recrystallize or perform column chromatography on your precursor before committing it to the cyclization step.[6]
-
-
Presence of Water: The cyclization is a condensation reaction. The presence of water in your reagents or solvent can push the reaction equilibrium back towards the starting materials.
-
Solution: Use anhydrous grade formamide or other solvents. If necessary, dry the solvent over molecular sieves before use. Ensure all glassware is thoroughly dried.
-
Troubleshooting Workflow: Low Cyclization Yield
Here is a decision-making workflow to systematically address low-yield issues.
Caption: A troubleshooting decision tree for low cyclization yields.
Scenario 2: Formation of Significant Impurities or Side Products
Question: My reaction produces the desired pyrazolo[3,4-d]pyrimidine, but it's contaminated with several hard-to-remove impurities. How can I improve the reaction's selectivity?
Answer: Impurity generation is often a sign of non-selective reaction conditions. The key is to control the reaction parameters to favor the desired pathway over competing side reactions.
Causality Analysis & Recommended Actions:
-
Thermal Decomposition: As mentioned, excessive heat can degrade both the starting materials and the product, leading to a complex mixture.
-
Solution: Find the minimum temperature required for an efficient reaction rate. Again, microwave synthesis can be beneficial here, as the shorter reaction times reduce the exposure of the material to high temperatures.[7]
-
-
Regioisomer Formation (N-alkylation/N-arylation): The pyrazolo[3,4-d]pyrimidine scaffold has multiple nitrogen atoms that can be sites for subsequent reactions (e.g., alkylation). If your synthesis involves N-substitution, controlling the site of reaction is paramount.
-
Expert Insight: The most acidic proton is not always the one that is removed, and the most nucleophilic nitrogen is not always the one that reacts. Steric hindrance and the nature of the electrophile play a crucial role. Selective pyrimidine ring annulation on N-1 unsubstituted 5-aminopyrazoles has been shown to be effective, suggesting that controlling reactions at the pyrazole ring nitrogens is a key challenge.[3][7]
-
Solution:
-
Choice of Base: Use a base that provides the right balance of strength and steric bulk to deprotonate the desired nitrogen selectively.
-
Protecting Groups: If regioselectivity remains a problem, consider a protecting group strategy to block unwanted reactive sites.
-
Solvent Effects: The polarity of the solvent can influence which nitrogen is more nucleophilic. Screen different solvents (e.g., DMF, THF, Dioxane) to see how it impacts the product ratio.
-
-
-
Incomplete Reaction or Intermediate Buildup: Sometimes, a perceived impurity is actually a stable intermediate.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If you see an intermediate building up and then slowly converting, the issue may be reaction time or temperature. If the intermediate persists, it may indicate a deactivated catalyst or an insufficient amount of a reagent.
-
Part 2: Frequently Asked Questions (FAQs) for Optimization
Q1: What are the primary synthetic routes I should consider?
The most robust and widely used method starts with a functionalized 5-aminopyrazole. The two main variations depend on the C4 substituent of the pyrazole:
-
From 5-Amino-1H-pyrazole-4-carbonitrile: This is a very common route. The nitrile is cyclized with reagents like formamide or formic acid to form the 4-aminopyrazolo[3,4-d]pyrimidine.[2]
-
From 5-Amino-1H-pyrazole-4-carboxylate (or Carboxamide): These precursors are cyclized with similar one-carbon sources to yield the pyrazolo[3,4-d]pyrimidin-4-one scaffold.[2][3]
A general workflow is illustrated below.
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidines.
Q2: When should I choose microwave-assisted synthesis over conventional heating?
Microwave-assisted synthesis should be considered whenever you face issues with long reaction times, low yields, or side product formation under conventional heating. It is particularly effective for multicomponent reactions.[3][4][7]
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction/Convection (from outside-in) | Direct dielectric heating (uniform) |
| Reaction Time | Hours to days | Minutes to hours[7] |
| Yield | Often moderate | Frequently higher[6] |
| Side Products | More likely due to prolonged heat exposure | Less likely due to shorter reaction times |
| Best For | Robust, well-established procedures | Rapid optimization, difficult cyclizations, multicomponent reactions[5] |
Q3: How do I select the best solvent for the cyclization step?
The solvent is critical and its choice depends on the required reaction temperature and the solubility of your starting materials.
| Solvent | Boiling Point (°C) | Key Characteristics & Use Cases |
| Formamide | 210 | Very high boiling point; often acts as both solvent and reagent. Ideal for high-temperature cyclizations.[2][6] |
| N,N-Dimethylformamide (DMF) | 153 | High-boiling polar aprotic solvent. Good for reactions requiring temperatures up to ~150 °C. Used in alkylation reactions.[8] |
| Dioxane | 101 | Moderate boiling point, useful for reactions with reagents sensitive to very high heat. |
| Ethanol | 78 | Typically used for precursor synthesis or when a basic catalyst like sodium ethoxide is employed.[9] |
| Formic Acid | 101 | Can serve as both an acidic catalyst and the one-carbon source for cyclization.[2] |
Key Consideration: Always use anhydrous solvents for condensation reactions to avoid hydrolysis and ensure the reaction proceeds to completion.[6]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol is adapted from a three-component, one-pot method and demonstrates the efficiency of microwave irradiation.[3][7]
-
Reagent Preparation: In a 10 mL microwave process vial, combine the methyl 5-aminopyrazolyl-4-carboxylate (1.0 mmol), the desired primary amine (1.2 mmol), and trimethyl orthoformate (3.0 mmol).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor (e.g., Discover SP from CEM). Irradiate the mixture at a constant temperature of 160 °C for 55 minutes. The reactor will modulate the power (up to 150 W) to maintain the target temperature.
-
Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The product often precipitates from the reaction mixture.
-
Purification: Isolate the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or another appropriate solvent. If necessary, the product can be further purified by recrystallization.
Self-Validation: The success of this protocol is validated by the clean formation of the product, which can be confirmed by ¹H and ¹³C NMR. Key signals to look for include the carbonyl group of the pyrimidinone ring around 157 ppm in the ¹³C NMR and a downfield singlet for the H-6 proton between 8.0-8.5 ppm in the ¹H NMR.[3]
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Technical Support Center: Purification of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Welcome to the technical support center for 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile heterocyclic compound. The unique structural features of this molecule, particularly its low solubility and amphoteric nature, can present significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges in your laboratory.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The pyrazolopyrimidine core is a purine bioisostere, which contributes to its low solubility in many common organic solvents.[1][2] The presence of both a carboxylic acid group (acidic) and pyrazole/pyrimidine nitrogens (basic) imparts amphoteric character, meaning its solubility is highly dependent on pH.
| Property | Predicted/Observed Value | Implication for Purification |
| Molecular Formula | C₆H₄N₄O₂ | Relatively small, polar molecule. |
| Molecular Weight | 164.12 g/mol | --- |
| Predicted pKa | -1.38 ± 0.10 (strongest acidic) | The carboxylic acid proton is the most acidic. The pyrazole and pyrimidine nitrogens will have their own pKa values, making the molecule's charge state pH-dependent. |
| Predicted Boiling Point | 500.5 ± 30.0 °C | Not amenable to purification by distillation. |
| Solubility | Generally low in common organic solvents | Solvent selection for recrystallization and chromatography is critical. pH adjustment is a key strategy to modulate solubility.[2] |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
A. Problem: Poor Recovery During Recrystallization
Probable Cause 1: Inappropriate Solvent System The inherent low solubility of the pyrazolopyrimidine scaffold can make finding a suitable single-solvent system for recrystallization challenging.[2]
Solution:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. Common choices for similar heterocyclic carboxylic acids include DMF, DMSO, methanol, ethanol, and water (often at elevated temperatures).
-
Solvent Mixtures: Employ a binary solvent system. Dissolve the crude product in a "good" solvent (e.g., hot DMF or DMSO) and then add a "poor" solvent (e.g., water, isopropanol, or acetonitrile) dropwise until turbidity is observed. Reheat to dissolve and then allow to cool slowly.
-
pH Adjustment: Leverage the amphoteric nature of the molecule. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the soluble carboxylate salt. Filter to remove any insoluble impurities. Then, slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. Wash the precipitate with water and then an organic solvent (like ether or acetone) to remove residual acid and water.
Probable Cause 2: Premature Crystallization or "Oiling Out" Rapid cooling or the use of a highly supersaturated solution can lead to the formation of an amorphous oil or fine powder with trapped impurities, rather than well-defined crystals.
Solution:
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Controlled Supersaturation: Avoid using the minimum possible amount of hot solvent. Add a slight excess to prevent the solution from being too concentrated.
-
Seeding: Introduce a small crystal of pure product into the cooling solution to induce crystallization at a controlled rate.
B. Problem: Persistent Impurities After Recrystallization
Probable Cause 1: Co-precipitation of Starting Materials or Byproducts If the synthesis involves the hydrolysis of a corresponding ester (a common route), the unreacted ester can co-precipitate with the carboxylic acid product, especially if they have similar polarities.[3][4]
Solution:
-
Base Wash: Before recrystallization, dissolve the crude product in an organic solvent that is immiscible with water (if possible, though solubility may be an issue). Wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its salt, while the less acidic ester will remain in the organic layer. Separate the layers and then acidify the aqueous layer to precipitate the pure product.
-
Chromatography: If co-precipitation is a persistent issue, column chromatography may be necessary.
Probable Cause 2: Structurally Similar Impurities Impurities with very similar structures and polarities to the target compound can be difficult to remove by simple recrystallization.
Solution:
-
Chromatographic Purification: Flash column chromatography is a powerful technique for separating compounds with subtle structural differences.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to better peak shape and reduced tailing on silica gel.[5]
-
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., methanol or DMF), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the initial, less polar mobile phase.
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the less polar mobile phase, collecting fractions. Gradually increase the percentage of the more polar solvent (e.g., methanol) and continue collecting fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
C. Problem: Product Tailing on TLC and HPLC
Probable Cause: Ionic Interactions with the Stationary Phase The carboxylic acid group can interact ionically with the stationary phase (e.g., silica gel in TLC or C18 in reverse-phase HPLC), leading to broad, tailing peaks.
Solution:
-
Mobile Phase Modification (Normal Phase): For TLC or normal-phase chromatography on silica, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent. This suppresses the deprotonation of the carboxylic acid, minimizing ionic interactions with the silica surface.
-
Mobile Phase Modification (Reverse Phase): For reverse-phase HPLC, use a buffered mobile phase or add an ion-pairing agent. A common approach is to add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic components of the mobile phase. This maintains the carboxylic acid in its protonated state, leading to sharper peaks.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted starting ester from my this compound product?
A1: The most effective method is typically an acid-base extraction. Dissolve your crude product in a suitable organic solvent (if solubility allows) and extract with an aqueous solution of a weak base like sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer. After separating the layers, you can re-acidify the aqueous layer to precipitate your purified product. If your product has very poor organic solvent solubility, you can dissolve the crude mixture in a dilute aqueous base, filter out the insoluble ester, and then precipitate the product by adding acid.
Q2: My compound is poorly soluble in almost everything. How can I purify it using column chromatography?
A2: Poor solubility is a common challenge with this class of compounds.[2] Here are a few strategies:
-
Dry Loading: As described in the protocol above, adsorbing your compound onto silica gel from a solvent in which it is soluble (like DMF or methanol) is the best approach. This ensures that the compound is introduced to the column in a concentrated band.
-
Strongly Polar Mobile Phase: You may need to use a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of acetic acid. In some cases, a gradient up to 20-30% methanol in dichloromethane may be required.
-
Reverse-Phase Chromatography: If normal-phase chromatography is not effective, consider reverse-phase flash chromatography using a C18-functionalized silica gel. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques is recommended for purity confirmation:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. Using a suitable column and mobile phase (as discussed above), you should see a single major peak for your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of your compound and help identify any remaining impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.[6]
-
Melting Point: A sharp melting point range is indicative of high purity.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
- 1. This compound|CAS 1095822-28-8 [benchchem.com]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the crystallization of pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality single crystals of this important class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a core component in numerous therapeutic agents, and its successful crystallization is often a critical bottleneck in structural biology, process chemistry, and formulation development.[1][2][3]
This document provides in-depth troubleshooting guides in a question-and-answer format, addressing specific experimental issues with explanations of the underlying scientific principles.
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses the most frequent issues encountered during the crystallization of pyrazolo[3,4-d]pyrimidine compounds.
Issue 1: No Crystals Form After Cooling or Solvent Evaporation
Question: I've dissolved my pyrazolo[3,4-d]pyrimidine derivative, allowed the solution to cool slowly (or the solvent to evaporate), but no solid material has precipitated. What's going wrong?
Answer: This is a classic crystallization problem that typically points to one of three primary causes: the solution is not supersaturated, the chosen solvent is inappropriate, or nucleation is inhibited.
Possible Causes & Step-by-Step Solutions:
-
Solution is Not Supersaturated: The concentration of your compound may be too low for it to precipitate from the solution.
-
Causality: Crystallization occurs when the concentration of a solute exceeds its solubility limit in a given solvent at a specific temperature, creating a thermodynamically unstable supersaturated state.[4] If the solution remains undersaturated or only just saturated, there is no driving force for crystal formation.
-
Solution: Gently reheat the solution to evaporate some of the solvent, thereby increasing the concentration.[5] Allow it to cool slowly again. If you are using an anti-solvent diffusion method, you may need to increase the initial concentration of your compound in the "good" solvent.
-
-
Inappropriate Solvent System: The compound may be too soluble in the chosen solvent, even at lower temperatures. Pyrazolo[3,4-d]pyrimidines often exhibit poor aqueous solubility but can be highly soluble in certain organic solvents.[6][7]
-
Causality: An ideal crystallization solvent will dissolve the compound completely at an elevated temperature but have significantly lower solubility at room temperature or below.[5] This differential solubility is key to achieving supersaturation upon cooling.
-
Solution: A systematic solvent screening is the most effective approach.[8][9] Test a range of solvents with varying polarities. For pyrazolo[3,4-d]pyrimidines, common solvents for synthesis and purification that may also be suitable for crystallization include methanol, ethanol, isopropanol, acetonitrile, and DMF.[10][11] Consider binary or even ternary solvent systems to fine-tune solubility.[8]
-
-
Nucleation is Inhibited: The formation of the initial crystal nucleus is a high-energy step that may not occur spontaneously.
-
Causality: Nucleation is the first step in crystallization, where a small, ordered cluster of molecules forms. This process can be kinetically hindered even in a supersaturated solution.[12]
-
Solutions to Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the glass vial below the level of the solution with a glass rod.[5][13][14] This action can release microscopic glass particles that serve as nucleation sites and provides energy to overcome the kinetic barrier.[13]
-
Seeding: Introduce a "seed crystal" of the same compound into the supersaturated solution.[5][13][14] This is the most reliable method as it provides a perfect template for further crystal growth, bypassing the nucleation stage.[15] If you have previously obtained even a small amount of solid, save it for seeding.
-
Evaporation on a Stir Rod: Dip a glass stirring rod into the solution, remove it, and allow the solvent to quickly evaporate, leaving a thin film of solid residue. Re-introducing this rod into the solution can dislodge microcrystals that act as seeds.[13][14]
-
Lower Temperature: Try cooling the solution to a lower temperature using an ice bath or a freezer, which will further decrease the solubility of your compound.[13]
-
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Question: My compound precipitates from the solution not as a solid, but as a viscous liquid or oil. Why does this happen and how can I fix it?
Answer: "Oiling out" is a common and frustrating problem. It occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration is so high that the supersaturation is too great for orderly crystal lattice formation.
Possible Causes & Step-by-Step Solutions:
-
High Degree of Supersaturation / Rapid Cooling: If the solution is cooled too quickly or is too concentrated, the molecules may not have enough time to orient themselves into an ordered crystal lattice.[5]
-
Causality: The system relieves its supersaturated state by the fastest means possible, which is often phase separation into a disordered, liquid-like state (the oil) rather than the more ordered crystalline state.
-
Solution:
-
Slow Down Cooling: Allow the solution to cool to room temperature more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature overnight.[4]
-
Reduce Concentration: Use a more dilute solution. Add a small amount of additional solvent to the oiled system, reheat until the oil dissolves, and then attempt a slower cooling process.[5]
-
-
-
Poor Solvent Choice: The solvent may be too "good" for the compound, leading to high solubility.[5]
-
Causality: A very good solvent can sometimes lead to a situation where the solution becomes supersaturated at a temperature where the solute's "melting point" in the presence of the solvent is below the solution temperature.
-
Solution: Experiment with a solvent in which the compound is less soluble. Try switching to a more non-polar solvent or using a binary solvent system where you can carefully titrate an anti-solvent to the point of saturation.
-
-
Presence of Impurities: Impurities from the synthesis can disrupt the crystal lattice formation, leading to an oil.[5][16]
-
Causality: Structurally related impurities can interfere with the packing of molecules, preventing the formation of a stable crystal lattice.[16] Even residual solvent from a previous step can act as an impurity.
-
Solution: Ensure your starting material is of the highest possible purity. It may be necessary to perform an additional purification step, such as column chromatography or a preliminary recrystallization, before attempting the final crystallization for single crystals.[17]
-
Issue 3: Formation of a Fine Powder or Very Small Needles
Question: I am getting a solid precipitate, but it's a microcrystalline powder or a mass of tiny needles, unsuitable for X-ray diffraction. How can I grow larger single crystals?
Answer: The formation of many small crystals indicates that the nucleation rate was too high relative to the crystal growth rate. The goal is to create conditions that favor the growth of a few nuclei into large crystals, rather than the rapid formation of many nuclei.
Possible Causes & Step-by-Step Solutions:
-
Rapid Nucleation: The solution became supersaturated too quickly, leading to a massive number of nucleation events.
-
Causality: When supersaturation is very high, the energy barrier for nucleation is easily overcome at many points throughout the solution simultaneously.
-
Solution:
-
Slower Cooling/Evaporation: As with oiling out, slow down the process. Slower cooling or slower evaporation of the solvent will keep the solution in the metastable zone (just beyond saturation) for longer, allowing existing crystals to grow rather than new ones to form.[12]
-
Reduce Concentration: Starting with a slightly less concentrated solution can help.[5]
-
Use a Thermal Gradient: A device that creates a slight temperature gradient can encourage crystal growth in the cooler region while dissolving smaller crystals in the warmer region.[18]
-
-
-
Solvent Choice: The solvent may promote rapid precipitation.
-
Causality: Some solvents may have a very steep solubility curve with respect to temperature for your specific compound, making controlled crystallization difficult.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent system that provides a shallower solubility curve will be more forgiving and allow for more controlled crystal growth.
-
-
Vibration and Agitation: Disturbing the crystallizing solution can induce nucleation.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for pyrazolo[3,4-d]pyrimidine crystallization?
A1: There is no universal "best" solvent, as solubility is highly dependent on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core. However, a good starting point based on literature reports for synthesis and purification would be:
-
Alcohols: Methanol, Ethanol, Isopropanol[10]
-
Nitriles: Acetonitrile[11]
-
Esters: Ethyl acetate[11] It is highly recommended to perform a systematic screening with a panel of solvents covering a range of polarities.
Q2: My pyrazolo[3,4-d]pyrimidine derivative seems to exist in multiple crystal forms (polymorphs). How can I control which form I get?
A2: Polymorphism is well-documented for pyrazolo[3,4-d]pyrimidines and is highly influenced by the crystallization solvent.[10] For example, one study reported isolating two different polymorphs of a derivative from methanol versus ethanol.[10]
-
Control through Solvent: The most direct way to control polymorphism is by carefully selecting the solvent. Different solvents can lead to different crystal packing arrangements due to variations in hydrogen bonding and other intermolecular interactions.[9]
-
Temperature: The crystallization temperature can also influence which polymorph is thermodynamically or kinetically favored.
-
Seeding: Seeding with a crystal of the desired polymorph is a powerful technique to ensure you consistently obtain that form.
Q3: How pure does my compound need to be before I start crystallization trials?
A3: As pure as possible. Impurities are a primary cause of crystallization failure.[5][16] For final crystallization aimed at X-ray quality single crystals, the compound should ideally be >98% pure as determined by NMR and LC-MS. Even small amounts of structurally similar impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.[16]
Q4: I only have a few milligrams of my compound. What is the best crystallization technique to use?
A4: For small quantities of material, vapor diffusion and layering techniques are ideal as they require very little sample.[18][21]
-
Vapor Diffusion: In this method, a solution of your compound is allowed to equilibrate with a larger reservoir of an "anti-solvent" (a solvent in which your compound is insoluble) via the vapor phase. The slow diffusion of the anti-solvent vapor into your compound's solution gradually induces crystallization.[19][21]
-
Liquid-Liquid Diffusion (Layering): This involves carefully layering a solution of your compound with a miscible anti-solvent in a narrow tube (like an NMR tube). Crystals form at the interface where the two solvents slowly mix.[12][18]
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for efficiently screening solvents to find suitable candidates for crystallization.
-
Preparation: Place ~1-2 mg of your purified pyrazolo[3,4-d]pyrimidine derivative into several small, clean vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water) dropwise while stirring or agitating. Add just enough to completely dissolve the solid at room temperature. Note the approximate solubility.
-
Heating: For vials where the compound did not dissolve, gently heat the solution. If the compound dissolves upon heating, it is a potential candidate solvent.
-
Cooling: Allow the vials that required heating to cool slowly to room temperature, and then place them in a refrigerator or freezer.
-
Observation: Observe the vials for the formation of crystalline solid. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces a crystalline solid upon cooling.
| Solvent Property | Good Candidate Solvent | Poor Candidate Solvent |
| Solubility at Room Temp | Low / Sparingly Soluble | High (dissolves instantly) |
| Solubility at High Temp | High (dissolves completely) | Insoluble |
| Result on Cooling | Crystalline Solid | No precipitate or Oil |
Protocol 2: Micro-Seeding for Improved Crystal Quality
This protocol describes how to use seeding to overcome nucleation issues and control crystal growth.[22]
-
Prepare a Seed Stock:
-
If you have a previous batch of crystals (even if they are small), transfer a few to a clean microcentrifuge tube.
-
Add 50-100 µL of the mother liquor or the crystallization solvent system.
-
Crush the crystals into a fine suspension using a clean glass rod or by adding a seed bead and vortexing vigorously.[23][24][25] This is your seed stock.
-
-
Prepare a Supersaturated Solution: Prepare a solution of your compound that is saturated at a high temperature and filter it while hot into a clean vial. Allow it to cool slowly until it is slightly below the saturation temperature (it should be clear and free of precipitate).
-
Introduce the Seed: Using a fine pipette tip or a wire loop, transfer a very small amount (e.g., 0.1-0.5 µL) of the seed stock into the supersaturated solution without disturbing it too much.[22]
-
Incubate: Cover the vial and store it in a vibration-free environment. The seed crystals should now grow larger over time. Serial dilutions of the seed stock can be prepared to find the optimal seed concentration for a few large crystals versus many small ones.[15]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A decision-making workflow for troubleshooting common issues in crystallization experiments.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds [pubmed.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Semi-automated microseeding of nanolitre crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. depts.washington.edu [depts.washington.edu]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. unifr.ch [unifr.ch]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Diamond XChem Seeding Protocol [protocols.io]
- 24. diamond.ac.uk [diamond.ac.uk]
- 25. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. As a purine bioisostere, this compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield or Incomplete Hydrolysis of Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylate
Question: I am attempting to synthesize this compound via the hydrolysis of its ethyl ester precursor, but I am consistently obtaining low yields. TLC analysis of my crude product shows a significant amount of unreacted starting material. How can I improve the conversion?
Answer:
Incomplete hydrolysis is a frequent challenge in the synthesis of this compound. The ester group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring can be sterically hindered and electronically deactivated, making it resistant to saponification.
Underlying Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The hydrolysis of this sterically hindered ester often requires more forcing conditions than simpler esters.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction by TLC is crucial to determine the optimal conditions. A typical procedure involves refluxing the ethyl ester with an aqueous solution of sodium hydroxide or potassium hydroxide.[3]
-
-
Inadequate Base Concentration: A higher concentration of the base can facilitate the hydrolysis.
-
Solution: Increase the molar excess of the base (e.g., from 2-3 equivalents to 5-10 equivalents).
-
-
Solvent System: The choice of solvent is critical for ensuring the solubility of both the ester and the base.
-
Solution: A mixture of water and a co-solvent like ethanol or methanol is commonly used. If solubility remains an issue, consider using a higher boiling point alcohol like propanol or a solvent system containing THF or dioxane.
-
Experimental Protocol: Optimized Hydrolysis of Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylate
-
Dissolve ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate in a 1:1 mixture of ethanol and water.
-
Add 5-10 molar equivalents of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Issue 2: Presence of an Unexpected, Less Polar Impurity in the Final Product
Question: After the cyclization of 5-amino-1H-pyrazole-4-carboxamide with formamide, I have isolated my desired this compound, but I also observe a significant, less polar impurity by TLC that I am struggling to remove. What could this impurity be and how can I avoid its formation?
Answer:
The presence of a less polar impurity in this reaction is often due to the formation of a decarboxylated by-product, 1H-pyrazolo[3,4-d]pyrimidine. Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[4][5][6]
Underlying Causes and Solutions:
-
High Reaction Temperature: The cyclization with formamide often requires high temperatures (typically >150 °C), which can promote the loss of CO2 from the desired product.
-
Solution: Carefully control the reaction temperature and time. Aim for the lowest temperature and shortest time necessary for complete cyclization. Consider conducting the reaction under an inert atmosphere to minimize oxidative degradation which can sometimes facilitate decarboxylation.
-
-
Acidic or Basic Conditions During Workup: Strong acidic or basic conditions during workup, especially when heated, can also lead to decarboxylation.
-
Solution: Neutralize the reaction mixture carefully and avoid excessive heating during purification steps.
-
Troubleshooting Workflow: Identifying and Mitigating Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
Issue 3: Formation of N-formyl and O-formyl Impurities
Question: My NMR spectrum of the crude product from the formamide cyclization shows additional small peaks that I suspect are formyl-related impurities. Is this common and how can I deal with them?
Answer:
Yes, the formation of N-formylated or O-formylated (if applicable) byproducts is a known issue when using formamide or formic acid as a reagent, especially with starting materials containing amino or hydroxyl groups.[7][8][9] In your synthesis, the starting 5-amino-1H-pyrazole-4-carboxamide can be N-formylated.
Underlying Causes and Solutions:
-
Excess Formamide/Formic Acid: Using a large excess of the formylating agent can lead to the formation of these byproducts.
-
Reaction Conditions: The reaction conditions that favor cyclization can also promote formylation.
Identification and Removal:
-
TLC and HPLC: These techniques can help identify the presence of these impurities, which will have different polarities compared to the starting material and the final product.[8]
-
Hydrolysis: The N-formyl group can often be removed by mild acidic or basic hydrolysis. However, this needs to be done carefully to avoid hydrolysis of other functional groups or degradation of the desired product.
-
Chromatography: Purification by column chromatography is an effective way to separate these impurities. Due to the polar nature of the carboxylic acid product, a polar stationary phase (like silica gel) with a polar eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid) is often required.
Comparative Data of Potential Products and Byproducts
| Compound | Structure | Expected Polarity |
| 5-amino-1H-pyrazole-4-carboxamide | 5-aminopyrazole with a carboxamide group at C4 | High |
| This compound | The desired product | High |
| 1H-Pyrazolo[3,4-d]pyrimidine | Decarboxylated byproduct | Low |
| N-formyl-5-amino-1H-pyrazole-4-carboxamide | Formylated starting material | Moderate |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for the synthesis of this compound?
A common and reliable route starts from ethyl 5-amino-1H-pyrazole-4-carboxylate. This can be cyclized with formamide to give the corresponding pyrazolo[3,4-d]pyrimidin-4-one, which is a key intermediate.[10] Alternatively, the ethyl ester can be hydrolyzed to the carboxylic acid, which is then cyclized.[3] The choice of route may depend on the availability of starting materials and the desired scale of the reaction.
Q2: Can I use other reagents for the cyclization step instead of formamide?
Yes, other one-carbon sources can be used for the cyclization. For example, a Vilsmeier reagent (e.g., POCl3/DMF) can be employed to promote the cyclization of 5-aminopyrazoles.[11][12][13] However, these reagents are often more aggressive and may require careful control of reaction conditions to avoid side reactions.
Q3: My final product is a very polar solid and is difficult to purify by column chromatography. Are there any alternative purification methods?
Purification of polar heterocyclic carboxylic acids can indeed be challenging.[2][14][15] If column chromatography is not effective, consider the following:
-
Recrystallization: This is often the most effective method for purifying polar solids. Experiment with different solvent systems, such as water, ethanol, methanol, or mixtures thereof.
-
Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., NaHCO3 solution), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the desired acid by adding acid.
Q4: How can I confirm the structure of my final product and identify any impurities?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the desired product and identifying the presence of impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weight of the product and any byproducts, which can help in deducing their structures.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretches).
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final product and for quantifying any impurities.[16]
Reaction Pathway Overview
Caption: A common synthetic route.
References
- 1. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives. This guide is designed to provide in-depth, field-proven insights into the stability of this important class of compounds. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, understanding and controlling the stability of these molecules is paramount to ensuring the integrity of your experimental data and the viability of potential therapeutic candidates.[1][2][3][4] This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your research.
Section 1: Understanding the Core Stability Challenges
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, which allows it to effectively compete with ATP for the binding sites of various kinases.[1][2] However, the inherent chemical functionalities of this core, particularly when substituted with a carboxylic acid group, can render it susceptible to specific degradation pathways. This section will explore the fundamental stability concerns associated with these derivatives.
Frequently Asked Questions (FAQs)
Question 1: What are the primary degradation pathways for this compound derivatives?
Answer: Based on forced degradation studies of analogous compounds, the primary degradation pathways for this compound derivatives are hydrolysis and oxidation.[5][6][7][8]
-
Hydrolytic Degradation: These compounds are particularly sensitive to hydrolysis under both acidic and basic conditions.[5][6][7] The amide bond, if present in a derivative, is a common site of cleavage. The carboxylic acid group itself can also participate in or be affected by hydrolytic reactions.
-
Oxidative Degradation: The pyrazolo[3,4-d]pyrimidine ring system is susceptible to oxidation, which can lead to the formation of various degradation products.[5][8] This is a significant concern, especially when working with solutions exposed to atmospheric oxygen or when using oxidizing reagents.
Question 2: How do pH and temperature affect the stability of these compounds in solution?
Answer: Both pH and temperature play a critical role in the stability of this compound derivatives in aqueous solutions.
-
pH: Extreme pH values (highly acidic or alkaline) significantly accelerate hydrolytic degradation.[5][6][7][9][10][11] The rate of degradation is generally lowest in the neutral to slightly acidic pH range. Maximum stability is often observed in the pH range of 4 to 6.[12]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation.[9][10][12][13] This is particularly true for hydrolytic and thermal degradation pathways. Therefore, it is crucial to store solutions of these compounds at recommended low temperatures.
Question 3: Are these compounds sensitive to light?
Answer: Based on photostability studies of the analogous compound ibrutinib, the 1H-pyrazolo[3,4-d]pyrimidine core appears to be relatively stable under photolytic stress when in solution.[5][7][14] However, it is always good practice to protect solutions from direct light exposure to minimize any potential for photodegradation, especially for long-term storage.
Section 2: Troubleshooting Common Stability Issues
This section provides practical troubleshooting guides for common problems encountered during the handling and analysis of this compound derivatives.
Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis
Issue: You observe unexpected peaks in your HPLC chromatogram, suggesting the presence of impurities or degradation products.
Causality and Troubleshooting Steps:
-
Assess the Age and Storage of Your Sample:
-
Question: How old is the sample and how has it been stored?
-
Insight: Degradation can occur over time, especially if the compound has been stored improperly (e.g., at room temperature, in a clear vial, or in a non-inert atmosphere).
-
Action: Analyze a freshly prepared sample to see if the unexpected peaks are still present. If not, the issue is likely degradation during storage.
-
-
Evaluate Your Sample Preparation and Solvent:
-
Question: What solvent was used to dissolve the compound, and what is its pH?
-
Insight: As discussed, extremes in pH can cause rapid degradation. Some organic solvents can also contain impurities that may react with your compound.
-
Action: Ensure the solvent is of high purity and the pH of your final solution is within a stable range (typically pH 4-6). Consider using a buffered solution for better pH control.
-
-
Consider Oxidative Degradation:
-
Question: Has the sample been exposed to air for an extended period?
-
Insight: The pyrazolo[3,4-d]pyrimidine ring is susceptible to oxidation.
-
Action: Prepare samples fresh and consider sparging your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. The use of antioxidants may also be beneficial in some cases.
-
Troubleshooting Guide 2: Poor Reproducibility in Biological Assays
Issue: You are experiencing inconsistent results in your biological assays (e.g., kinase inhibition assays).
Causality and Troubleshooting Steps:
-
Investigate Stock Solution Stability:
-
Question: How are your stock solutions prepared and stored?
-
Insight: If your compound is degrading in the stock solution, the effective concentration will decrease over time, leading to variable assay results.
-
Action: Prepare fresh stock solutions for each experiment. If you must store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C, protected from light. Perform a stability study on your stock solution under your storage conditions.
-
-
Assess Stability in Assay Buffer:
-
Question: What is the composition and pH of your assay buffer?
-
Insight: The pH and components of your assay buffer can impact the stability of your compound over the course of the experiment.
-
Action: Determine the stability of your compound in the assay buffer at the experimental temperature and duration. If degradation is observed, you may need to adjust the buffer composition or pH.
-
Section 3: Experimental Protocols for Stability Assessment
To proactively address stability issues, it is essential to perform systematic stability studies. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.
Experimental Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound derivative under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Your this compound derivative
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.[5][7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl, and dilute with mobile phase.[5][7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 30 minutes. Dilute with mobile phase.[5][14]
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 105°C for 6 hours. Dissolve the stressed sample in a suitable solvent and dilute with mobile phase.[14]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for 7 days.[14]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Experimental Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | HPLC with UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5µm) |
| Mobile Phase | A: Phosphate buffer (pH 3.0-5.5) B: Acetonitrile |
| Gradient | Start with a gradient elution (e.g., 5-95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or λmax of the compound) |
| Injection Vol. | 10 µL |
Method Development and Validation:
-
Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, pH, and gradient to achieve baseline separation of the parent peak from all degradation product peaks.
-
Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately quantify the parent compound in the presence of its degradation products and impurities.
Section 4: Strategies for Enhancing Stability
Proactive measures can be taken to enhance the stability of your this compound derivatives.
Formulation Strategies
| Strategy | Description | Rationale and References |
| pH Control | Formulate solutions in a buffered system within the optimal pH range of 4-6. | Minimizes acid and base-catalyzed hydrolysis.[12] |
| Use of Antioxidants | Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into formulations. | Scavenges free radicals and prevents oxidative degradation.[15][16][17] |
| Inert Atmosphere | Handle and store solutions under an inert atmosphere (e.g., nitrogen or argon). | Reduces exposure to atmospheric oxygen, thereby minimizing oxidation. |
| Lyophilization | Freeze-dry the compound to produce a stable solid powder. | Removes water, which is a key reactant in hydrolytic degradation, leading to improved long-term stability. |
| Encapsulation | Formulate the compound in delivery systems like liposomes or nanoparticles. | Protects the compound from the surrounding environment and can improve solubility.[18] |
Structural Modifications
While more involved, structural modifications to the 1H-pyrazolo[3,4-d]pyrimidine scaffold can also enhance stability. For instance, the introduction of electron-withdrawing groups can sometimes increase resistance to oxidation. The development of prodrugs can temporarily mask labile functional groups, improving stability in certain environments.[19][20]
Section 5: Visualizing Degradation and Workflows
Diagrams
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV-photodegradation of desipramine: Impact of concentration, pH and temperature on formation of products including their biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purine bases, making it a key component in the development of kinase inhibitors and other therapeutics.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.
I. Synthesis Pathway Overview
The synthesis of this compound and its derivatives can be approached through several synthetic routes. A common strategy involves the construction of a pyrazole ring followed by the annulation of the pyrimidine ring.
A generalized synthetic approach often starts from a substituted pyrazole precursor. For instance, 5-amino-1H-pyrazole-4-carbonitrile can be a key intermediate.[2][3] The synthesis of this intermediate can be achieved by reacting a suitable precursor like 2-(1-ethoxyethylidene)malononitrile with a hydrazine derivative.[2] The subsequent cyclization to form the pyrimidine ring can be accomplished by reacting the aminopyrazole with a source of a one-carbon unit, such as formic acid or formamide, often under heating.[2][4][5] The final step to obtain the carboxylic acid may involve hydrolysis of a nitrile or ester group.
Caption: Generalized synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the cyclization step to form the pyrazolo[3,4-d]pyrimidine core?
A1: The cyclization step is often the most challenging aspect of the synthesis. Key parameters to control include:
-
Temperature: The reaction temperature can be highly sensitive. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of side products and impurities.[6] A systematic temperature screening is often necessary to identify the optimal range for your specific substrate and scale.
-
Solvent: High-boiling point solvents like formamide are frequently used.[4][6] It is crucial to use an anhydrous solvent, as the presence of water can interfere with the cyclization reaction.[6]
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q2: I am observing a low yield in the final hydrolysis step to obtain the carboxylic acid. What could be the issue?
A2: Low yields during the hydrolysis of a nitrile or ester to the carboxylic acid can be attributed to several factors:
-
Incomplete Reaction: The hydrolysis conditions (e.g., acid/base concentration, temperature, reaction time) may not be sufficient for complete conversion. Consider increasing the concentration of the acid or base, raising the temperature, or extending the reaction time.
-
Product Degradation: The pyrazolopyrimidine core can be sensitive to harsh hydrolytic conditions. If you suspect degradation, milder conditions should be explored. For example, using a weaker base or conducting the reaction at a lower temperature for a longer duration might be beneficial.
-
Product Solubility: The product, this compound, may have limited solubility in the reaction mixture, leading to precipitation and incomplete reaction or difficult isolation. Careful selection of the solvent system for both the reaction and the workup is crucial.
Q3: What are the best practices for purifying the final product, especially at a larger scale?
A3: Purification of this compound at scale often requires a multi-step approach:
-
Crystallization: This is the preferred method for large-scale purification. A thorough screening of solvents and solvent mixtures is necessary to find conditions that provide good recovery of a highly pure product.
-
pH Adjustment: The carboxylic acid functionality allows for purification via pH manipulation. The product can be dissolved in a basic aqueous solution and then precipitated by acidification. This can be effective in removing non-acidic impurities.
-
Column Chromatography: While less ideal for very large scales due to solvent consumption and time, it can be a valuable tool for removing closely related impurities. A systematic approach to solvent system selection is key to achieving good separation.
III. Troubleshooting Guide
This section provides a more detailed, issue-specific guide to address common problems encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield in Pyrazole Formation | Incomplete reaction; Side product formation; Impure starting materials. | - Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion. - Temperature Control: Optimize the reaction temperature. Some reactions may require cooling to minimize side reactions. - Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can inhibit the reaction. |
| Poor Cyclization to Pyrimidine Ring | Inefficient cyclizing agent; Presence of moisture; Suboptimal temperature. | - Cyclizing Agent: Experiment with different cyclizing agents (e.g., formic acid, formamide, triethyl orthoformate).[4][5] - Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of drying agents or distillation of solvents may be necessary.[6] - Microwave Synthesis: Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times in some cases.[6] |
| Formation of Inseparable Impurities | Side reactions due to high temperatures; Isomer formation; Impurities in starting materials. | - Reaction Optimization: Systematically optimize reaction parameters like temperature, solvent, and reaction time.[7] - Reagent Purity: Use high-purity starting materials and reagents. - Chromatography: Develop a robust column chromatography method for purification, screening various solvent systems. |
| Difficulty in Product Isolation | Product solubility issues; Emulsion formation during workup; Product instability. | - Solvent Selection: Carefully choose solvents for extraction and crystallization to maximize recovery. - Workup Procedure: Modify the workup to break emulsions (e.g., addition of brine). - Milder Conditions: If the product is unstable, use milder workup conditions (e.g., avoid strong acids or bases). |
| Inconsistent Results on Scale-Up | Poor heat transfer; Inefficient mixing; Changes in reagent addition rates. | - Engineering Controls: Ensure efficient stirring and temperature control in the larger reactor. - Controlled Addition: Add reagents at a controlled rate to manage exothermic reactions. - Process Parameters: Maintain consistent process parameters (e.g., concentration, temperature, reaction time) between lab and pilot scale. |
Process Logic: Troubleshooting Low Yield in Cyclization
Caption: Decision workflow for troubleshooting low cyclization yields.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) as a Precursor
This protocol is adapted from a known synthesis of allopurinol, a closely related analogue which can be a precursor to the target molecule.[4]
-
Combine 75 g of the sulfate salt of 3-amino-4-pyrazolecarboxamide and 200 ml of formamide in a suitable reaction vessel.
-
Heat the mixture to 180-190°C for 45 minutes with stirring.
-
Cool the resulting solution and dilute it with one liter of cold water.
-
Filter the precipitate to yield the crude product.
-
Recrystallize the crude product from water to obtain pure 4-hydroxypyrazolo[3,4-d]pyrimidine.
Protocol 2: Chlorination and Subsequent Reactions
Further functionalization towards the carboxylic acid can proceed through a chlorinated intermediate.
-
Chlorination: 4-hydroxypyrazolo[3,4-d]pyrimidine can be chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[8][9]
-
Further Functionalization: The 4-chloro derivative is a versatile intermediate. While not leading directly to the carboxylic acid, it demonstrates a key reactive handle on the pyrimidine ring for introducing other functional groups.
V. References
-
Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. PMC - NIH. --INVALID-LINK--
-
Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. CONICET. --INVALID-LINK--
-
Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Benchchem. --INVALID-LINK--
-
Synthesis of Allopurinol. University of Malaya. --INVALID-LINK--
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. --INVALID-LINK--
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Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. ResearchGate. --INVALID-LINK--
-
Allopurinol - Reaction / Application on synthetic works. ChemicalBook. --INVALID-LINK--
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. --INVALID-LINK--
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. --INVALID-LINK--
-
Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. ResearchGate. --INVALID-LINK--
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Latvian Institute of Organic Synthesis. --INVALID-LINK--
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH. --INVALID-LINK--
-
Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. --INVALID-LINK--
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. --INVALID-LINK--
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. --INVALID-LINK--
-
Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. --INVALID-LINK--
-
A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem. --INVALID-LINK--
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. --INVALID-LINK--
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. NIH. --INVALID-LINK--
-
Mechanism help - pyrazolopyrimidine synthesis. Reddit. --INVALID-LINK--
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This compound. Benchchem. --INVALID-LINK--
-
Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Frederick National Lab for Cancer Research. --INVALID-LINK--
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. --INVALID-LINK--
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. --INVALID-LINK--
-
Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. --INVALID-LINK--
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. --INVALID-LINK--
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. --INVALID-LINK--
-
Troubleshooting common issues in the synthesis of pyrazine derivatives. Benchchem. --INVALID-LINK--
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. --INVALID-LINK--
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. --INVALID-LINK--
-
1-methyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. ChemUniverse. --INVALID-LINK--
-
A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. NIH. --INVALID-LINK--
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. --INVALID-LINK--
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Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. --INVALID-LINK--
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New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. --INVALID-LINK--
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PMC - NIH. --INVALID-LINK--
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Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. --INVALID-LINK--
References
- 1. This compound|CAS 1095822-28-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis [ch.ic.ac.uk]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Pyrazolo[3,4-d]pyrimidine Inhibitors
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine-based therapies. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, valued for its ability to mimic the adenine ring of ATP and effectively target the hinge region of numerous kinases.[1][2] This versatility has led to its use in developing inhibitors for a range of oncogenic targets, including Src family kinases, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR).[1][3][4]
However, as with many targeted therapies, the emergence of drug resistance is a significant clinical and experimental hurdle. This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of resistance mechanisms and offer practical, experimentally-validated strategies to identify, characterize, and potentially overcome them.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Mechanisms of Resistance
This section addresses the fundamental concepts behind why cancer cells stop responding to pyrazolo[3,4-d]pyrimidine inhibitors.
Q1: What are the primary mechanisms of acquired resistance to pyrazolo[3,4-d]pyrimidine kinase inhibitors?
Acquired resistance is a complex phenomenon driven by Darwinian selection, where a sub-population of cancer cells develops traits that allow them to survive and proliferate despite the presence of the inhibitor. The most common mechanisms can be categorized as follows:
-
On-Target Alterations: These are genetic changes in the direct target of the inhibitor. The most frequent cause is the acquisition of point mutations in the kinase domain that either directly impair inhibitor binding or alter the kinase's conformation.[5]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways that provide redundant survival and proliferation signals, effectively "bypassing" the inhibited pathway.[6] For example, a cell treated with an EGFR inhibitor might upregulate signaling through MET or other receptor tyrosine kinases.
-
Increased Drug Efflux: The cell can increase the expression of membrane proteins called ATP-binding cassette (ABC) transporters, which function as efflux pumps.[6] These pumps actively remove the inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[7][8]
-
Drug Target Overexpression: A simple, yet effective, mechanism is the amplification of the gene encoding the target kinase. The cell essentially produces so much of the target protein that the inhibitor can no longer achieve full suppression at a tolerable concentration.
Caption: Overview of major resistance mechanisms to kinase inhibitors.
Q2: What is a "gatekeeper" mutation and how does it confer resistance?
The "gatekeeper" residue is a key amino acid in the ATP-binding pocket of many kinases. It sits at the entrance to a deeper hydrophobic pocket. First- and second-generation ATP-competitive inhibitors, including many based on the pyrazolo[3,4-d]pyrimidine scaffold, often rely on binding to a small, unmutated gatekeeper residue (like threonine) to access this pocket.
A gatekeeper mutation typically substitutes this small residue with a larger, bulkier one (e.g., threonine to methionine or leucine). This steric bulk physically blocks the inhibitor from accessing the hydrophobic pocket, severely reducing its binding affinity and efficacy.[5] ATP, being smaller, can still bind, allowing the kinase to remain active. A well-documented example is the V804M/L mutation in the RET kinase, which confers resistance to many RET inhibitors.[9][10]
Q3: How can I determine if my compound is a substrate for drug efflux pumps?
A common cause of poor performance in cellular assays, despite high enzymatic potency, is efflux by ABC transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][7]
A standard experimental approach is to assess the cytotoxicity of your inhibitor with and without a known ABC transporter inhibitor. If the IC50 of your compound decreases significantly (i.e., potency increases) in the presence of the transporter inhibitor, it strongly suggests your compound is an efflux substrate. Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit P-gp, which can be a beneficial secondary characteristic for overcoming multidrug resistance.[7][8]
Table 1: Common ABC Transporter Inhibitors for In Vitro Assays
| Transporter | Common Inhibitor | Typical Working Concentration |
| P-glycoprotein (P-gp/MDR1) | Verapamil | 1-10 µM |
| Elacridar (GF120918) | 0.5-2 µM | |
| BCRP | Ko143 | 0.1-1 µM |
| MRP1 | MK-571 | 5-20 µM |
Section 2: Experimental Troubleshooting Guide
This section provides structured workflows to diagnose and analyze resistance observed during your experiments.
Problem: My inhibitor shows a gradual loss of efficacy in long-term cell culture.
This is the classic presentation of acquired resistance. The initial cytotoxic effect selects for a small population of resistant cells that eventually dominate the culture. The following workflow will help you characterize the resistance mechanism.
Caption: Troubleshooting workflow for acquired inhibitor resistance.
Protocol: Generating a Resistant Cell Line via Dose Escalation
Developing an in vitro model of resistance is crucial for studying mechanisms and testing next-generation inhibitors.[6]
Objective: To select for a population of cells that can proliferate in the presence of high concentrations of a pyrazolo[3,4-d]pyrimidine inhibitor.
Materials:
-
Parental cancer cell line of interest (sensitive to the inhibitor)
-
Complete growth medium
-
Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and standard equipment
-
Cryopreservation medium
Methodology:
-
Establish Baseline Sensitivity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the initial IC50 of the inhibitor on the parental cell line.
-
Initial Treatment: Seed the parental cells and treat them continuously with the inhibitor at a concentration equal to the IC50.
-
Monitor and Culture: Maintain the culture, changing the medium (with fresh inhibitor) every 2-3 days. Initially, you will observe significant cell death and reduced proliferation. Continue culturing the surviving cells.
-
Dose Escalation: Once the cell population recovers and resumes a stable proliferation rate (this can take several weeks to months), it is time to increase the inhibitor concentration. A common strategy is to double the concentration (e.g., from 1x IC50 to 2x IC50).
-
Iterative Process: Repeat steps 3 and 4, gradually increasing the drug concentration. The cells will again undergo a period of selection and slow growth before recovering.
-
Characterization and Cryopreservation: At each stage of increased resistance (e.g., 2x, 5x, 10x IC50), characterize the cell line by determining its new IC50. It is critical to cryopreserve vials of cells at each stage to create a permanent record of the evolving resistance.
-
Final Resistant Line: Continue this process until the cells can tolerate a concentration that is physiologically relevant or at least 10-fold higher than the original IC50. This final population is your resistant cell line model, ready for mechanistic investigation.
Protocol: Cell Viability (IC50) Assay using MTT
Objective: To quantify the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
Parental and resistant cell lines
-
96-well clear flat-bottom plates
-
Complete growth medium
-
Inhibitor stock solution and serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (or other solubilizing agent)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density should allow for logarithmic growth over the assay period and must be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Addition: Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine inhibitor. Typically, a 7- to 10-point curve using a 3-fold or 4-fold dilution series is sufficient. Add the diluted inhibitor to the wells (in triplicate). Include "vehicle control" (e.g., DMSO) and "no cell" (medium only) wells.
-
Incubation: Incubate for 72 hours (or a duration relevant to your experimental question).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis:
-
Subtract the average absorbance of the "no cell" wells from all other readings.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism or R to calculate the IC50 value.
-
Section 3: Advanced Strategies to Mitigate Resistance
Understanding resistance mechanisms allows for the rational design of strategies to overcome them.
Q1: How can we design next-generation inhibitors to overcome gatekeeper mutations?
Once a specific gatekeeper mutation is identified, medicinal chemists can employ several strategies:
-
Structure-Based Design: Use the crystal structure of the mutated kinase to design new pyrazolo[3,4-d]pyrimidine analogs. The goal is to modify the inhibitor's structure to avoid the steric clash with the bulky gatekeeper residue while maintaining other key interactions.[9][10]
-
Exploiting Alternative Pockets: Design compounds that extend into different sub-pockets of the ATP-binding site, reducing reliance on the region blocked by the mutated gatekeeper.
-
Covalent Inhibition: If a suitable nucleophilic residue (like cysteine) is located near the ATP-binding site, a covalent inhibitor can be designed. These inhibitors form a permanent bond with the kinase, making them less susceptible to competitive resistance from ATP and less sensitive to mutations that merely weaken reversible binding.[1]
Q2: What are the principles of using combination therapy to fight resistance?
The rationale behind combination therapy is to target the cancer cell's vulnerabilities from multiple angles simultaneously, making it harder for resistance to emerge.[11]
-
Vertical Inhibition: Inhibit two different nodes in the same signaling pathway (e.g., an upstream receptor and a downstream kinase).
-
Horizontal Inhibition (Targeting Bypass Pathways): Combine your primary pyrazolo[3,4-d]pyrimidine inhibitor with an inhibitor of a known bypass pathway identified during your troubleshooting (e.g., co-administering an EGFR inhibitor with a MET inhibitor).
-
Inhibition of Efflux Pumps: As discussed, co-administering an ABC transporter inhibitor can restore the intracellular concentration of your primary drug.[7][8]
Caption: Combination therapy targeting a primary and a bypass pathway.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Pyrazolo[3,4-d]pyrimidines
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the optimization of pyrazolo[3,4-d]pyrimidine derivatives. This scaffold, a known isostere of adenine, is a cornerstone for designing potent kinase inhibitors but is frequently beset by suboptimal pharmacokinetic (PK) properties that can impede clinical translation.[1] The most prevalent challenge is poor aqueous solubility, which directly impacts bioavailability and complicates both in vitro assay design and in vivo administration.[2][3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental hurdles and offers validated protocols to systematically evaluate and improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of your compounds.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and challenges faced during the development of pyrazolo[3,4-d]pyrimidine-based compounds.
Q1: My pyrazolo[3,4-d]pyrimidine analog shows excellent potency in biochemical assays but fails in cell-based assays. What is the likely cause?
A1: A significant drop in activity between biochemical and cellular assays often points to poor physicochemical properties, primarily low aqueous solubility and/or poor membrane permeability.[2] While the compound may be potent against its isolated target, it may not be reaching it in a cellular context. Low solubility can lead to precipitation in aqueous cell culture media, effectively lowering the concentration of the compound available to the cells.[3] Poor permeability will prevent the compound from crossing the cell membrane to engage with intracellular targets.
Initial Troubleshooting Steps:
-
Assess Aqueous Solubility: Perform a kinetic or thermodynamic solubility assay. (See Protocol 1)
-
Predict or Measure Permeability: Use computational models (e.g., ClogP) for a preliminary assessment, followed by an in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5] (See Protocol 2)
-
Inspect for Precipitation: Visually inspect your cell culture wells under a microscope after adding the compound. Precipitate may be visible.
Q2: What are the primary strategies to improve the aqueous solubility of my lead compound?
A2: There are three main strategies, each with its own merits, that can be pursued either independently or in combination:
-
Chemical Modification (Prodrug Approach): This involves covalently attaching a polar, ionizable, or enzymatically cleavable moiety to the parent molecule.[2][4][6] The goal is to create a more soluble derivative that, once absorbed, regenerates the active parent drug in vivo. Carbamate-based linkers with N-methylpiperazine groups have been successfully used to enhance the solubility of pyrazolo[3,4-d]pyrimidines.[2]
-
Formulation Strategies: These methods improve the apparent solubility without altering the chemical structure of the active pharmaceutical ingredient (API).
-
Amorphous Solid Dispersions: Dispersing the drug in an inert, hydrophilic polymer matrix can prevent crystallization and enhance dissolution.[3][7]
-
Nanosystems: Encapsulating the compound in delivery vehicles like liposomes or albumin nanoparticles can overcome solubility issues and alter biodistribution.[8]
-
-
Salt Formation: If your compound has an ionizable center (e.g., a basic nitrogen), forming a salt with a pharmaceutically acceptable counter-ion can dramatically improve solubility.
Q3: My compound has acceptable solubility but is rapidly cleared in in vivo studies. What should I investigate?
A3: Rapid clearance is typically due to extensive metabolic breakdown. The primary site of drug metabolism is the liver, mediated by cytochrome P450 (CYP450) enzymes.
Troubleshooting Steps:
-
Assess Metabolic Stability: Use an in vitro human liver microsome (HLM) stability assay to determine the intrinsic clearance of your compound.[4][5] (See Protocol 3)
-
Metabolite Identification: If stability is low, perform metabolite identification studies using LC-MS/MS to pinpoint the "soft spots" on your molecule that are susceptible to metabolism. Common metabolic reactions include oxidation, hydroxylation, and N-dealkylation.
-
Structure-Metabolism Relationship (SMR): Once metabolic hotspots are identified, modify the chemical structure to block or reduce metabolism at those sites. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or introducing fluorine atoms on an aromatic ring can enhance metabolic stability.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro ADME assays and visual workflows to guide your experimental design.
Workflow for Improving Pharmacokinetic Properties
The following diagram outlines a systematic approach to identifying and addressing PK liabilities in pyrazolo[3,4-d]pyrimidine drug candidates.
Caption: A systematic workflow for identifying and mitigating PK issues.
Protocol 1: Kinetic Aqueous Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility.
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, and any resulting precipitate is removed by filtration. The concentration of the compound remaining in the filtrate is then quantified by UV-Vis spectroscopy or LC-MS.
Materials:
-
Test compound(s)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent plates
-
Plate reader or HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate. This results in a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to separate the soluble fraction from any precipitate.
-
Quantification:
-
UV-Vis: Transfer the filtrate to a UV-transparent plate. Measure the absorbance at the compound's λmax and quantify the concentration using a standard curve prepared in a 1% DMSO/PBS solution.
-
LC-MS: Dilute the filtrate appropriately and analyze using a calibrated LC-MS method.
-
-
Data Analysis: The measured concentration in the filtrate represents the kinetic solubility of the compound.
| Solubility Classification | Value (µM) | Implication |
| High | > 65 | Unlikely to be a limiting factor. |
| Moderate | 10 - 65 | May require formulation for in vivo studies. |
| Low | < 10 | A significant liability; requires optimization. |
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive membrane permeability.[4][5]
Principle: A 96-well filter plate with a porous filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor (top) compartment, and its appearance in the acceptor (bottom) compartment is measured over time.
Caption: Experimental workflow for the PAMPA assay.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Prepare Artificial Membrane: Coat the filter of a 96-well donor filter plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane). Allow the solvent to evaporate.
-
Prepare Donor Solution: Dissolve the test compound in PBS (pH 7.4) at a concentration of ~100 µM.
-
Start Assay: Add 200 µL of the donor solution to the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pₑ): The effective permeability is calculated using established equations that account for the surface area of the membrane and incubation time.
| Permeability Classification | Pₑ (10⁻⁶ cm/s) | Predicted Absorption |
| High | > 5 | High |
| Moderate | 1 - 5 | Moderate |
| Low | < 1 | Low |
Protocol 3: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of metabolism of a compound by liver enzymes.
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes. The reaction requires a cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS.
Procedure:
-
Prepare Reagents:
-
Test Compound: 1 µM in phosphate buffer.
-
Human Liver Microsomes (HLM): 0.5 mg/mL in phosphate buffer.
-
NADPH (Cofactor): 1 mM in phosphate buffer.
-
-
Incubation:
-
Pre-warm HLM and test compound solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.
-
Data Analysis:
-
Plot the natural log of the percent remaining compound vs. time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ).
-
| Metabolic Stability Classification | Half-life (t₁/₂) in HLM | Predicted In Vivo Clearance |
| High Stability | > 60 min | Low |
| Moderate Stability | 15 - 60 min | Moderate |
| Low Stability | < 15 min | High |
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological macromolecules.[1][2] Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases.[1][2][3] This inherent property has propelled the development of a multitude of analogs with therapeutic potential, ranging from oncology to inflammatory diseases.
This guide provides a comparative analysis of the efficacy of various pyrazolo[3,4-d]pyrimidine analogs, categorized by their primary molecular targets. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key evaluative assays.
I. Multi-Kinase Inhibitors: A Dominant Class in Oncology
A significant portion of research on pyrazolo[3,4-d]pyrimidine analogs has been directed towards the development of multi-kinase inhibitors for cancer therapy.[1][4] By simultaneously targeting several kinases involved in tumor growth, proliferation, and angiogenesis, these compounds can offer a more robust therapeutic effect and potentially overcome resistance mechanisms.
A. Targeting FLT3 and VEGFR2 in Acute Myeloid Leukemia (AML)
One notable area of success has been the development of analogs that potently inhibit both FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6] Mutations in FLT3 are common in AML and are associated with a poor prognosis, while VEGFR2 is a key mediator of angiogenesis.
A structure-activity relationship (SAR) study led to the discovery of compound 33 , a potent dual inhibitor.[5][6] The study demonstrated that a 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine core generally exhibited greater potency than the corresponding 4-anilino derivatives in both cell-based and zebrafish assays.[6] Compound 33 demonstrated complete tumor regression in an MV4-11 xenograft mouse model at a once-daily dose of 10 mg/kg for 18 days, without observable toxicity.[6]
Signaling Pathway: Inhibition of FLT3 and VEGFR2 Signaling
Caption: Inhibition of FLT3 and VEGFR2 by pyrazolo[3,4-d]pyrimidine analogs.
B. Polo-Like Kinase 4 (PLK4) Inhibition in Breast Cancer
PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. A series of pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer.[7] Compound 24j from this series exhibited a remarkable PLK4 IC50 of 0.2 nM and displayed significant antiproliferative activity against various breast cancer cell lines.[7]
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 33 | FLT3, VEGFR2 | N/A | MV4-11 | 0.005 |
| 24j | PLK4 | 0.2 | MCF-7 | 0.36 |
| 24j | PLK4 | 0.2 | BT474 | 1.35 |
| 24j | PLK4 | 0.2 | MDA-MB-231 | 2.88 |
Table 1: Efficacy of Selected Pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors
II. Dihydrofolate Reductase (DHFR) Inhibitors: A Chemotherapeutic Strategy
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine analogs have been engineered as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. By mimicking the structure of methotrexate (MTX), a classical antifolate agent, novel analogs have been synthesized with potent antitumor activity.[8]
Compound 7f , bearing an arginine amino acid conjugate, demonstrated significant DHFR inhibition and was particularly effective against the MCF-7 breast cancer cell line.[8] This compound was also shown to induce apoptosis and arrest the cell cycle in the S-phase.[8]
III. Other Therapeutic Targets
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to other enzyme families and cellular processes.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Several analogs have been identified as potent inhibitors of CDKs, such as CDK2, which are key regulators of the cell cycle.[9][10]
-
Src and Abl Tyrosine Kinase Inhibitors: The scaffold has been utilized to develop inhibitors of Src and Abl tyrosine kinases, which are implicated in various cancers.[4]
-
Phosphodiesterase (PDE) Inhibitors: Certain derivatives have shown activity as inhibitors of phosphodiesterases, enzymes that regulate intracellular signaling.[11]
-
Anti-inflammatory Agents: Some analogs have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) expression.[12]
IV. Experimental Protocols
The evaluation of the efficacy of these analogs relies on a suite of standardized in vitro and in vivo assays.
A. In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP at a concentration typically near the Km value.
-
Compound Dilution: Perform serial dilutions of the pyrazolo[3,4-d]pyrimidine analog to be tested.
-
Kinase Reaction: In a microplate, add the kinase, the test compound at various concentrations, and ATP. Allow for a short pre-incubation period.
-
Initiation: Initiate the kinase reaction by adding the substrate.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence for ADP-Glo™ Kinase Assay, fluorescence for Z'-LYTE™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cell Proliferation Assay (MTT or SRB Assay)
This assay assesses the cytotoxic or cytostatic effects of the analogs on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine analog and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent and measure the absorbance.
-
SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with sulforhodamine B (SRB) dye. Wash away the unbound dye and solubilize the bound dye. Measure the absorbance.[8]
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
V. Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors of various therapeutic targets. The analogs discussed in this guide highlight the chemical tractability of this core and its potential to address unmet medical needs, particularly in oncology. Future research will likely focus on further refining the selectivity of these compounds, exploring novel therapeutic applications, and advancing the most promising candidates into clinical trials.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 1H-Pyrazolo[3,4-d]pyrimidine Scaffolds as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of compounds based on the 1H-Pyrazolo[3,4-d]pyrimidine scaffold as kinase inhibitors. While we will focus on the validation process for derivatives of this core structure, it is important to note that specific experimental data for 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is not extensively available in the public domain. Therefore, this guide will use data from published derivatives to illustrate the potential of this chemical class and the rigorous methodologies required for its validation.
The 1H-Pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of adenine, the core component of ATP, which allows it to competitively bind to the ATP-binding site of a wide range of kinases.[1] This has led to the development of numerous derivatives targeting various protein kinases involved in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Abelson kinase (Abl).[2][3]
The Kinase Inhibitor Validation Funnel: A Step-by-Step Methodological Guide
The validation of a potential kinase inhibitor is a multi-step process that begins with broad, high-throughput biochemical assays and progressively moves towards more complex cell-based and in vivo models. This "funnel" approach is designed to efficiently identify potent and selective compounds while minimizing the investment in candidates that are likely to fail in later stages.
Diagram: The Kinase Inhibitor Validation Workflow
Caption: A typical workflow for the validation of a novel kinase inhibitor.
Phase 1: Foundational Biochemical Assays
The initial step is to determine if the compound directly interacts with and inhibits the kinase of interest in a purified, cell-free system. This provides a clean measure of the compound's potency without the complexities of a cellular environment.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
-
Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.[4]
-
Materials:
-
Recombinant human kinase (e.g., EGFR, Src).
-
Substrate peptide specific to the kinase.
-
ATP.
-
Kinase assay buffer.
-
Test compound (e.g., a 1H-Pyrazolo[3,4-d]pyrimidine derivative) serially diluted in DMSO.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Add 5 µL of kinase/substrate mix to each well of the 384-well plate.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescence reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control and plotted against the compound concentration. The IC50 value is determined using a non-linear regression curve fit.
Phase 2: Defining the Selectivity Profile
A critical aspect of a good kinase inhibitor is its selectivity.[5] Many kinases share a high degree of similarity in their ATP-binding pockets, which can lead to off-target effects.[6] Kinome-wide selectivity profiling is essential to identify these potential liabilities.
Methodology: Kinase Selectivity Profiling
This is typically performed as a service by specialized companies (e.g., Eurofins Discovery's KINOMEscan® or Reaction Biology's KinaseProfiler™).[7] These platforms screen the test compound against a large panel of kinases (often over 400) at a fixed concentration. The results are presented as a percentage of inhibition for each kinase, allowing for the identification of off-target activities. More selective compounds will inhibit a smaller number of kinases.
Phase 3: Validation in a Cellular Context
While biochemical assays are crucial, they do not always reflect a compound's activity in a living cell.[8] Cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Objective: To determine if the test compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular context.
-
Principle: If the kinase is inhibited, the phosphorylation of its direct substrates will decrease. This can be detected using phospho-specific antibodies.[9]
-
Materials:
-
A cancer cell line that overexpresses the target kinase (e.g., A549 cells for EGFR).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Primary antibodies (total protein and phospho-specific for a downstream target, e.g., total-EGFR and phospho-EGFR).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the phospho-protein band is normalized to the total protein band. A decrease in the normalized phospho-protein signal indicates target inhibition.
Signaling Pathway: Simplified EGFR Signaling
Caption: Inhibition of the EGFR signaling pathway by a pyrazolopyrimidine derivative.
Comparative Analysis: 1H-Pyrazolo[3,4-d]pyrimidine Derivatives vs. Standard Inhibitors
To put the potential of a new compound into perspective, it is essential to compare its performance against established inhibitors. The following table presents a hypothetical comparison based on published data for various pyrazolopyrimidine derivatives and well-known kinase inhibitors.
| Compound | Scaffold | Primary Target(s) | IC50 (Biochemical) | Cell Proliferation GI50 | Reference(s) |
| Hypothetical Derivative 12b | 1H-Pyrazolo[3,4-d]pyrimidine | EGFR | 0.016 µM | 8.21 µM (A549 cells) | [2][10] |
| Erlotinib | Quinazoline | EGFR | 0.002 µM | 0.1 µM (A549 cells) | [11] |
| Dasatinib | Aminopyrimidine | Bcr-Abl, Src | <1 nM (Bcr-Abl), 0.5 nM (Src) | Varies by cell line | [12][13] |
| Imatinib | Phenylamino-pyrimidine | Bcr-Abl | ~0.1 µM | Varies by cell line | [12][14] |
| Bosutinib | Quinoline | Src, Abl | 1.2 nM (Src), 1 nM (Abl) | Varies by cell line | [13] |
Note: The data for "Hypothetical Derivative 12b" is taken from a specific published derivative to illustrate the potential of the scaffold.[2][10] The performance of any new derivative must be experimentally determined.
Conclusion and Future Directions
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its versatility has been demonstrated through the creation of derivatives targeting a range of clinically relevant kinases.[3][15][16] A rigorous validation process, as outlined in this guide, is paramount to successfully identifying and characterizing new drug candidates. This process, from initial biochemical screens to detailed cellular and in vivo studies, ensures a thorough understanding of a compound's potency, selectivity, and therapeutic potential. Future research should focus on synthesizing and testing new derivatives of this scaffold, including the specific this compound, to fully explore its potential in targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationships of Pyrazolo[3,4-d]pyrimidines
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to endogenous purines, these compounds have been extensively investigated as inhibitors of a wide range of biological targets, leading to the development of novel therapeutics for various diseases, including cancer and inflammatory conditions.[1][2][3] This document will delve into the nuanced SAR of this scaffold against key enzyme families, compare the potency of various derivatives with supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[3,4-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. Its core structure is an isostere of adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[4][5] This inherent resemblance allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the active sites of numerous enzymes, particularly kinases, making them a fertile ground for the development of enzyme inhibitors.[6][7] The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis at Key Biological Targets
The therapeutic potential of pyrazolo[3,4-d]pyrimidines has been explored against a multitude of biological targets. This section will compare the SAR of this scaffold for several key enzyme families, supported by experimental data from peer-reviewed studies.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[7] The pyrazolo[3,4-d]pyrimidine core has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[4][6]
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Studies have shown that substitution patterns on the pyrazolo[3,4-d]pyrimidine ring are critical for CDK inhibitory activity. For instance, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were evaluated as CDK2 inhibitors.[8]
Key SAR Insights for CDK2 Inhibition:
-
Position 4: Anilino substitutions at the C4 position generally lead to better CDK2 inhibitory activity compared to benzylamino groups.[8] The presence of electron-withdrawing groups, such as a fluoro substituent on the aniline ring, can enhance potency. For example, compounds with a 3-fluoroaniline moiety at C4 showed comparable or superior activity to the known CDK inhibitors olomoucine and roscovitine.[8]
-
Position 1 (N1): Unsubstituted N1 derivatives generally exhibit higher potency for CDK2 inhibition than their N1-alkylated counterparts.[8]
Table 1: SAR of Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors
| Compound ID | N1-Substituent | C4-Substituent | C6-Substituent | CDK2 IC50 (µM) | Reference |
| 33a | H | 3-Fluoroaniline | H | Comparable to roscovitine | [8] |
| 33b | H | 3-Fluoroaniline | CH3 | Comparable to roscovitine | [8] |
| 32a | CH3 | 3-Fluoroaniline | H | Less potent than 33a/b | [8] |
| 32b | CH3 | 3-Fluoroaniline | CH3 | Less potent than 33a/b | [8] |
FLT3 and VEGFR2 are receptor tyrosine kinases implicated in the pathogenesis of acute myeloid leukemia (AML) and angiogenesis, respectively. A notable study optimized a hit compound, leading to the discovery of a potent multikinase inhibitor of both FLT3 and VEGFR2.[9][10]
Key SAR Insights for FLT3 and VEGFR2 Inhibition:
-
Linker between Core and Phenylurea: The nature of the linker at the C4 position significantly impacts activity. An ether linkage (-O-) was found to be superior to an amino linkage (-NH-) for dual FLT3 and VEGFR2 inhibition.[9][10]
-
Substituents on the Phenylurea Moiety: The substitution pattern on the terminal phenyl ring of the urea moiety is a critical determinant of potency. A 4-chloro-3-(trifluoromethyl)phenyl group was identified as an optimal substituent, leading to a compound with high potency and in vivo efficacy in an AML xenograft model.[9][10]
Table 2: SAR of Pyrazolo[3,4-d]pyrimidines as FLT3 and VEGFR2 Inhibitors
| Compound ID | C4-Linker | Terminal Phenylurea Substituent | FLT3 IC50 (nM) | VEGFR2 IC50 (nM) | MV4-11 Cell IC50 (nM) | Reference |
| 1 | -NH- | 3-Methoxyphenyl | >1000 | >1000 | 280 | [9][10] |
| 33 | -O- | 4-Chloro-3-(trifluoromethyl)phenyl | 2.5 | 1.8 | 1.9 | [9][10] |
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Their inhibition has therapeutic applications in a range of disorders, including neurodegenerative diseases.[11][12]
Key SAR Insights for PDE1 Inhibition:
A study on pyrazolo[3,4-d]pyrimidine derivatives as PDE1 inhibitors revealed several key structural requirements for high inhibitory activity:[11][12]
-
Pyrimidinone Ring: Planarity of the pyrimidinone ring is important for activity.[11]
-
N5-Position: An N-methyl group at the 5th position of the pyrazolo[3,4-d]pyrimidine core is crucial for interaction with the PDE1 enzyme.[11]
-
Fused Ring System: A cyclopentyl ring fused to the parent scaffold is necessary for potent PDE1 binding.[11]
-
C3-Position: A phenylamino substitution at the C3 position is critical for PDE1 inhibition.[11]
-
N2-Position: Substitution at the N2 position of the pyrazole moiety is more favorable for PDE1 inhibition compared to N1-substituted analogs. A para-substituted benzyl side chain at the N2-position can enhance the inhibitory profile.[11]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. This section provides exemplary methodologies for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
General Synthetic Routes
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through various routes, often starting from either a pyrazole or a pyrimidine precursor.[4][13]
A common and versatile method involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.[4]
Workflow for Synthesis from Pyrazole Precursors:
Caption: Synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-4-cyanopyrazoles.
Step-by-Step Protocol:
-
Starting Material: Begin with a suitably substituted 5-amino-4-cyanopyrazole.[4]
-
Ring Closure: React the 5-amino-4-cyanopyrazole with formamide under thermal conditions or using microwave-assisted organic synthesis (MAOS).[4] The use of microwave irradiation in the presence of solid acid catalysts like phosphotungstic acid can significantly reduce reaction times and improve yields.[4]
-
Purification: The resulting pyrazolo[3,4-d]pyrimidine can be purified using standard techniques such as recrystallization or column chromatography.
Alternatively, the pyrazole ring can be constructed onto a pyrimidine scaffold.
Step-by-Step Protocol:
-
Starting Material: A suitably substituted pyrimidine, such as a 4-chloro-5-cyanopyrimidine, can be used as the starting material.[7]
-
Reaction with Hydrazine: Reaction with hydrazine or a substituted hydrazine will lead to the formation of the pyrazole ring, yielding the pyrazolo[3,4-d]pyrimidine core.[7]
-
Further Functionalization: The resulting scaffold can then be further functionalized at various positions to generate a library of derivatives.
Biological Evaluation: In Vitro Kinase Inhibition Assay
A crucial step in SAR studies is the quantitative determination of the inhibitory activity of the synthesized compounds against their biological target.
Workflow for a Typical In Vitro Kinase Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate well, combine the recombinant target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test pyrazolo[3,4-d]pyrimidine derivative at various concentrations. Include appropriate controls (e.g., no inhibitor, reference inhibitor).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Quantify the kinase activity at each compound concentration relative to the control.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Key SAR Findings Visualized
Visual representations can effectively summarize complex SAR data. The following diagrams illustrate the key structural modifications and their impact on the biological activity of the pyrazolo[3,4-d]pyrimidine scaffold.
General SAR of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors:
Caption: Key positions for modification on the pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibition.
Note: The image placeholder in the DOT script should be replaced with an actual image of the pyrazolo[3,4-d]pyrimidine core structure for proper visualization.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a variety of therapeutic targets. The extensive SAR studies have provided a deep understanding of the structural requirements for activity against different enzyme families. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the exploration of novel biological targets for this versatile heterocyclic system. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and improved pyrazolo[3,4-d]pyrimidine-based drug candidates.
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis: The Emergence of 1H-Pyrazolo[3,4-d]pyrimidine Scaffolds as Novel EGFR Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing processes like proliferation, differentiation, and survival.[1][2] Its dysregulation, through overexpression or mutation, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4] This has made EGFR a prime target for therapeutic intervention. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment for certain patient populations, marking a significant step in the era of personalized medicine.
The landscape of EGFR TKIs has evolved through distinct generations, each designed to address the limitations of its predecessors—primarily acquired resistance. First-generation inhibitors like Gefitinib and Erlotinib are reversible ATP-competitive agents.[5][6][7] Second-generation drugs, such as Afatinib, offer broader and more durable inhibition through irreversible covalent binding.[8][9] The third generation, exemplified by Osimertinib, was engineered to selectively target both the initial sensitizing mutations and the common T790M resistance mutation, while sparing wild-type (WT) EGFR to improve the therapeutic window.[10][11]
Despite these advances, the challenge of acquired resistance remains, necessitating a continued search for novel chemical scaffolds that can offer potent and selective inhibition. Among the promising new classes is the 1H-Pyrazolo[3,4-d]pyrimidine core structure.[12] This guide provides an in-depth comparison of this emerging scaffold against established EGFR inhibitors, supported by a review of experimental data and detailed protocols for evaluating inhibitor efficacy.
The EGFR Signaling Pathway: A Critical Therapeutic Target
EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[13] This triggers autophosphorylation and the initiation of multiple downstream signaling cascades crucial for cell growth and survival, most notably:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives gene transcription and cell proliferation.[14]
-
The PI3K-AKT-mTOR Pathway: A major regulator of cell survival, metabolism, and anti-apoptotic signals.[3]
In cancer, mutations in the EGFR kinase domain can lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor growth. EGFR-TKIs are designed to compete with ATP at the kinase domain's binding site, thereby blocking these downstream signals.[15][16]
Caption: EGFR signaling pathways and the point of TKI intervention.
A Generational Overview of Established EGFR Inhibitors
The clinical utility of EGFR inhibitors is defined by their mechanism of action, selectivity, and ability to overcome resistance.
| Generation | Representative Drugs | Mechanism of Action | Key Characteristics |
| First | Gefitinib, Erlotinib | Reversible, ATP-Competitive | Effective against common sensitizing mutations (Exon 19 deletions, L858R). Resistance often develops via the T790M "gatekeeper" mutation.[5][6][7][17] |
| Second | Afatinib, Dacomitinib | Irreversible, Covalent (Pan-ErbB) | Forms a covalent bond with Cys797. Broader inhibition of ErbB family members (EGFR, HER2, HER4).[8][18][19] Can overcome some resistance but is less effective against T790M.[9] |
| Third | Osimertinib | Irreversible, Covalent (Mutant-Selective) | Designed to potently inhibit both sensitizing mutations and the T790M resistance mutation while having significantly lower activity against WT-EGFR, reducing off-target toxicities.[10][11][20][21] |
The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Novel Challenger
The 1H-Pyrazolo[3,4-d]pyrimidine core is emerging as a robust scaffold for designing novel kinase inhibitors. Its structure serves as a "hinge-binding" motif, crucial for anchoring within the ATP-binding pocket of EGFR. Recent research has focused on synthesizing and evaluating derivatives of this scaffold to optimize their potency and selectivity.[12][22][23]
Studies have demonstrated that specific derivatives of this class exhibit potent anti-proliferative activity against various cancer cell lines and direct inhibitory activity against both wild-type and mutant EGFR kinases.[22][24][25] This suggests that the scaffold is not only a viable starting point but can be chemically modified to target clinically relevant, drug-resistant forms of EGFR.
Performance Comparison: Efficacy Against Wild-Type and Mutant EGFR
The ultimate goal of next-generation inhibitors is to achieve high potency against cancer-driving mutations while sparing the wild-type receptor to minimize side effects. The data below, synthesized from published studies, compares a promising 1H-Pyrazolo[3,4-d]pyrimidine derivative (referred to as Compound 12b in the source literature) with established first- and third-generation inhibitors.[22][24]
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ (µM) | Mechanism |
| Gefitinib | EGFRWT | 0.0182 [26] | Reversible |
| EGFRT790M | 0.3682 [26] | Reversible | |
| Osimertinib | EGFRWT | 0.0578 [26] | Irreversible |
| EGFRT790M | 0.0085 [26] | Irreversible | |
| Pyrazolopyrimidine 12b | EGFRWT | 0.016 [22][24] | N/A |
| EGFRT790M | 0.236 [22][24] | N/A |
Data presented is for comparative purposes, collated from separate studies. Direct head-to-head experimental values may vary.
Interpretation: The pyrazolopyrimidine derivative 12b shows remarkable potency against wild-type EGFR, comparable to the first-generation inhibitor Gefitinib.[22][24] It also demonstrates significant activity against the T790M resistance mutant. While not as potent against T790M as the specifically designed third-generation inhibitor Osimertinib, its dual activity highlights the scaffold's potential. Further chemical modifications could enhance its selectivity for the mutant form.
Table 2: Comparative Anti-proliferative Activity in A549 NSCLC Cell Line (IC₅₀)
| Compound | Cell Line (EGFR Status) | IC₅₀ (µM) |
| Pyrazolopyrimidine 12b | A549 (WT) | 8.21 [22][24] |
| Gefitinib | A549 (WT) | >10 (Typical) |
| Osimertinib | A549 (WT) | ~3.8 (Typical) |
Cellular IC₅₀ values can vary based on experimental conditions. Values for established drugs are representative ranges found in literature.
Interpretation: In a cellular context, the pyrazolopyrimidine derivative 12b demonstrates potent anti-proliferative effects on the A549 lung cancer cell line, which expresses wild-type EGFR.[22][24] This indicates that the compound effectively engages its target within the complex cellular environment to halt cell growth.
Experimental Protocols for Evaluating EGFR Inhibitors
To ensure scientific rigor and reproducibility, the evaluation of novel inhibitors must follow validated, self-verifying protocols. The following sections detail the standard methodologies used to generate the comparative data discussed above.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Causality: The principle is to quantify the reduction in kinase activity (ATP consumption) in the presence of the inhibitor. An IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: In a 384-well plate, add the purified recombinant EGFR kinase (either WT or mutant) to a buffer solution.
-
Inhibitor Addition: Add the test compounds (e.g., 1H-Pyrazolo[3,4-d]pyrimidine derivatives) across a range of concentrations (e.g., 10-point serial dilution). Include controls for no inhibitor (100% activity) and no kinase (0% activity).
-
Reaction Initiation: Add a solution containing the kinase substrate (a poly-Glu-Tyr peptide) and ATP to start the reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature.
-
Signal Generation: Stop the reaction by adding a reagent that simultaneously halts kinase activity and measures the amount of ADP produced (which is proportional to kinase activity). Luminescent-based assays like ADP-Glo™ are commonly used.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Anti-proliferative Assay (MTT/Resazurin)
This assay assesses the effect of an inhibitor on the viability and growth of cancer cell lines.
Causality: The assay measures the metabolic activity of the cell population. Viable, proliferating cells have higher metabolic activity. A reduction in the metabolic signal is a proxy for either cytostatic (growth inhibition) or cytotoxic (cell death) effects of the compound.[27][28][29]
Caption: Workflow for a cell viability and proliferation assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549 for WT-EGFR, H1975 for L858R/T790M) into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the test inhibitor at various concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Measurement: Add a metabolic indicator dye such as MTT (which is converted to a purple formazan product by mitochondrial dehydrogenases) or Resazurin (which is converted to the fluorescent resorufin). Incubate for 2-4 hours.
-
Signal Quantification: If using MTT, add a solvent (like DMSO) to dissolve the formazan crystals. Read the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described previously.
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
This biochemical technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of EGFR.
Causality: A successful EGFR inhibitor will block the autophosphorylation of the receptor, even in the presence of its stimulating ligand (EGF). This protocol visualizes that inhibition. The ratio of phosphorylated EGFR (p-EGFR) to total EGFR protein provides a normalized, self-validating measure of the inhibitor's effect.[30][31][32]
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibition and Stimulation: Pre-incubate the cells with the EGFR inhibitor for 1-2 hours. Then, stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce maximal EGFR phosphorylation.
-
Protein Extraction: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate equal amounts of protein lysate by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing (Self-Validation): Strip the antibodies from the membrane and re-probe with an antibody for total EGFR. This is a critical loading control to confirm that any decrease in the p-EGFR signal is due to inhibition, not a decrease in the total amount of EGFR protein.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-EGFR to total EGFR for each condition to determine the extent of inhibition.
Conclusion and Future Outlook
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising avenue for the development of next-generation EGFR inhibitors. Early data indicates that derivatives from this class can achieve potent inhibition of both wild-type and clinically relevant mutant forms of EGFR. Its performance, particularly the nanomolar potency demonstrated by compounds like derivative 12b, positions it as a strong competitor to established inhibitor classes.
The path forward requires a systematic and rigorous evaluation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for increased potency and, critically, enhanced selectivity towards mutant EGFR over wild-type.
-
Overcoming Resistance: Evaluating lead compounds against a broader panel of resistance mutations beyond T790M.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure drug-like characteristics.
-
In Vivo Efficacy: Progressing the most promising compounds into preclinical animal models to validate their anti-tumor activity in a physiological setting.
By leveraging the robust experimental framework detailed in this guide, researchers can effectively characterize novel 1H-Pyrazolo[3,4-d]pyrimidine derivatives and accelerate the development of more effective and durable therapies for EGFR-driven cancers.
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Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Correlation of Pyrazolo[3,4-d]pyrimidine Activity
Introduction: The Promise and Challenge of a Privileged Scaffold
In the landscape of modern oncology, the pyrazolo[3,4-d]pyrimidine core has earned its status as a "privileged scaffold."[1][2] Its intrinsic structural similarity to adenine, the purine base of adenosine triphosphate (ATP), makes it an ideal starting point for the design of potent kinase inhibitors.[1][3] Kinases are the master regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed to target a wide array of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[3][4][5]
However, the journey from a potent compound in a test tube (in vitro) to an effective drug in a living organism (in vivo) is fraught with challenges. A strong in vitro-in vivo correlation (IVIVC) is the holy grail of preclinical drug development, yet it is often elusive. This guide provides an in-depth comparison of the in vitro and in vivo performance of select pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will dissect the experimental methodologies, analyze the data, and explore the critical factors that govern the successful translation of laboratory findings into tangible therapeutic potential.
The Mechanism: Why Pyrazolo[3,4-d]pyrimidines Excel as Kinase Inhibitors
The efficacy of this scaffold lies in its function as an ATP bioisostere.[1][3] The fused pyrazole and pyrimidine rings mimic the adenine ring of ATP, allowing these molecules to fit neatly into the ATP-binding pocket of a kinase's active site. By competitively occupying this site, they block the phosphorylation of downstream substrate proteins, thereby interrupting the oncogenic signaling cascade. The versatility of the scaffold allows medicinal chemists to modify substituents at various positions, fine-tuning the molecule's selectivity and potency for specific kinase targets.
Caption: Competitive ATP binding mechanism of pyrazolo[3,4-d]pyrimidine inhibitors.
In Vitro Evaluation: Establishing Potency and Mechanism
The initial screening and characterization of new chemical entities occur in vitro. These assays are designed to answer two fundamental questions: "How potent is the compound against its intended target?" and "How does it affect cancer cells?"
Methodology 1: Enzymatic Assays for Direct Target Inhibition
The most direct measure of a compound's potency is its ability to inhibit its purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Protocol: A Representative Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., VEGFR-2, EGFR-TK), a suitable substrate peptide, and ATP.[6][7]
-
Compound Dilution: Create a serial dilution of the test pyrazolo[3,4-d]pyrimidine compound in DMSO and add it to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase/substrate/ATP mixture to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a luciferase-based ATP detection reagent. This reagent measures the amount of ATP remaining in the well. Kinase activity consumes ATP, so higher inhibition results in a stronger luminescent signal.[5]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Methodology 2: Cell-Based Assays for Cellular Effects
While enzymatic assays confirm target engagement, cell-based assays determine if this inhibition translates into a desired biological effect, such as killing cancer cells. The half-maximal growth inhibition (GI50) is a common metric.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine compound and incubate for a set period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution at ~570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 value from the dose-response curve.
Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.[6][8]
-
Cell Harvesting: Collect both adherent and floating cells and wash with a binding buffer.
-
Staining: Resuspend cells in a solution containing Annexin V-FITC (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic/necrotic cells).[9]
-
Analysis: Analyze the stained cells using a flow cytometer. The resulting dot plot will distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations. An effective compound will show a significant increase in the apoptotic populations compared to the untreated control.[6][7][8]
Case Studies: In Vitro Performance
Let's examine the in vitro data for several pyrazolo[3,4-d]pyrimidine derivatives reported in the literature.
| Compound ID | Target Kinase(s) | Enzymatic IC50 (µM) | Cell Line | Cell-Based GI50/IC50 (µM) | Reference |
| Compound 33 | FLT3, VEGFR2 | FLT3: <0.001, VEGFR2: 0.002 | MV4-11 (AML) | 0.001 | [10][11] |
| Compound 16 | EGFR-TK | 0.034 | MDA-MB-468 (Breast) | Not specified, but potent | [6] |
| Compound 10k | VEGFR-2, Tubulin | VEGFR-2: 0.063 | HT-29 (Colon) | 0.03 | [12] |
| Compound 7f | DHFR | 0.31 | MCF-7 (Breast) | 0.04 | [13] |
In Vivo Evaluation: The Whole-System Test
A compound that excels in vitro must then prove its worth in a complex biological system. In vivo studies, typically using mouse models, are essential for evaluating a drug's efficacy, pharmacokinetics (how the body affects the drug), and potential toxicity.
Methodology: Human Tumor Xenograft Models
The most common preclinical model for cancer involves implanting human cancer cells into immunocompromised mice.
Protocol: A Standard Xenograft Efficacy Study
-
Animal Acclimation: House immunocompromised mice (e.g., nude or SCID mice) in a sterile environment for at least one week to acclimate.
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million MV4-11 cells) into the flank of each mouse.[10][11]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into control (vehicle) and treatment groups. Administer the pyrazolo[3,4-d]pyrimidine compound via a clinically relevant route (e.g., oral gavage) on a set schedule (e.g., once daily).[10][11][14]
-
Monitoring: Measure tumor volume (typically with calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage. For some studies, tumor tissue is collected for pharmacodynamic analysis (e.g., Western blotting) to confirm target inhibition in vivo.[10][11]
Case Study: In Vivo Performance
Let's look at the in vivo data for Compound 33, whose in vitro profile was exceptionally potent.
| Compound ID | Mouse Model | Dosing Regimen | Outcome | Reference |
| Compound 33 | MV4-11 Xenograft | 10 mg/kg, once daily (oral) for 18 days | Complete tumor regression with no obvious toxicity | [10][11] |
| Compound 10k | HT-29 Xenograft | Not specified | Inhibited tumor growth | [12] |
Bridging the Gap: Analyzing the In Vitro-In Vivo Correlation
The ultimate goal is for the potency observed in vitro to translate into efficacy in vivo.
Caption: Key factors governing the in vitro-in vivo correlation (IVIVC).
Analysis of Correlation: A Success Story
Compound 33 represents a near-perfect example of a strong IVIVC.[10][11]
-
In Vitro Potency: It demonstrated sub-nanomolar inhibition of its target kinase, FLT3, and single-digit nanomolar growth inhibition of the FLT3-driven MV4-11 cell line.
-
In Vivo Efficacy: This exceptional in vitro potency translated directly to profound in vivo efficacy, where a low dose of 10 mg/kg led to the complete eradication of established MV4-11 tumors in mice.[10][11]
This successful translation was further validated by pharmacodynamic studies, where Western blot analysis of tumor tissue from treated mice confirmed the inhibition of FLT3 signaling pathways.[10][11]
Factors That Can Disrupt the Correlation
The path from in vitro to in vivo is not always so clear. Many highly potent in vitro compounds fail in animal models due to:
-
Poor Pharmacokinetics (ADME): The compound must be Absorbed, Distributed to the tumor, Metabolized at an appropriate rate, and Excreted. Pyrazolo[3,4-d]pyrimidines, in particular, can suffer from poor aqueous solubility, which severely limits their bioavailability.[15] This can prevent a sufficient concentration of the drug from ever reaching the tumor. Researchers sometimes overcome this by using advanced formulation strategies, such as encapsulating the compounds in liposomes or nanoparticles to improve their PK properties.[15][16]
-
Lack of Target Engagement: A compound might not effectively engage its target in the complex tumor microenvironment due to issues like high plasma protein binding or inability to penetrate the tumor tissue.
-
Off-Target Toxicity: A compound may inhibit its intended target but also hit other essential kinases, leading to toxicity that prevents the administration of an effective dose. The fact that Compound 33 was well-tolerated was crucial to its success.[10][11]
Conclusion and Outlook
The pyrazolo[3,4-d]pyrimidine scaffold is a powerful and versatile platform for the development of targeted anticancer agents. As demonstrated by compounds like Compound 33, exceptional in vitro potency against a key oncogenic driver can translate into dramatic in vivo efficacy when the compound also possesses favorable drug-like properties.[10][11]
This guide underscores a critical principle in drug discovery: in vitro potency is a necessary, but not sufficient, condition for success. A robust IVIVC is achieved only when potency is coupled with optimized pharmacokinetics and an acceptable safety profile. The future of pyrazolo[3,4-d]pyrimidine development will rely on a multi-parameter optimization approach, where ADME and toxicity properties are considered in parallel with potency from the very beginning of the design-synthesis-testing cycle. This integrated strategy is paramount to bridging the gap between a promising molecule on the bench and a life-saving medicine at the bedside.
References
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- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Benchmarking 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid Derivatives Against Known Kinase Inhibitors: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is perpetual. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in this pursuit. Its structural resemblance to the purine core of ATP makes it an ideal bioisostere, enabling compounds derived from it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] This guide provides a framework for benchmarking novel derivatives of 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid against established kinase inhibitors, offering a roadmap for researchers in drug development.
Recent studies have demonstrated that derivatives of the 1H-pyrazolo[3,4-d]pyrimidine core exhibit potent inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Abl, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] For the purpose of this guide, we will focus on a comparative analysis against well-established drugs targeting these pathways: Erlotinib and Osimertinib for EGFR, Dasatinib as a dual Src/Abl inhibitor, and Sunitinib for VEGFR-2.
The Scientific Rationale: Why the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold?
The core principle behind using the 1H-pyrazolo[3,4-d]pyrimidine scaffold lies in its ability to mimic adenine, the nitrogenous base in ATP.[1] This allows for the design of ATP-competitive inhibitors. The carboxylic acid moiety at the 4-position of this compound provides a versatile chemical handle for synthetic chemists to introduce various side chains.[1] These modifications are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties. By strategically designing these derivatives, researchers aim to achieve superior therapeutic profiles compared to existing treatments. For instance, novel derivatives have been designed to overcome resistance mutations in EGFR, a significant clinical challenge with earlier-generation inhibitors.[5][6]
Comparative Experimental Workflow
A rigorous head-to-head comparison requires a multi-faceted experimental approach, progressing from initial biochemical validation to cellular activity and target engagement. The following sections detail the key assays and their underlying principles.
Caption: A streamlined workflow for the comprehensive evaluation of novel kinase inhibitors.
Part 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of the novel compounds on their target kinases in a cell-free system. This provides a clean measure of potency (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7]
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase being tested.
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., 1H-pyrazolo[3,4-d]pyrimidine derivative) and the reference drug (e.g., Erlotinib).
-
Prepare a solution of the kinase-specific substrate and ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted test compounds and reference drug to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and trigger a luciferase-based reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to different kinases, and non-radioactive format.[7] Using a cell-free system isolates the interaction between the compound and the kinase, providing a direct measure of biochemical potency.
Part 2: Cellular Activity and Target Engagement
While biochemical assays are crucial, they do not guarantee efficacy in a cellular environment. Cellular assays are essential to assess a compound's ability to cross the cell membrane, engage its target in the complex intracellular milieu, and exert a biological effect.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
-
Cell Culture and Seeding:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR).
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[10]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Trustworthiness of the Protocol: The MTT assay is a well-established and widely used method for assessing cytotoxicity.[8][11][12] Including both a positive control (known drug) and a negative control (vehicle) ensures the validity of the results.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay provides direct evidence of compound binding to the target protein within intact, live cells.[13][14]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Culture the transfected cells to allow for expression of the fusion protein.
-
-
Assay Procedure:
-
Harvest and resuspend the cells in the assay medium.
-
Add the NanoBRET™ tracer, a fluorescent ligand that binds to the target kinase, to the cell suspension.
-
Dispense the cell-tracer mix into a multi-well plate.
-
Add serial dilutions of the test and reference compounds.
-
Incubate the plate to allow the compounds to compete with the tracer for binding to the target.
-
-
Data Acquisition and Analysis:
-
Measure both the NanoLuc® donor emission and the tracer acceptor emission.
-
Calculate the NanoBRET™ ratio. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Plot the NanoBRET™ ratio against the compound concentration to determine the cellular IC50, reflecting target engagement.
-
Authoritative Grounding: The NanoBRET™ technology is a powerful tool for quantifying compound affinity and residence time at the target protein in a physiological context, providing a crucial link between biochemical potency and cellular efficacy.[14]
Data Presentation: A Comparative Summary
All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) | Target Engagement IC50 (nM) |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivative 1 | EGFR | Value | Value | Value |
| Erlotinib | EGFR | Value | Value | Value |
| Osimertinib | EGFR | Value | Value | Value |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivative 2 | Src/Abl | Value | Value | Value |
| Dasatinib | Src/Abl | Value | Value | Value |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivative 3 | VEGFR-2 | Value | Value | Value |
| Sunitinib | VEGFR-2 | Value | Value | Value |
Visualizing the Signaling Pathway
Understanding the context in which these inhibitors function is critical. The following diagram illustrates a simplified EGFR signaling pathway, a common target for 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.
Conclusion
This guide outlines a systematic approach to benchmarking novel this compound derivatives against established kinase inhibitors. By integrating biochemical, cellular, and target engagement assays, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions for further preclinical and clinical development. The inherent versatility of the pyrazolopyrimidine scaffold, combined with rigorous comparative analysis, holds significant promise for the discovery of next-generation cancer therapeutics.
References
- 1. This compound|CAS 1095822-28-8 [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Assessing the Selectivity of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of kinase inhibitors. Its structural resemblance to adenine facilitates its entry into the ATP-binding pocket of a wide array of protein kinases, making it a fertile ground for the development of targeted therapeutics. However, this inherent versatility also presents a significant challenge: ensuring selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a comprehensive framework for assessing the selectivity profile of a representative member of this class, 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, offering a robust, self-validating experimental strategy for researchers in drug development.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites.[2] Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit several others. A highly selective inhibitor, in contrast, preferentially binds to its intended target, minimizing the potential for off-target effects and associated adverse events.[3] For the pyrazolo[3,4-d]pyrimidine class, which has yielded both highly selective and multi-targeted inhibitors, a thorough understanding of the selectivity profile is paramount for advancing a compound through the preclinical pipeline.[4]
Experimental Design: A Multi-tiered Approach to Selectivity Profiling
This guide proposes a tiered approach to comprehensively evaluate the selectivity of this compound. The strategy begins with a broad primary screen to identify potential targets, followed by more focused secondary assays to confirm and quantify these interactions. A final, crucial step involves verifying target engagement within a cellular context.
Caption: A three-tiered workflow for assessing inhibitor selectivity.
Tier 1: Broad Spectrum Primary Screening
The initial step is to cast a wide net to identify the potential kinase targets of this compound. This is best achieved by screening the compound at a single, relatively high concentration against a broad panel of recombinant kinases.
Experimental Protocol: Primary Kinase Panel Screen
-
Kinase Panel Selection: Employ a commercially available kinase panel that represents a diverse cross-section of the human kinome. Panels of 96 or more kinases are recommended for initial screening.
-
Compound Concentration: Screen the test compound at a final concentration of 1 µM. This concentration is typically sufficient to identify physiologically relevant interactions.
-
Assay Format: The ADP-Glo™ Kinase Assay is a robust and high-throughput method suitable for primary screening.[5][6] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[7]
-
Controls:
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >50% inhibition at 1 µM.
Addressing a Key Off-Target: Xanthine Oxidase
Given that the pyrazolo[3,4-d]pyrimidine scaffold is also found in the well-known xanthine oxidase inhibitor, allopurinol, it is crucial to assess for this off-target activity.[10]
Experimental Protocol: Xanthine Oxidase Inhibition Assay
-
Assay Principle: Monitor the oxidation of xanthine to uric acid by xanthine oxidase by measuring the increase in absorbance at 293 nm.[11]
-
Test Compound: this compound at a concentration of 10 µM.
-
Controls:
-
Negative Control: DMSO.
-
Positive Control: Allopurinol at 10 µM.[12]
-
-
Data Analysis: Calculate the percentage of inhibition compared to the DMSO control.
Tier 2: IC50 Determination for Confirmed Hits
Following the primary screen, the next step is to quantify the potency of the test compound against the identified "hits." This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
-
Kinases: Select the kinases that were identified as hits in the primary screen.
-
Compound Titration: Prepare a serial dilution of the test compound, typically from 10 µM down to the low nanomolar range.
-
Assay Procedure: Perform the ADP-Glo™ Kinase Assay as described previously, but with the range of inhibitor concentrations.[13]
-
Control Compounds:
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Selectivity Data (Hypothetical)
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| This compound | Src | 50 | Selective |
| Lck | 250 | ||
| EGFR | >10,000 | ||
| BRAF | >10,000 | ||
| Xanthine Oxidase | 5,000 | ||
| Dasatinib | Src | 1 | Multi-targeted |
| Lck | 2 | ||
| Abl | 0.5 | ||
| c-KIT | 5 | ||
| Staurosporine | Src | 3 | Non-selective |
| PKC | 2 | ||
| PKA | 7 | ||
| CAMKII | 20 | ||
| Allopurinol | Xanthine Oxidase | 7,400[19] | XO Selective |
| Kinases | >100,000 |
This table presents hypothetical data for illustrative purposes.
Tier 3: Verifying Target Engagement in a Cellular Environment
Biochemical assays with recombinant enzymes are essential for initial characterization, but they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.[22]
Caption: The general workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Line Selection: Choose a cell line that expresses the target kinase of interest (e.g., a cancer cell line known to be dependent on Src signaling).
-
Compound Treatment: Treat the cells with the test compound at a concentration at least 10-fold above its biochemical IC50. Include a DMSO-treated control.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]
Conclusion
The assessment of selectivity is a critical, data-driven process in the development of kinase inhibitors. The multi-tiered approach outlined in this guide, progressing from broad screening to quantitative potency determination and finally to cellular target validation, provides a robust and logical framework for characterizing the selectivity profile of this compound. By employing a combination of biochemical and cell-based assays and including appropriate positive and negative controls, researchers can gain a comprehensive understanding of a compound's on- and off-target activities, enabling informed decisions for the advancement of promising new therapeutic agents.
References
- 1. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. eastport.cz [eastport.cz]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 18. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 19. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, prized for its structural similarity to endogenous purines. This structural mimicry allows compounds based on this scaffold to act as potent inhibitors of various kinases, making them a focal point in the discovery of novel therapeutics for a range of diseases, most notably cancer.[1] The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, enabling derivatives to function as ATP mimetics that can interact with the kinase domains of numerous enzymes.[1]
This guide provides an in-depth, technical comparison of experimental protocols for the synthesis and analysis of a key derivative, 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid . Moving beyond a simple recitation of steps, this document delves into the "why" behind experimental choices, offering insights grounded in years of laboratory experience to enhance the reproducibility and reliability of your results. Every protocol herein is designed as a self-validating system, with an emphasis on the critical parameters that govern success.
I. The Synthetic Pathway: A Reproducible Protocol
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a synthesis of established methods for analogous compounds, optimized for reproducibility.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
Step 2: Synthesis of 1,5-dihydro-4H-Pyrazolo[3,4-d]pyrimidin-4-one
-
A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (excess) is heated to 180-190 °C for 8-10 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Wash the solid with water and then with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Step 3: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
A mixture of 1,5-dihydro-4H-Pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess) is refluxed for 6-8 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.
Step 4: Synthesis of this compound
-
To a solution of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as DMSO, add sodium cyanide (NaCN, 1.1 equivalents).
-
The reaction mixture is heated to 100-120 °C for 12-16 hours.
-
After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The intermediate 4-cyano-1H-pyrazolo[3,4-d]pyrimidine can be isolated and purified at this stage.
-
The crude or purified cyano intermediate is then subjected to hydrolysis. This can be achieved by refluxing in a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) until the reaction is complete (monitored by TLC).
-
If acidic hydrolysis is used, the product may precipitate upon cooling. If basic hydrolysis is used, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The final product, this compound, is collected by filtration, washed with water, and dried.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). If necessary, column chromatography on silica gel can be employed.
-
Characterization: The structure and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Elemental Analysis: To confirm the elemental composition of the final product.
-
II. Comparative Analysis: Alternative Synthetic Routes
While the above protocol is robust, alternative synthetic strategies exist. A common alternative involves the direct cyclization of a pyrazole precursor already containing a carboxylic acid or a precursor functional group.
Alternative Route: Cyclization of a Pyrazole-4-carboxamide
Caption: Alternative synthetic route via a carboxamide intermediate.
| Feature | Protocol 1 (via Chlorination) | Protocol 2 (via Carboxamide) | Rationale for Preference |
| Starting Materials | Readily available | Requires an additional amidation step | Protocol 1 uses more direct commercial starting materials. |
| Reagents | Uses POCl₃ and NaCN (toxic) | Uses less hazardous reagents | Protocol 2 is preferable from a safety standpoint. |
| Reaction Conditions | High temperatures and some moisture-sensitive steps | Milder conditions for cyclization | Protocol 2 offers potentially better control and scalability. |
| Yield & Purity | Generally good yields, but purification from phosphorus byproducts can be challenging. | Can also provide good yields, and purification is often more straightforward. | Protocol 2 may offer advantages in terms of ease of purification. |
| Reproducibility | Highly dependent on the quality of POCl₃ and rigorous exclusion of moisture. | Less sensitive to atmospheric moisture. | Protocol 2 may be inherently more reproducible for less experienced chemists. |
III. Performance in Biological Assays: The Importance of the Core Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key feature in numerous biologically active compounds. The carboxylic acid moiety at the 4-position of the title compound serves as a versatile handle for further chemical modifications to develop potent and selective inhibitors. Below is a comparative table of various pyrazolo[3,4-d]pyrimidine derivatives and their reported biological activities.
| Compound Derivative | Target | Biological Activity (IC₅₀) | Reference |
| Phenylpyrazolo[3,4-d]pyrimidine analog | EGFRWT, EGFRT790M, VGFR2, Top-II | 0.3 - 24 µM | [2] |
| 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines | CDK2 | Comparable to olomoucine and roscovitine | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative 24j | PLK4 | 0.2 nM | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative ZMF-10 | PAK1 | 174 nM | [5] |
This data underscores the importance of the 1H-pyrazolo[3,4-d]pyrimidine core in generating compounds with potent biological activity against a range of important drug targets. The carboxylic acid derivative that is the subject of this guide is a critical starting material for accessing such potent molecules.
IV. Ensuring Reproducibility: A Commitment to Scientific Integrity
The reproducibility of experimental results is the bedrock of scientific progress. In organic synthesis, variability can arise from numerous sources. Adherence to Good Laboratory Practices (GLP) is essential to minimize these variables and ensure that your results are reliable and can be replicated by others.[6][7]
Key Factors Influencing Reproducibility
Caption: Critical factors for ensuring the reproducibility of the synthesis.
-
Reagent Quality and Stoichiometry: The purity of starting materials and reagents is paramount. Use reagents from reputable suppliers and, if necessary, purify them before use. Accurate measurement of reagent quantities is critical.
-
Solvent Purity and Water Content: The presence of impurities, particularly water, in solvents can significantly impact the course of a reaction. Use appropriately dried solvents, especially in moisture-sensitive steps like the chlorination with POCl₃.
-
Temperature and Time Control: Precisely control reaction temperatures and times as specified in the protocol. Use a calibrated thermometer and a reliable heating/cooling system.
-
Atmosphere Control: For moisture- or air-sensitive reactions, employ an inert atmosphere (e.g., nitrogen or argon).
-
Thorough Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the progress of the reaction. This allows for the determination of the optimal reaction time and can provide early indications of any issues.
-
Consistent Work-up and Purification: Follow the work-up and purification procedures consistently. Variations in these steps can lead to differences in yield and purity.
-
Comprehensive Documentation: Maintain a detailed laboratory notebook, recording all experimental parameters, observations, and data. This is crucial for troubleshooting and for others to be able to replicate your work.[7]
By diligently controlling these factors, researchers can significantly enhance the reproducibility of their experiments with this compound, leading to more reliable scientific outcomes and accelerating the pace of drug discovery.
V. References
-
Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. PubMed. --INVALID-LINK--
-
Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. PubMed. --INVALID-LINK--
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. --INVALID-LINK--
-
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. --INVALID-LINK--
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). --INVALID-LINK--
-
A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. National Institutes of Health (NIH). --INVALID-LINK--
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. --INVALID-LINK--
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. PubMed. --INVALID-LINK--
-
Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. PubMed. --INVALID-LINK--
-
Good Laboratory Practices (GLP): 2024 Guide. Biobide. --INVALID-LINK--
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. --INVALID-LINK--
-
Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. USDM. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. PubMed. --INVALID-LINK--
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health (NIH). --INVALID-LINK--
-
What are the 5 main Good Laboratory Practices (GLP)? Scilife. --INVALID-LINK--
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. --INVALID-LINK--
-
Good lab practice. Royal Society of Chemistry: Education. --INVALID-LINK--
-
Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. --INVALID-LINK--
-
This compound. Benchchem. --INVALID-LINK--
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Institutes of Health (NIH). --INVALID-LINK--
References
- 1. This compound|CAS 1095822-28-8 [benchchem.com]
- 2. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 3. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 7. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]
Safety Operating Guide
Personal protective equipment for handling 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
This document provides essential safety and operational guidance for the handling and disposal of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. As a member of the pyrazolopyrimidine class of heterocyclic compounds, this substance is likely to possess significant biological activity and should be handled with the utmost care, treating it as a potent Active Pharmaceutical Ingredient (API).[1][2]
Hazard Assessment: The Rationale for Caution
The pyrazolopyrimidine core is central to many pharmaceuticals, including anticancer and anxiolytic agents.[1] This inherent biological activity necessitates careful handling to prevent accidental exposure. Based on data from close analogues, this compound should be presumed to present the following hazards:
-
Acute Oral Toxicity: May be toxic or harmful if swallowed.[4][6]
-
Skin Irritation: Can cause skin irritation upon direct contact.[7]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[7]
-
Respiratory Irritation: As a fine powder, it presents a significant inhalation risk that can lead to respiratory tract irritation.[7][8]
Given these potential hazards, the primary safety goal is to minimize all routes of exposure—inhalation, dermal contact, and ingestion—through a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
PPE should never be the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.[9] For a potent powder like this compound, minimizing aerosolization is paramount.
-
Chemical Fume Hood: All weighing, transferring, and solution preparation activities involving the solid compound must be performed inside a certified chemical fume hood. This is the minimum requirement.
-
Glovebox or Containment Isolator: For frequent use or handling of larger quantities, a glovebox or other form of powder containment isolator offers a superior level of protection by physically separating the operator from the material.[5][10] This is considered best practice for potent API handling.[5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The open handling of this powder outside of a containment system is strictly prohibited.[5]
Core PPE Requirements (To be worn at all times when handling the compound in any form):
-
Lab Coat: A clean, long-sleeved lab coat is mandatory to protect clothing and skin.
-
Gloves: Nitrile gloves are required. For handling the solid powder or concentrated solutions, consider double-gloving . Change gloves immediately if they become contaminated, torn, or punctured.[11] Wash hands thoroughly after removing gloves.
-
Eye Protection: Chemical safety glasses with side shields are the minimum requirement. When there is a splash hazard, switch to chemical safety goggles.[12]
Task-Specific PPE Recommendations
The following table summarizes the recommended PPE for various laboratory operations.
| Task/Operation | Engineering Control | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | General Lab Ventilation | Single pair of nitrile gloves | Safety glasses | Not required |
| Handling Solutions | Chemical Fume Hood | Single pair of nitrile gloves | Safety glasses (goggles if splash risk) | Not required within fume hood |
| Weighing/Transferring Powder | Chemical Fume Hood | Double pair of nitrile gloves | Safety goggles | Recommended: N95/FFP2 respirator* |
| Large Scale Weighing | Glovebox / Isolator | Double pair of nitrile gloves | Safety goggles | Not required with proper containment |
| Cleaning Spills | See Section 4.1 | Double pair of nitrile gloves | Safety goggles & Face shield | Required: N95/FFP2 or higher |
*While a fume hood provides excellent protection, a respirator adds a crucial layer of safety against fine powders that may escape containment during transfers.
Operational and Disposal Plans
A proactive plan for emergencies and waste disposal is a critical component of laboratory safety.
Emergency Procedures: Spill and Exposure Response
If a spill occurs:
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary. Post a warning sign to prevent entry.[13]
-
Assess the Spill: For small powder spills within a fume hood, proceed with cleanup. For large spills or spills outside of containment, evacuate and contact your institution's Environmental Health & Safety (EHS) department.[14]
-
Don Appropriate PPE: At a minimum, wear a lab coat, double gloves, goggles, and an N95 respirator. A face shield is recommended.[14]
-
Contain and Clean: Gently cover the spill with wet paper towels or a suitable absorbent pad to avoid raising dust.[14] Do not dry sweep. Carefully wipe the area from the outside in, placing all contaminated materials into a sealed plastic bag.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the sealed bag as "Hazardous Waste" and dispose of it according to institutional protocols.
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[12] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous chemical waste.[15][16]
-
Solid Waste: This includes excess compound, contaminated gloves, weigh paper, absorbent pads, and any other disposable items. Collect in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."[16]
-
Liquid Waste: Collect all waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[17]
-
Empty Containers: "Empty" containers that held the solid powder are still considered hazardous. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of as non-hazardous waste, per your institution's policy.[14]
-
Sharps: Needles or other sharps used for transfers must be disposed of in a designated sharps container.[18][19]
Consult your institution's EHS department for specific waste pickup and disposal procedures.[16]
Decision Workflow for PPE Selection
The following diagram outlines the logical process for ensuring adequate protection when working with this compound.
References
- 1. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 3. bio-fount.com [bio-fount.com]
- 4. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ilcdover.com [ilcdover.com]
- 9. ddpsinc.com [ddpsinc.com]
- 10. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. louisville.edu [louisville.edu]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.wisc.edu [chem.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
